Tos-Gly-Pro-Arg-ANBA-IPA acetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)/t23-,25-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKOLHFVDDAWSG-CWAVIJBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N9O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA Acetate: A Chromogenic Substrate for Thrombin Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is a synthetic peptide substrate designed for the sensitive and specific measurement of thrombin activity. Its utility is primarily in chromogenic assays, with potential applications in luminescence-based detection. This document provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed protocols for its application in research and diagnostic settings, particularly in the context of hemostasis and coagulation studies.
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. The precise measurement of thrombin activity is crucial for diagnosing and monitoring coagulation disorders, as well as for the development of anticoagulant therapies. Tos-Gly-Pro-Arg-ANBA-IPA acetate is a valuable tool for these purposes, offering a reliable method for quantifying thrombin's enzymatic function.
This substrate consists of a short peptide sequence (Gly-Pro-Arg) that mimics the cleavage site of thrombin on its natural substrates. This peptide is flanked by a tosyl (Tos) group at the N-terminus and a chromogenic/luminescent reporter group, ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide), at the C-terminus. In the presence of thrombin, the substrate is hydrolyzed at the arginine residue, releasing the ANBA-IPA moiety, which can be quantified by spectrophotometry or potentially by fluorometry.
Mechanism of Action
The fundamental principle behind the use of this compound is the enzymatic cleavage of the peptide by thrombin. This reaction leads to the liberation of the ANBA-IPA reporter group. The released ANBA-IPA can be detected due to its distinct optical properties. In chromogenic assays, the cleavage results in a colored product that can be measured by absorbance, typically at or around 405 nm.[1] While some sources suggest its use in luminescence measurements, specific details regarding the excitation and emission spectra of the cleaved ANBA-IPA are not extensively documented in the available literature.[2]
The specificity of the assay is conferred by the tripeptide sequence Gly-Pro-Arg, which is preferentially recognized and cleaved by thrombin. The use of 5-amino-2-nitro benzoic acid (ANBA) derivatives as the chromophore has been reported to enhance the substrate's specificity for thrombin over other related proteases like plasmin or factor Xa.[3]
Quantitative Data
Table 1: Kinetic Parameters for the Hydrolysis of Tos-Gly-Pro-Arg-pNA by Thrombin [3][4]
| Enzyme | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |
| Human α-Thrombin | 4.18 ± 0.22 µM | 127 ± 8 s-1 |
| Bovine α-Thrombin | 3.61 ± 0.15 µM | 100 ± 1 s-1 |
| Human γ-Thrombin | 14.3 ± 2.4 µM | 160 ± 9 s-1 |
| Bovine β-Thrombin | 14.4 ± 2.2 µM | 124 ± 6 s-1 |
Data presented is for the analogous substrate Tos-Gly-Pro-Arg-pNA and should be considered as an approximation for this compound.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in chromogenic assays for thrombin activity. These are generalized protocols and may require optimization for specific applications or automated platforms.
Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, deionized water to a concentration of 1-2 mM. Aliquot and store at -20°C or -80°C for long-term stability.[2]
-
Assay Buffer: A common buffer for thrombin activity assays is Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8). The inclusion of polyethylene (B3416737) glycol (e.g., 1 mg/mL) can help prevent the adsorption of thrombin to surfaces, which is particularly important at low enzyme concentrations.[4]
-
Thrombin Standard: A purified thrombin preparation of known activity (e.g., in NIH units/mL or nkat/mL) is required for generating a standard curve.
-
Stopping Reagent: For endpoint assays, a stopping reagent such as 20% acetic acid can be used to quench the enzymatic reaction.[2]
Sample Preparation
For the analysis of thrombin activity in biological samples, platelet-poor plasma is typically used.
-
Collect whole blood into tubes containing a sodium citrate (B86180) anticoagulant (e.g., 3.2% or 3.8%).
-
Centrifuge the blood sample at 2000 x g for 15 minutes to separate the plasma from blood cells.
-
Carefully collect the supernatant (platelet-poor plasma) and store it on ice for immediate use or aliquot and freeze at -80°C for later analysis.
Chromogenic Thrombin Activity Assay (Kinetic Method)
This method continuously monitors the change in absorbance over time.
-
Pipette 50 µL of the sample (or thrombin standard) into a 96-well microplate.
-
Add 100 µL of pre-warmed (37°C) assay buffer to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of a pre-warmed working solution of this compound (final concentration typically in the range of 0.1-0.5 mM).
-
Immediately place the microplate in a spectrophotometer capable of kinetic measurements at 37°C.
-
Record the absorbance at 405 nm every 30 seconds for 5-10 minutes.
-
The rate of change in absorbance (ΔA/min) is directly proportional to the thrombin activity in the sample.
Chromogenic Thrombin Activity Assay (Endpoint Method)
This method measures the total absorbance after a fixed incubation time.
-
Follow steps 1-4 of the kinetic method.
-
Incubate the reaction mixture at 37°C for a predetermined period (e.g., 10 minutes).
-
Stop the reaction by adding 50 µL of the stopping reagent (e.g., 20% acetic acid).
-
Read the absorbance at 405 nm.
-
Construct a standard curve using known concentrations of thrombin and determine the thrombin activity in the samples by interpolation.
Visualizations
Signaling Pathway: Thrombin Generation in the Coagulation Cascade
Caption: Simplified representation of the intrinsic, extrinsic, and common pathways of the coagulation cascade leading to the generation of thrombin.
Experimental Workflow: Chromogenic Thrombin Assay
Caption: A generalized workflow for performing a chromogenic thrombin activity assay using this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. diapharma.com [diapharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to tos-GPR-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with tos-GPR-ANBA-IPA acetate (B1210297). This information is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics.
Core Chemical Properties
tos-GPR-ANBA-IPA acetate is a chromogenic and luminogenic peptide substrate designed for the sensitive detection of specific protease activity. Its chemical structure and properties are summarized below.
| Property | Value |
| Full Chemical Name | Tosyl-glycyl-L-prolyl-L-arginyl-5-amino-2-nitrobenzoic acid isopropylamide, acetate salt |
| Molecular Formula | C₃₂H₄₅N₉O₁₀S |
| Molecular Weight | 747.83 g/mol |
| CAS Number | 2070009-46-8 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in water |
| Storage Conditions | For long-term storage, -20°C or -80°C is recommended to ensure stability. |
| Purity (Typical) | ≥98% |
Spectroscopic and Analytical Data
While specific spectra are proprietary to manufacturers, typical analytical data for tos-GPR-ANBA-IPA acetate includes:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the peptide substrate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups.
-
UV-Vis Spectroscopy: To determine the maximum absorbance wavelength (λmax), which is crucial for chromogenic assays. The cleavage of the ANBA moiety by a target protease results in a colored product that can be quantified spectrophotometrically.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Experimental Protocols & Applications
tos-GPR-ANBA-IPA acetate is primarily utilized as a substrate for proteases that recognize and cleave the Gly-Pro-Arg (GPR) sequence. This sequence is a well-established recognition site for serine proteases such as thrombin and trypsin.[1]
Chromogenic Protease Activity Assay
This assay measures the activity of a target protease by monitoring the color change resulting from the cleavage of the substrate.
Principle: The target protease cleaves the amide bond between the arginine residue and the 5-amino-2-nitrobenzoic acid (ANBA) isopropylamide group. This releases the ANBA moiety, which is a chromophore with a distinct absorbance spectrum, allowing for the quantification of enzymatic activity.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of tos-GPR-ANBA-IPA acetate in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a solution of the protease to be assayed in the same buffer.
-
Prepare a series of standards using a known concentration of the protease.
-
-
Assay Procedure:
-
In a 96-well microplate, add the substrate solution to each well.
-
Initiate the reaction by adding the protease solution (or standards/samples) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at the appropriate wavelength (typically around 405 nm for p-nitroaniline release, a similar chromophore) at regular time intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample.
-
Generate a standard curve by plotting the ΔA/min versus the known protease concentrations.
-
Determine the protease activity in the unknown samples by interpolating their ΔA/min values on the standard curve.
-
Luminescence-Based Protease Activity Assay
This assay offers higher sensitivity compared to chromogenic assays and is suitable for detecting low levels of protease activity.
Principle: The cleavage of the substrate by the target protease generates a product that can participate in a secondary reaction to produce a luminescent signal. The specific mechanism can vary depending on the assay kit and reagents used in conjunction with the substrate.
General Protocol:
-
Reagent Preparation:
-
Prepare the tos-GPR-ANBA-IPA acetate substrate solution.
-
Prepare the protease solution and standards.
-
Prepare the luminescence detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a white or black opaque 96-well microplate, combine the substrate and protease solutions.
-
Incubate to allow for enzymatic cleavage.
-
Add the luminescence detection reagent to each well.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence intensity versus the known protease concentrations.
-
Determine the protease activity in the unknown samples from the standard curve.
-
Synthesis and Purification Workflow
The synthesis of tos-GPR-ANBA-IPA acetate is a multi-step process that typically involves solid-phase peptide synthesis (SPPS), followed by modification and purification.
Workflow Description:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone (Gly-Pro-Arg) is assembled on a solid resin support, starting from the C-terminal arginine. Each amino acid is added sequentially with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the addition of the next amino acid. The final glycine (B1666218) residue is coupled as a tosylated derivative.
-
Modification: The 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA) moiety is coupled to the N-terminus of the resin-bound peptide.
-
Cleavage: The completed peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Final Product Preparation: The purified peptide is lyophilized to obtain the final product as a stable powder. The acetate salt form is typically obtained during the final purification and lyophilization steps.
Signaling Pathways
The primary application of tos-GPR-ANBA-IPA acetate as a thrombin substrate links it to the coagulation cascade and thrombin-mediated cell signaling through Protease-Activated Receptors (PARs).
Coagulation Cascade
Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. The activity of thrombin is tightly regulated, and its measurement is crucial in various clinical and research settings.
Protease-Activated Receptor (PAR) Signaling
Thrombin exerts its cellular effects by cleaving and activating PARs, a family of G protein-coupled receptors. The cleavage of the N-terminal domain of a PAR exposes a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling cascades. These pathways are involved in various physiological processes, including platelet activation, inflammation, and cell proliferation.
Conclusion
tos-GPR-ANBA-IPA acetate is a valuable tool for researchers studying proteases involved in the coagulation cascade and related signaling pathways. Its utility in both chromogenic and luminogenic assays provides flexibility in experimental design, catering to a range of sensitivity requirements. A thorough understanding of its chemical properties, handling, and the biological context of its target enzymes is essential for its effective application in research and development.
References
The Convergence of Peptides and Photons: A Technical Guide to Chromogenic and Luminogenic Substrates for Enzyme Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and drug discovery, the precise measurement of enzyme activity is paramount. Chromogenic and, more recently, luminogenic peptide substrates have emerged as indispensable tools, offering high sensitivity, specificity, and amenability to high-throughput screening. This technical guide delves into the core principles, experimental protocols, and applications of these powerful assay technologies, providing a comprehensive resource for researchers in academia and industry.
Core Principles: From Peptide Cleavage to Light Emission
The fundamental principle behind these assays lies in the enzymatic modification of a synthetic peptide substrate, leading to a measurable optical signal. The specificity of the assay is dictated by the amino acid sequence of the peptide, which is designed to be recognized and processed by a specific enzyme of interest, such as a protease, kinase, or phosphatase.
Chromogenic substrates are peptides conjugated to a chromophore. Enzymatic cleavage of the peptide releases the chromophore, resulting in a color change that can be quantified by measuring absorbance. While robust and cost-effective, chromogenic assays can sometimes be limited by lower sensitivity and interference from colored compounds in the sample.
Luminogenic substrates , on the other hand, offer a significant leap in sensitivity.[1][2][3] These assays typically employ a pro-luciferin substrate, where a peptide is linked to a luciferin (B1168401) derivative, rendering it inactive as a substrate for luciferase.[1] Upon enzymatic cleavage of the peptide by the target enzyme, the luciferin is released and becomes available to a luciferase enzyme present in the assay reagent. The subsequent luciferase-catalyzed reaction produces a sustained "glow-type" luminescent signal that is directly proportional to the activity of the target enzyme.[4][5][6][7][8] This bioluminescent readout minimizes background signals often associated with fluorescence-based assays and provides a broader dynamic range.[2][6]
Key Applications and Enzyme Classes
Luminogenic peptide substrate assays have been developed for a wide array of enzyme classes, playing a crucial role in apoptosis research, cancer biology, and drug screening.
Protease Assays: Caspases and Proteasomes
Proteases are a major class of enzymes targeted by these assays. Bioluminescent assays have been developed for various proteases, including caspases, calpain, and dipeptidyl peptidase IV.[1]
-
Caspases: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Luminogenic assays, such as the Caspase-Glo® 3/7 Assay, utilize a tetrapeptide substrate containing the DEVD sequence.[4][5][7][8] Cleavage of this substrate releases aminoluciferin, which is then used by luciferase to generate light.[4] These assays are available in "add-mix-measure" formats, simplifying the workflow for high-throughput screening.[4][5][7]
-
Proteasomes: The proteasome is a multi-catalytic protease complex involved in protein degradation.[2] Luminogenic assays can individually measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific peptide substrates conjugated to aminoluciferin.[2][6] For instance, Suc-LLVY-aminoluciferin is used for chymotrypsin-like activity, Z-LRR-aminoluciferin for trypsin-like activity, and Z-nLPnLD-aminoluciferin for caspase-like activity.[2][6]
Kinase and Phosphatase Assays
While direct luminogenic assays for kinases and phosphatases are less common, luminescence is often employed as a downstream detection method.
-
Kinases: Kinase activity is typically measured by quantifying the amount of ATP consumed during the phosphorylation of a peptide substrate.[9][10] The remaining ATP can be measured using a luciferase/luciferin reaction, where the light output is inversely proportional to the kinase activity.
-
Phosphatases: Phosphatase assays often involve the dephosphorylation of a peptide substrate. The released phosphate (B84403) can then be detected using various methods, some of which can be coupled to a luminescent readout.
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative luminogenic peptide substrate assays.
| Assay Type | Target Enzyme | Peptide Substrate Sequence | Detection Limit | Signal Stability | Reference(s) |
| Protease | Caspase-3/7 | DEVD | < 100 pg of protease | Glow-type signal stable for hours | [1][4][5][7][8] |
| Proteasome (Chymotrypsin-like) | Suc-LLVY | High sensitivity | Stable light emission | [2][6] | |
| Proteasome (Trypsin-like) | Z-LRR | High sensitivity | Stable light emission | [2][6] | |
| Proteasome (Caspase-like) | Z-nLPnLD | High sensitivity | Stable light emission | [2][6] |
| Comparison of Assay Technologies | ||
| Parameter | Luminogenic Assays | Fluorogenic Assays |
| Sensitivity | Generally 10-fold or more sensitive | Less sensitive |
| Dynamic Range | Wider | Narrower |
| Interference | Less susceptible to compound interference | Prone to interference from fluorescent compounds |
| Background | Lower intrinsic background | Higher background from autofluorescence |
Experimental Protocols
General Protocol for a Homogeneous "Add-Mix-Measure" Luminescence Assay
This protocol provides a general framework for performing a luminescence-based enzyme assay in a multiwell plate format. Specific details may vary depending on the commercial kit and the enzyme being assayed.
Materials:
-
White, opaque multiwell plates (96-well or 384-well) suitable for luminescence measurements.
-
Luminogenic peptide substrate reagent (e.g., Caspase-Glo® Reagent).
-
Enzyme sample (purified or in cell lysate).
-
Appropriate controls (negative control without enzyme, positive control with known active enzyme).
-
Plate shaker.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare the luminogenic reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
Sample Preparation: Prepare your enzyme samples and controls in the multiwell plate. The final volume will depend on the plate format (e.g., 100 µL for a 96-well plate).
-
Reagent Addition: Add a volume of the prepared luminogenic reagent equal to the sample volume to each well (a 1:1 ratio).[5]
-
Incubation: Mix the contents of the plate by gentle shaking for 30-60 seconds.[5] Incubate the plate at room temperature for the time recommended in the specific assay protocol (typically 30 minutes to 1 hour) to allow the enzymatic reaction to proceed and the luminescent signal to stabilize.[5][7]
-
Measurement: Measure the luminescence using a plate luminometer. The integration time will depend on the signal intensity.
Protocol for Caspase-3/7 Activity Assay in Cultured Cells
This protocol describes the measurement of caspase-3 and -7 activity directly in cultured cells.
Materials:
-
Cells cultured in 96-well or 384-well plates.
-
Caspase-Glo® 3/7 Assay Reagent.
-
White, opaque multiwell plates.
-
Luminometer.
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with compounds or stimuli to induce apoptosis. Include untreated cells as a negative control.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature.[4][7][8]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[4][7][8]
-
Lysis and Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds to induce cell lysis and initiate the enzymatic reaction. Incubate at room temperature for at least 30 minutes to 1 hour.[5]
-
Luminescence Measurement: Measure the luminescent signal using a plate luminometer. The signal is proportional to the amount of caspase-3/7 activity.[7][8]
Visualizing the Workflow and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in these assays.
Caption: A generalized experimental workflow for a luminogenic enzyme assay.
Caption: The signaling pathway of a luminogenic caspase-3/7 assay.
Conclusion
Chromogenic and particularly luminogenic peptide substrate assays represent a cornerstone of modern enzyme activity analysis. Their high sensitivity, specificity, and adaptability to high-throughput formats have made them invaluable in basic research and drug discovery. By understanding the core principles and mastering the experimental protocols, researchers can effectively leverage these powerful tools to unravel complex biological processes and accelerate the development of novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. Proteasome-Glo™ Assays [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA Acetate for Factor Xa Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Factor X (Factor Xa) is a critical serine protease that occupies a pivotal position in the blood coagulation cascade, acting as the converging point of both the intrinsic and extrinsic pathways.[1][2] Its primary role is to catalyze the conversion of prothrombin to thrombin, the final effector enzyme in the formation of a fibrin (B1330869) clot.[1][2] Given its central role, Factor Xa has become a major target for the development of anticoagulant drugs. The precise and reliable detection of Factor Xa activity is therefore essential for basic research, drug discovery, and clinical monitoring.
This technical guide provides a comprehensive overview of Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), a synthetic chromogenic and potentially luminescent substrate designed for the sensitive detection of Factor Xa activity.
Chemical Structure and Properties
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a peptide substrate with the following key components:
-
Peptide Sequence (Tos-Gly-Pro-Arg): The tripeptide sequence Glycyl-Prolyl-Arginine is specifically recognized and cleaved by Factor Xa at the C-terminal side of the Arginine residue. The N-terminus is protected by a tosyl (Tos) group.
-
Chromophore/Fluorophore (ANBA-IPA): This is a derivative of 5-amino-2-nitrobenzoic acid (ANBA) where the carboxyl group is an isopropylamide (IPA). Upon enzymatic cleavage, the ANBA-IPA moiety is released, leading to a change in optical properties that can be quantified.
| Property | Value |
| Full Name | Nα-Tosylglycyl-L-prolyl-L-arginyl-5-amino-2-nitrobenzoic acid isopropylamide, acetate salt |
| Molecular Formula | C32H45N9O10S |
| CAS Number | 2070009-46-8 |
| SMILES | CC(O)=O.CC(C)NC(=O)c1cc(NC(=O)--INVALID-LINK--=N)NC(=O)[C@@H]2CCCN2C(=O)CNS(=O)(=O)c2ccc(C)cc2)ccc1--INVALID-LINK--=O[3] |
Principle of Detection: The Role of the ANBA-IPA Chromophore
The detection of Factor Xa activity using this compound is based on a classic enzyme-substrate reaction. Factor Xa specifically recognizes and hydrolyzes the amide bond between the Arginine residue of the peptide and the amino group of the ANBA-IPA moiety.
This enzymatic cleavage releases the ANBA-IPA molecule. The free ANBA-IPA has distinct spectrophotometric or fluorometric properties compared to the parent substrate, allowing for the quantification of Factor Xa activity. The rate of the release of ANBA-IPA is directly proportional to the activity of Factor Xa in the sample. While several vendor websites mention the substrate's utility for "luminescence measurement," the primary and well-established mechanism for similar ANBA-based substrates is chromogenic.[4][5] The specific details regarding the luminescence properties of ANBA-IPA are not extensively documented in peer-reviewed literature.
Factor Xa in the Coagulation Cascade
Factor Xa is the central enzyme in the coagulation cascade, which is a series of zymogen activations culminating in the formation of a fibrin clot. There are two primary pathways for the activation of Factor X: the intrinsic and extrinsic pathways. Both pathways converge on the activation of Factor X to Factor Xa. Factor Xa then assembles with its cofactor, Factor Va, on a phospholipid surface in the presence of calcium ions to form the prothrombinase complex. This complex is responsible for the rapid conversion of prothrombin (Factor II) to thrombin (Factor IIa).
Quantitative Analysis of Factor Xa Activity
The enzymatic activity of Factor Xa can be characterized by the Michaelis-Menten kinetics. The key parameters are:
-
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an indicator of the affinity of the enzyme for the substrate.
-
k_cat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
-
k_cat/K_m (catalytic efficiency): This ratio is a measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and turnover.
Experimental Protocols
The following are generalized protocols for a chromogenic Factor Xa assay. These should be optimized for the specific application and laboratory conditions.
Reagents and Materials
-
Purified human Factor Xa
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl_2, pH 8.0)
-
Microplate reader capable of measuring absorbance at the optimal wavelength for ANBA-IPA (to be determined empirically, likely in the range of 405 nm for similar nitroaniline-based chromophores)
-
96-well microplates
Substrate and Enzyme Preparation
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). The solubility should be tested to determine the optimal solvent and concentration.
-
Factor Xa Working Solution: Prepare a working solution of Factor Xa in the assay buffer to the desired concentration. The optimal concentration will depend on the assay sensitivity and the desired reaction kinetics.
Assay Procedure (Kinetic Method)
-
Add a defined volume of the Factor Xa working solution to each well of a 96-well microplate.
-
Initiate the reaction by adding a defined volume of the substrate solution to each well.
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the absorbance at the optimal wavelength at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).
-
The rate of change in absorbance (ΔOD/min) is directly proportional to the Factor Xa activity.
Applications in Research and Drug Development
The detection of Factor Xa activity using this compound has several important applications:
-
Enzyme Kinetics Studies: Determination of K_m and k_cat values for Factor Xa under various conditions.
-
Inhibitor Screening: High-throughput screening of chemical libraries to identify novel inhibitors of Factor Xa.
-
Characterization of Anticoagulants: Determining the potency and mechanism of action of new and existing anticoagulant drugs that target Factor Xa.
-
Quality Control: Assessing the purity and activity of recombinant Factor Xa preparations.
Conclusion
This compound is a valuable tool for the detection and quantification of Factor Xa activity. Its specificity, coupled with the sensitivity of chromogenic or potentially luminescent detection methods, makes it suitable for a wide range of research and drug development applications. While detailed kinetic data and optimized protocols for this specific substrate are not widely published, the general principles and methodologies outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As with any assay, empirical optimization is crucial to achieve the best performance and reliability.
References
- 1. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a fluorescent anti-factor Xa assay to monitor unfractionated and low molecular weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Core Principle of Chromogenic Assays for Proteolytic Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of chromogenic assays for the measurement of proteolytic enzyme activity. It provides a comprehensive overview of the core mechanisms, detailed experimental protocols for kinetic analysis and inhibitor screening, and a summary of key quantitative data for commonly studied proteases. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Core Principle of Chromogenic Protease Assays
Chromogenic assays for proteolytic enzymes are based on the enzymatic cleavage of a synthetic peptide substrate that has been chemically modified to include a chromophore.[1][2] The fundamental principle lies in the release of this chromophore upon substrate hydrolysis by the target protease, leading to a measurable change in color.[1][3] This color change, which can be quantified spectrophotometrically, is directly proportional to the enzymatic activity.[2]
The most commonly employed chromogenic group is p-nitroaniline (pNA).[4][5] When attached to the C-terminus of a peptide, the substrate is colorless. However, upon cleavage of the amide bond between the peptide and pNA by a specific protease, free pNA is released, which has a distinct yellow color with a maximum absorbance at approximately 405 nm.[5][6]
The synthetic peptide sequence is designed to mimic the natural cleavage site of the target protease, thereby conferring specificity to the assay.[1][4] The development of these assays has progressed through several "generations" of substrates, with newer versions offering enhanced sensitivity and selectivity for specific proteases.[4]
Figure 1: Core Principle of Chromogenic Protease Assays.
Quantitative Data: Kinetic Parameters of Common Proteases
The efficiency and specificity of a protease for a given chromogenic substrate are characterized by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate.[7] kcat, also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.[8][9] The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.[9][10]
Below are tables summarizing the kinetic parameters for the hydrolysis of various chromogenic substrates by three common serine proteases: trypsin, chymotrypsin, and elastase.
Table 1: Kinetic Parameters for Trypsin with Chromogenic Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 600 | 0.00 | - | [4] |
| Bz-Phe-Val-Arg-pNA (S-2160) | 200 | 110 | 5.5 x 105 | [11] |
| H-D-Phe-Pip-Arg-pNA (S-2238) | 60 | 200 | 3.3 x 106 | [11] |
| N-Benzoyl-Ile-Glu-Gly-Arg-pNA (S-2222) | 800 | 120 | 1.5 x 105 | [11] |
Table 2: Kinetic Parameters for Chymotrypsin with Chromogenic Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | - | - | - | [12] |
| MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) | 100 | 100 | 1.0 x 106 | [13] |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 280 | 0.28 (mM/min) | - | [14] |
Table 3: Kinetic Parameters for Elastase with Chromogenic Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | - | - | - | [14] |
| H-pyroGlu-Pro-Val-pNA (S-2484) | 1100 | 21 | 1.9 x 104 | [4] |
Experimental Protocols
General Protocol for Determining Protease Activity
This protocol provides a general framework for measuring the activity of a protease using a chromogenic substrate. Optimization of buffer conditions, pH, and temperature is crucial for specific enzymes.
Materials:
-
Purified proteolytic enzyme
-
Chromogenic substrate (e.g., BAPNA for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0 for trypsin)
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare Reagents:
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the assay buffer to the desired final concentrations.
-
Prepare a stock solution of the enzyme in a suitable buffer. The optimal concentration will depend on the enzyme's activity.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the microplate or cuvette.
-
Add the substrate solution to each well to achieve the desired final concentration.
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add a small volume of the enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.
-
For the blank, add the same volume of enzyme buffer without the enzyme.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 405 nm over time. For kinetic assays, take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per minute (ΔA/min) to the concentration of pNA released per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (approximately 8,800 M-1cm-1 at 405 nm).
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[12]
-
Figure 2: General Experimental Workflow for a Chromogenic Protease Assay.
Protocol for Protease Inhibitor Screening
This protocol outlines a method for screening potential protease inhibitors using a chromogenic assay.
Materials:
-
Same as in the general protocol
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare assay buffer, enzyme, and substrate solutions as described in the general protocol.
-
Prepare serial dilutions of the inhibitor compounds.
-
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add a small volume of each inhibitor dilution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the enzyme solution to all wells except the negative control.
-
Pre-incubate the enzyme with the inhibitors for a specific time (e.g., 15-30 minutes) at the assay temperature to allow for binding.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate to all wells to start the reaction.
-
-
Measure and Analyze:
-
Monitor the absorbance at 405 nm over time.
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Signaling Pathways Involving Proteolytic Enzymes
Proteolytic enzymes play critical roles in a multitude of biological signaling pathways, often acting as key regulators by activating or inactivating other proteins through specific cleavage events. Two prominent examples are the blood coagulation cascade and the caspase-mediated apoptosis pathway.
The Blood Coagulation Cascade
The blood coagulation cascade is a complex series of proteolytic events that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss upon vascular injury.[2][3][15] This cascade involves a series of serine proteases (coagulation factors) that exist as inactive zymogens and are sequentially activated through limited proteolysis.[3] The cascade is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway leading to the generation of thrombin, the key enzyme that converts fibrinogen to fibrin.[1][15]
Figure 3: Simplified Blood Coagulation Cascade.
Caspase-Mediated Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development.[16][17] This process is executed by a family of cysteine-aspartic proteases known as caspases.[11][17] Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage in a hierarchical cascade.[16] Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and, in turn, cleave and activate effector caspases (e.g., caspase-3), which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[11][17]
Figure 4: Caspase-Mediated Apoptosis Pathways.
Conclusion
Chromogenic assays represent a robust, versatile, and widely adopted method for the quantification of proteolytic enzyme activity. Their relative simplicity, coupled with the potential for high-throughput screening, makes them an indispensable tool in basic research, clinical diagnostics, and drug discovery. A thorough understanding of the underlying principles, careful optimization of experimental conditions, and appropriate data analysis are paramount to obtaining accurate and reproducible results. This guide provides a foundational framework to assist researchers in the successful application of chromogenic protease assays.
References
- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates based on the proteinase binding loop of Cucurbita maxima trypsin inhibitor (CMTI-III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abeomics.com [abeomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 14. diva-portal.org [diva-portal.org]
- 15. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Unveiling Enzyme Dynamics: An In-Depth Technical Guide to Luminescence-Based Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Luminescence-based assays have emerged as a powerful and indispensable tool in the study of enzyme kinetics, offering unparalleled sensitivity and high-throughput capabilities crucial for modern drug discovery and biochemical research. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of luminescence-based enzyme kinetics, with a focus on practical applications for researchers in the field. By harnessing the glow of enzymatic reactions, scientists can unlock critical insights into enzyme function, inhibitor efficacy, and cellular signaling pathways.
Core Principles of Luminescence-Based Enzyme Assays
Luminescence is the emission of light from a substance not resulting from heat. In biochemical assays, this light is generated by a chemical or enzymatic reaction.[1] Unlike fluorescence, luminescence does not require an external light source for excitation, which significantly reduces background noise and increases the signal-to-noise ratio.[2][3] This fundamental difference provides several key advantages for enzyme kinetics studies:
-
High Sensitivity: The absence of background fluorescence allows for the detection of very low levels of enzymatic activity, making it ideal for working with low-concentration enzymes or inhibitors.[3][4]
-
Wide Dynamic Range: Luminescence assays typically exhibit a broad linear range, enabling the accurate measurement of enzyme activity across several orders of magnitude.[4][5]
-
Reduced Interference: The lack of an excitation light source minimizes interference from colored compounds or those that exhibit autofluorescence, which can be a significant issue in fluorescence-based assays.[3]
-
Suitability for High-Throughput Screening (HTS): The simple "add-and-read" format of many luminescence assays makes them highly amenable to automation and high-throughput screening of large compound libraries.[2][4]
The most common enzymatic systems used in luminescence-based assays are derived from luciferases, the enzymes responsible for bioluminescence in organisms like fireflies and sea pansies.[6] The firefly luciferase system is particularly prevalent and relies on the substrate D-luciferin and adenosine (B11128) triphosphate (ATP) as a cofactor. The reaction catalyzed by firefly luciferase produces light, and the intensity of this light is directly proportional to the rate of the reaction.[7]
Key Applications in Drug Discovery and Research
The superior sensitivity and adaptability of luminescence-based assays have led to their widespread adoption in various stages of drug discovery and fundamental research.
-
Enzyme Activity and Kinetics: These assays are routinely used to determine fundamental enzyme kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). By measuring the light output at varying substrate concentrations, researchers can construct Michaelis-Menten plots to characterize the enzyme's affinity for its substrate and its catalytic efficiency.
-
Inhibitor Screening and Characterization: Luminescence assays are a cornerstone of high-throughput screening for enzyme inhibitors.[8] Potential drug candidates can be rapidly screened for their ability to modulate enzyme activity by observing changes in light output. The high sensitivity of these assays allows for the identification of potent inhibitors even at low concentrations.
-
Signaling Pathway Analysis: Luciferase reporter gene assays are a powerful tool for dissecting cellular signaling pathways. In these assays, the luciferase gene is placed under the control of a specific promoter that is activated by a particular signaling pathway. The amount of light produced then serves as a readout of the activity of that pathway. This is particularly useful for studying G-protein coupled receptor (GPCR) signaling.[2][9]
Data Presentation: Quantitative Analysis of Luminescence-Based Assays
Clear and concise presentation of quantitative data is paramount for interpreting and comparing experimental results. The following tables summarize key performance metrics for commonly used luciferase systems and a comparison of commercial kinase assay kits.
Table 1: Comparison of Common Luciferase Reporter Systems
| Feature | Firefly Luciferase | Renilla Luciferase | NanoLuc® Luciferase |
| Size | 61 kDa[10] | 36 kDa[10] | 19 kDa[4] |
| Substrate | D-luciferin[7] | Coelenterazine[7] | Furimazine[8] |
| Cofactor Requirement | ATP, O₂, Mg²⁺[7] | O₂[7] | O₂[4] |
| Emission Maximum | ~560 nm (Yellow-Green)[7] | ~480 nm (Blue)[7] | ~460 nm (Blue)[7] |
| Relative Brightness | +[4] | +[4] | +++[4] |
| Signal Half-Life (in cells) | ~3 hours[4] | ~3 hours[4] | >6 hours[4] |
| ATP-Dependent | Yes[4] | No[4] | No[8] |
*Destabilized versions with shorter half-lives are available for monitoring rapid transcriptional responses.[4]
Table 2: Performance Comparison of Commercial Luminescence-Based Kinase Assay Kits
| Performance Metric | Kinase-Glo® (ATP Depletion) | ADP-Glo™ (ADP Formation) |
| Principle | Measures remaining ATP; signal is inversely proportional to kinase activity.[1][5] | Measures produced ADP; signal is directly proportional to kinase activity.[8][11] |
| Signal-to-Background | Good, but requires significant ATP depletion (~50%) for a robust signal.[10] | Excellent, sensitive to low levels of ATP-to-ADP conversion (~10%).[10][12] |
| ATP Concentration Range | Different kits for low, medium, and high ATP concentrations.[5][10] | Wide range of ATP concentrations (up to 1mM).[10][11] |
| Z'-factor | Typically high (e.g., ~0.9).[10] | Typically high (e.g., ~0.9).[10] |
| Suitability for Inhibitor Studies | Effective for determining IC50 values.[1] | Well-suited for detailed kinetic studies and mechanism of action determination.[10] |
Table 3: Example Kinetic Parameters for Firefly Luciferase
This table presents example kinetic data for the enzyme firefly luciferase, demonstrating the type of quantitative data that can be obtained from luminescence-based assays.
| Substrate | Apparent K_m | Apparent V_max (Relative Light Units/s) |
| D-luciferin | 1.21 µM[6] | 1.5 x 10^6 |
| ATP (in cell lysate) | 134 µM[13] | Not Reported |
Note: Vmax values are highly dependent on assay conditions and enzyme concentration and are reported here in relative light units (RLU) as an illustrative example.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust scientific inquiry. The following sections provide methodologies for key luminescence-based enzyme assays.
Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted from the general principles of ATP-depletion luminescence kinase assays.
Objective: To measure the activity of a protein kinase and screen for potential inhibitors.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In the wells of a white microplate, prepare the kinase reaction mix containing the kinase, its substrate, and the kinase reaction buffer.
-
Add Test Compounds: Add a small volume of the test compounds (or DMSO for control wells) to the reaction mix. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[4]
-
Initiate Kinase Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase, if known.
-
Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[4]
-
Terminate Reaction and Detect ATP: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well. This reagent contains luciferase, luciferin (B1168401), and a cell-lysing agent that stops the kinase reaction.[5]
-
Incubate for Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.[1]
-
Measure Luminescence: Read the luminescence intensity of each well using a luminometer. The signal is inversely proportional to the kinase activity.
Protocol for a Luciferase Reporter Assay for cAMP/PKA Signaling
This protocol describes a method to monitor the activation of the cAMP/PKA signaling pathway using a CREB-responsive luciferase reporter.
Objective: To quantify the activation of the cAMP/PKA signaling pathway in response to a stimulus.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
CRE-luciferase reporter plasmid (containing the firefly luciferase gene downstream of a cAMP response element)
-
Control plasmid (e.g., a constitutively expressing Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
Stimulus (e.g., forskolin (B1673556) to activate adenylyl cyclase)
-
Test compounds (agonists or antagonists)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Cell Treatment: Replace the medium with fresh medium containing the stimulus and/or test compounds. Incubate for a period sufficient to induce a transcriptional response (e.g., 4-6 hours).[3]
-
Cell Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Add the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System and incubate for 15 minutes with gentle rocking to lyse the cells.
-
Add the Luciferase Assay Reagent II (containing the firefly luciferin substrate) to each well and measure the firefly luminescence.
-
Add the Stop & Glo® Reagent (which quenches the firefly luciferase reaction and contains the coelenterazine (B1669285) substrate for Renilla luciferase) to each well and measure the Renilla luminescence.[14]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The normalized luminescence is a measure of the activation of the cAMP/PKA signaling pathway.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Core principle of luminescence-based kinase assays.
Caption: A typical experimental workflow for a luminescence-based enzyme assay.
Caption: The cAMP/PKA/CREB signaling pathway coupled to a luciferase reporter.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. choosing-a-luciferase-reporter-assay [promega.kr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of firefly luciferase and NanoLuc luciferase for biophotonic labeling of group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are some of the differences between Renilla luciferase and firefly luciferase? NovoPro [novoprolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 14. researchgate.net [researchgate.net]
The Specificity of Tos-Gly-Pro-Arg-ANBA-IPA Acetate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a substrate and its target enzyme is paramount. This technical guide provides an in-depth analysis of the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), offering a comprehensive overview of its specificity, kinetic profile, and practical applications in enzymatic assays.
This document details the substrate's chemical properties, its primary enzymatic targets, and quantitative data on its activity. Furthermore, it provides detailed experimental protocols for its use in key assays and visualizes the intricate biochemical pathways and workflows involved.
Substrate Overview
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a synthetic chromogenic and peptide substrate designed for the photometric and luminescence-based measurement of specific serine proteases. Its chemical structure, featuring a tosyl (Tos) group, a tripeptide sequence (Gly-Pro-Arg), and a reporter group (ANBA-IPA), dictates its enzymatic specificity. The cleavage of the peptide bond C-terminal to the arginine residue by a target protease releases the ANBA-IPA moiety, which can be quantified to determine enzyme activity.
Chemical Structure and Properties:
| Property | Value |
| Full Name | Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide acetate |
| Synonyms | tos-GPR-ANBA-IPA acetate |
| Molecular Formula | C₃₂H₄₅N₉O₁₀S |
| Molecular Weight | 747.82 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in water |
Substrate Specificity and Kinetic Data
The tripeptide sequence, Gly-Pro-Arg, is a key determinant of the substrate's specificity, making it a primary target for thrombin and, to a lesser extent, other serine proteases such as trypsin and plasmin. The substrate is reported to be insensitive to Factor Xa.
Table 1: Kinetic Parameters of Tos-Gly-Pro-Arg-pNA with Thrombin
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) |
| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-Thrombin | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-Thrombin | 14.4 ± 2.2 | 124 ± 6 |
Data obtained under the following conditions: I = 0.11 M, 25°C, pH 7.8.
Experimental Protocols
This compound is prominently used in assays to determine the activity of thrombin and its inhibitors, such as hirudin.
Chromogenic Assay for Hirudin Determination in Plasma
This assay is based on the inhibition of a fixed amount of thrombin by the hirudin present in the sample. The residual thrombin activity is then measured by the rate of cleavage of Tos-Gly-Pro-Arg-ANBA-IPA.
Materials:
-
This compound substrate solution
-
Bovine Thrombin solution
-
Tris buffer (0.2 M, pH 8.1) containing 0.025 M NaCl, 0.833 M urea, 0.7 TIU/mL aprotinin, and 100 ng/mL Polybrene
-
Citrated plasma samples
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reagent mixture by dissolving the buffer components.
-
Add 20 µL of the plasma sample to a microplate well.
-
Add 1 mL of the reagent mixture containing bovine thrombin to the well.
-
Incubate for 1 minute at 37°C.
-
Initiate the reaction by adding 100 µL of the Tos-Gly-Pro-Arg-ANBA-IPA substrate solution.
-
Immediately measure the change in absorbance per minute (ΔA/min) at 405 nm.
-
The rate of color development is inversely proportional to the hirudin concentration in the sample. A calibration curve should be generated using known concentrations of hirudin.
General Protocol for Thrombin Activity Assay
This protocol can be adapted to measure thrombin activity in purified systems or other biological fluids.
Materials:
-
This compound substrate solution
-
Purified thrombin or sample containing thrombin
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader (405 nm)
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., water or DMSO, followed by dilution in assay buffer).
-
Pipette the assay buffer into the microplate wells.
-
Add the thrombin sample to the wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm over time.
-
The initial rate of the reaction (V₀) is proportional to the thrombin concentration.
Signaling Pathways and Workflows
The Coagulation Cascade and the Role of Thrombin
Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. The activity of thrombin is tightly regulated by inhibitors, including antithrombin III and hirudin. Assays using this compound are crucial for studying the kinetics of thrombin and the efficacy of its inhibitors.
Caption: Role of Thrombin in the Coagulation Cascade and Assay Principle.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for assessing the potency of an inhibitor against a target protease using this compound.
Caption: General Workflow for an Enzyme Inhibition Assay.
Conclusion
This compound is a valuable tool for the specific and sensitive measurement of thrombin and related serine protease activity. Its utility in chromogenic assays makes it particularly suitable for high-throughput screening of inhibitors and for diagnostic applications. The provided protocols and data serve as a foundational guide for researchers to effectively integrate this substrate into their experimental designs. As with any assay, optimization of reaction conditions is recommended to ensure data accuracy and reproducibility.
Technical Guide: Safety and Handling of Tos-Gly-Pro-Arg-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research use only by qualified professionals. The chemical, physical, and toxicological properties of Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) have not been exhaustively investigated. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The safety precautions outlined below are based on general guidelines for handling synthetic peptides and related compounds. All laboratory work should be conducted with appropriate personal protective equipment and in accordance with institutional safety protocols.
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a synthetic chromogenic peptide substrate designed for the photometric assay of proteases, particularly thrombin. Its primary application is in measuring the activity of thrombin or the potency of thrombin inhibitors, such as hirudin.[1][2] The peptide sequence, Gly-Pro-Arg, is a known recognition and cleavage site for thrombin.[3][4] Upon enzymatic cleavage at the arginine residue, the ANBA (amino-nitrobenzoic acid) moiety is released, resulting in a measurable change in absorbance, which allows for the quantification of enzyme activity.
Chemical and Physical Properties
While specific physical properties for this compound are not extensively documented, general characteristics of similar synthetic peptides can be assumed.
| Property | Value | Source |
| Molecular Formula | C32H45N9O10S | [5] |
| CAS Number | 2070009-46-8 | [5] |
| Appearance | Likely a lyophilized white to off-white powder | General Peptide Properties |
| Solubility | Soluble in water and aqueous buffers. Organic solvents like DMSO may be used for initial solubilization of hydrophobic peptides. | [6] |
Safety and Handling
As a specific MSDS is unavailable, the following precautions are based on general knowledge of handling synthetic peptides.[7][8][9][10][11][12][13]
3.1. General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with the lyophilized powder to avoid inhalation.[8]
-
Avoid Contact: Avoid direct contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.[12][13]
-
Hygroscopicity: Lyophilized peptides are often hygroscopic. Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[7][11]
3.2. First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[12]
-
Skin Contact: In case of skin contact, wash the area with soap and plenty of water.[12]
-
Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical advice.[12]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[12]
3.3. Storage and Stability:
-
Lyophilized Form: Store the lyophilized peptide at -20°C for long-term storage, protected from light and moisture.[5][7] Under these conditions, it can be stable for months to years.[8][10]
-
In Solution: Peptide solutions are significantly less stable. It is recommended to prepare solutions fresh for each use. If storage is necessary, aliquot the solution into single-use portions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8][11]
Experimental Protocols
The following is a detailed methodology for a chromogenic assay to determine the activity of a thrombin inhibitor (e.g., hirudin) using a closely related substrate, Tos-Gly-Pro-Arg-pNA (Chromozym TH). This protocol can be adapted for use with this compound, though optimal substrate concentration and wavelength for absorbance reading may need to be determined empirically.
4.1. Principle:
Thrombin cleaves the chromogenic substrate, releasing the ANBA group, which leads to an increase in absorbance. In the presence of an inhibitor like hirudin, the rate of this cleavage is reduced in a concentration-dependent manner. By measuring the rate of change in absorbance, the activity of the inhibitor can be quantified.
4.2. Reagents and Materials:
-
This compound
-
Bovine Thrombin
-
Hirudin (or other inhibitor) standards
-
Tris Buffer (e.g., 0.2 M Tris, 0.025 M NaCl, pH 8.1)
-
Aprotinin
-
Polybrene
-
Urea
-
Microplate reader or spectrophotometer
4.3. Assay Protocol (adapted from[14][15]):
-
Prepare Reagent Mixture: Prepare a reagent mixture containing 0.2 M Tris, 0.025 M NaCl, pH 8.1, 0.833 M urea, 0.7 trypsin inhibitory units/ml aprotinin, and 100 ng/ml Polybrene.
-
Prepare Thrombin Solution: Add bovine thrombin to the reagent mixture to a final concentration of 0.31 NIH units/ml.
-
Prepare Substrate Solution: Prepare a stock solution of this compound. The concentration may need to be optimized, but a starting point, based on the analogue, could be around 1.9 mM.[14]
-
Assay Procedure: a. To a microplate well, add 20 µL of the plasma sample or hirudin standard. b. Add 1 mL of the thrombin-containing reagent mixture. c. Incubate for 1 minute at a controlled temperature (e.g., 25°C or 37°C). d. Add 100 µL of the chromogenic substrate solution to initiate the reaction. e. Immediately measure the change in absorbance over time (e.g., every 15 seconds for 3 minutes) at the appropriate wavelength for the released ANBA chromophore.
4.4. Data Analysis:
The rate of the reaction (ΔAbsorbance/min) is calculated from the linear portion of the absorbance curve. A calibration curve is generated by plotting the reaction rate against the concentration of the hirudin standards. The concentration of the inhibitor in the unknown samples can then be determined from this curve.
Quantitative Data
The following table presents kinetic parameters for the hydrolysis of the analogous substrate, Tos-Gly-Pro-Arg-pNA (Chromozym TH), by different forms of thrombin.[16] These values provide an indication of the substrate's affinity and turnover rate.
| Enzyme | Km (µM) | kcat (s⁻¹) |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 |
Visualizations
6.1. Experimental Workflow
Caption: Workflow for the chromogenic assay of a thrombin inhibitor.
6.2. Signaling Pathway: Enzymatic Cleavage
Caption: Enzymatic cleavage of the chromogenic substrate by thrombin.
References
- 1. Evaluation of an automated chromogenic substrate assay for the rapid determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Thrombin from Bovine Plasma [sigmaaldrich.com]
- 4. 凝血酶因子IIa [sigmaaldrich.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. biorunstar.com [biorunstar.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bachem.com [bachem.com]
- 12. abcepta.com [abcepta.com]
- 13. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 14. A fast photometric assay for the determination of hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a chromogenic substrate assay for the determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide substrates are indispensable tools in biological research and drug development, serving as critical components for studying enzyme activity, elucidating signaling pathways, and screening for therapeutic agents.[1] This technical guide provides a comprehensive overview of the methodologies and technologies central to the discovery and development of novel peptide substrates. It covers the entire workflow, from initial identification and screening to synthesis, optimization, and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data presentation, and visual diagrams of key processes.
Introduction: The Role of Peptide Substrates
Peptides, short chains of amino acids, play a pivotal role in a vast array of biological processes by acting as substrates for enzymes like proteases and kinases.[1] The interaction between an enzyme and its peptide substrate is highly specific and fundamental to cellular signaling, metabolism, and regulation.[1] The development of synthetic peptide substrates that mimic these natural interactions has revolutionized the study of enzymology, enabling researchers to perform quantitative assays for enzyme activity, screen for inhibitors, and diagnose diseases.[2]
This guide will delve into the core principles and techniques for identifying and developing peptide substrates, with a focus on practical application in a research and drug discovery setting.
Discovery of Novel Peptide Substrates
The initial step in developing a useful peptide substrate is the discovery of a sequence that is efficiently and specifically recognized and modified by the target enzyme. Several high-throughput and systematic methods are employed for this purpose.
High-Throughput Screening (HTS) Assays
High-throughput screening allows for the rapid testing of large libraries of peptides to identify potential substrates.[3]
-
ELISA-Based Methods : This approach is particularly useful for identifying substrates for protein kinases. A library of potential peptide substrates is synthesized and immobilized on a microplate. The kinase of interest is then added along with ATP. The phosphorylation of the peptide substrates is detected using a specific antibody that recognizes the phosphorylated amino acid (e.g., anti-phosphotyrosine), which is in turn linked to a detectable signal.
-
Fluorogenic Substrate Libraries : This method involves synthesizing a library of peptides with a fluorophore and a quencher at opposite ends. In its intact state, the peptide's fluorescence is quenched. Upon cleavage by a protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. This allows for real-time kinetic analysis of protease activity against a multitude of potential substrates.
-
Phage and mRNA Display : These in vitro selection methods link a peptide library to its encoding genetic material (DNA for phage display, mRNA for mRNA display). This allows for the screening of vast libraries of peptides for binding or modification by a target enzyme. The genetic material of the selected peptides can then be amplified and sequenced to identify the optimal substrate sequences.
Proteomic Approaches
Proteomic techniques aim to identify endogenous substrates of an enzyme within a complex biological sample.
-
Gel-Based Methods : In this approach, protein lysates from control and enzyme-treated cells are separated by two-dimensional gel electrophoresis.[4] Substrates of the enzyme will appear as new or shifted spots on the gel, which can then be excised and identified by mass spectrometry.[4]
-
N-Terminal Peptide Identification : This method focuses on identifying the N-terminal peptides of proteins, as these are often the sites of proteolytic cleavage.[4] By comparing the N-termini of proteins from cells with and without active protease, novel cleavage sites and thus substrates can be identified.[4]
Development and Optimization of Peptide Substrates
Once a lead peptide sequence has been identified, it often requires optimization to enhance its properties for specific applications.[5][6] Key goals of optimization include improving binding affinity, increasing specificity, and enhancing stability.[5]
-
Alanine Scanning : This is a systematic method to identify key amino acid residues within a peptide sequence that are critical for its biological activity.[7] Each amino acid in the peptide is individually replaced with alanine, and the effect on substrate activity is measured. This helps to pinpoint the residues that are essential for enzyme recognition and binding.[7]
-
Truncation Analysis : To determine the minimal core sequence required for substrate activity, amino acids are sequentially removed from the N- and C-termini of the peptide.[7] This helps in designing shorter, more cost-effective peptide substrates.
-
Incorporation of Unnatural Amino Acids : To improve proteolytic stability, unnatural amino acids or modifications can be incorporated into the peptide sequence.[7] For instance, using D-amino acids instead of the natural L-amino acids can make the peptide resistant to degradation by proteases.[8]
-
Cyclization : Cyclizing the peptide by forming a covalent bond between the N- and C-termini or between amino acid side chains can restrict its conformational flexibility.[7] This can lock the peptide into its bioactive conformation, leading to increased affinity and stability.[7][8]
Data Presentation: Quantitative Analysis of Peptide Substrates
The characterization of peptide substrates involves the determination of several quantitative parameters that describe their interaction with the target enzyme. These data are crucial for comparing the efficacy of different substrates and for understanding the enzyme's kinetic behavior.
Table 1: Kinetic Parameters of Protease Substrates
| Peptide Substrate | Target Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Substrate A | Protease X | 150 | 10 | 6.7 x 10⁴ |
| Substrate B (Optimized) | Protease X | 50 | 15 | 3.0 x 10⁵ |
| Substrate C | Protease Y | 200 | 5 | 2.5 x 10⁴ |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is the catalytic efficiency of the enzyme.
Table 2: Binding Affinity of Kinase Substrates
| Peptide Substrate | Target Kinase | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
| Peptide 1 | Kinase A | 100 | 1.2 x 10⁵ | 1.2 x 10⁻² |
| Peptide 2 (Optimized) | Kinase A | 10 | 2.5 x 10⁵ | 2.5 x 10⁻³ |
| Peptide 3 | Kinase B | 500 | 5.0 x 10⁴ | 2.5 x 10⁻² |
Kd (dissociation constant) is a measure of the binding affinity between the peptide and the enzyme. A lower Kd indicates a stronger binding affinity.[9] kon (association rate constant) and koff (dissociation rate constant) describe the rates of complex formation and dissociation, respectively.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and characterization of peptide substrates.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Preparation : Swell the Rink Amide resin in DMF in a reaction vessel.[11]
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[11]
-
Amino Acid Coupling : Activate the first Fmoc-protected amino acid with coupling reagents (HBTU/HOBt) and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react.
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat : Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[11]
-
Cleavage and Deprotection : Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[11]
-
Precipitation and Purification : Precipitate the peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzyme Inhibition Assay (Protease)
This assay is used to determine the inhibitory activity of a compound against a specific protease using a fluorogenic peptide substrate.
Materials:
-
Target protease
-
Fluorogenic peptide substrate
-
Test inhibitor compounds
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation : Prepare serial dilutions of the inhibitor compound in the assay buffer. Prepare solutions of the enzyme and the fluorogenic substrate at their optimal concentrations.
-
Assay Setup : In the microplate, add the assay buffer, the inhibitor dilutions, and the enzyme solution. Include controls with no inhibitor (100% activity) and no enzyme (background).[12]
-
Pre-incubation : Incubate the plate for a set period to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.[12]
-
Fluorescence Measurement : Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Kinase Activity Assay (ELISA)
This protocol outlines an ELISA-based method to measure kinase activity using a biotinylated peptide substrate.
Materials:
-
Target kinase
-
Biotinylated peptide substrate
-
ATP
-
Streptavidin-coated 96-well plate
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Blocking buffer
Protocol:
-
Immobilization : Add the biotinylated peptide substrate to the streptavidin-coated plate and incubate to allow binding. Wash to remove unbound peptide.
-
Blocking : Block non-specific binding sites with a blocking buffer.[12]
-
Kinase Reaction : Add the kinase and ATP to the wells and incubate to allow for phosphorylation of the peptide substrate.
-
Primary Antibody Incubation : Add the phospho-specific primary antibody and incubate. Wash the plate.
-
Secondary Antibody Incubation : Add the HRP-conjugated secondary antibody and incubate. Wash the plate.
-
Detection : Add the TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.[12]
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.[12] The absorbance is proportional to the amount of phosphorylated substrate and thus to the kinase activity.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing the complex processes involved in peptide substrate discovery and development.
Caption: A generalized workflow for the discovery and development of peptide substrates.
Caption: A simplified signaling pathway involving protease activation and substrate cleavage.
Caption: The experimental workflow for an ELISA-based kinase activity assay.
Conclusion
The discovery and development of peptide substrates is a dynamic and multidisciplinary field that is crucial for advancing our understanding of biological processes and for the development of new therapeutics and diagnostic tools. The methods outlined in this guide, from high-throughput screening to rational design and optimization, provide a robust framework for identifying and refining peptide substrates with desired characteristics. As technologies continue to evolve, we can expect the development of even more sophisticated and efficient strategies for creating novel peptide substrates with broad applications in science and medicine.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Drug High-Throughput Screening - Creative Peptides [creative-peptides.com]
- 4. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Peptide Lead Optimization - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analysis of peptide affinity and its binding kinetics to DR1DW1 major histocompatibility complex protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Role of Tos-Gly-Pro-Arg-ANBA-IPA Acetate in Coagulation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is a synthetic chromogenic substrate pivotal in the study of the coagulation cascade. Its specific peptide sequence, Tos-Gly-Pro-Arg, is recognized and cleaved by key serine proteases, notably Thrombin (Factor IIa) and Factor Xa (FXa). This cleavage releases the chromophore 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA), which can be quantified spectrophotometrically, typically at a wavelength of 405 nm. This property allows for the precise measurement of enzyme kinetics and the activity of coagulation factors and their inhibitors. This guide provides an in-depth overview of its mechanism, applications, and detailed protocols for its use in coagulation research.
Core Principles and Mechanism of Action
Tos-Gly-Pro-Arg-ANBA-IPA acetate is an invaluable tool for researchers due to its specific and measurable interaction with key enzymes in the coagulation cascade. The substrate's design is based on the preferential cleavage site of thrombin.
The fundamental principle of assays using this substrate lies in the enzymatic hydrolysis of the peptide bond between Arginine (Arg) and the ANBA-IPA moiety. This cleavage is catalyzed by serine proteases such as thrombin or Factor Xa. The release of the yellow-colored ANBA-IPA results in an increased absorbance at 405 nm, which is directly proportional to the enzymatic activity.
dot
Quantitative Data
Table 1: Kinetic Parameters of Tos-Gly-Pro-Arg-pNA with Coagulation Enzymes
| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Reference |
| Human α-Thrombin | 4.18 ± 0.22 µM | 127 ± 8 s-1 | |
| Bovine α-Thrombin | 3.61 ± 0.15 µM | 100 ± 1 s-1 | |
| Human Factor Xa | 99 µM | Not Specified | [1] |
| Bovine Thrombin | 4.0 µM | Not Specified | [1] |
Experimental Applications and Protocols
This compound is versatile and can be employed in a variety of assays to probe the coagulation system. Below are detailed protocols for its principal applications.
Thrombin Activity Assay
This direct assay measures the enzymatic activity of thrombin in a purified system or in biological samples like plasma.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3.
-
Thrombin Standard: Prepare a stock solution of human α-thrombin in assay buffer and create a standard curve by serial dilution.
-
Substrate Solution: Dissolve this compound in sterile, deionized water to a final concentration of 1-2 mM.
-
-
Assay Procedure:
-
Pipette 10 µL of thrombin standard or sample into a 96-well microplate.
-
Add 80 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader.
-
Take kinetic readings every minute for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Plot the ΔOD/min for the thrombin standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in the unknown samples by interpolating their ΔOD/min values on the standard curve.
-
dot
Factor Xa Activity Assay
This assay is analogous to the thrombin activity assay but measures the activity of Factor Xa.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.8.
-
Factor Xa Standard: Prepare a stock solution of human Factor Xa and create a standard curve.
-
Substrate Solution: Prepare a 1-2 mM solution of this compound in sterile, deionized water.
-
-
Assay Procedure:
-
Follow the same steps as the thrombin activity assay, substituting Factor Xa standards and samples for thrombin.
-
-
Data Analysis:
-
The data analysis is identical to the thrombin activity assay.
-
Antithrombin III (AT-III) Activity Assay
This is an indirect assay that measures the inhibitory capacity of Antithrombin III in a sample.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3.
-
Heparin Solution: Prepare a solution of heparin in Assay Buffer (e.g., 10 U/mL).
-
Thrombin Reagent: A known, constant concentration of thrombin in Assay Buffer.
-
Substrate Solution: A 1-2 mM solution of this compound.
-
-
Assay Procedure:
-
Pipette 10 µL of sample (e.g., diluted plasma) into a 96-well microplate.
-
Add 20 µL of Heparin Solution to each well.
-
Add 20 µL of the Thrombin Reagent to each well and incubate for a fixed time (e.g., 5 minutes) at 37°C. This allows the AT-III in the sample to inhibit a portion of the added thrombin.
-
Initiate the chromogenic reaction by adding 50 µL of the Substrate Solution.
-
Measure the absorbance at 405 nm. The color development is inversely proportional to the AT-III activity in the sample.
-
-
Data Analysis:
-
A standard curve is generated using plasma with known AT-III activity.
-
The AT-III activity in the samples is determined by comparing their absorbance to the standard curve.
-
dot
References
The Cornerstone of Protease Research: A Technical Guide to p-Nitroanilide Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of biochemistry, drug discovery, and clinical diagnostics, the accurate measurement of enzyme activity is paramount. Proteases, a major class of enzymes that catalyze the breakdown of proteins, are central to numerous physiological processes and are key targets for therapeutic intervention. The development of chromogenic substrates, particularly those based on p-nitroanilide (pNA), revolutionized the study of these enzymes by providing a simple, sensitive, and continuous method for monitoring their activity. This technical guide provides an in-depth exploration of the core principles, quantitative data, and experimental protocols associated with pNA substrates, designed for professionals in the life sciences.
Core Principle: The Chromogenic Reaction
The utility of p-nitroanilide substrates lies in a straightforward enzymatic reaction. These synthetic molecules are designed to mimic the natural substrates of proteases. A specific peptide sequence, recognized by the target protease, is linked via an amide bond to a p-nitroaniline molecule. In its substrate-bound form, the peptide-p-nitroanilide conjugate is colorless. Upon enzymatic cleavage of the amide bond by a protease, the p-nitroaniline is released. In aqueous solution, the free p-nitroaniline imparts a distinct yellow color, which can be quantified spectrophotometrically. The intensity of this yellow color is directly proportional to the amount of p-nitroaniline released, and thus to the activity of the enzyme. The release of p-nitroaniline is typically monitored by measuring the absorbance at or near its absorbance maximum of 405 nm.[1][2]
Quantitative Data
A precise understanding of the physicochemical and kinetic parameters of pNA and its substrates is crucial for accurate and reproducible experimental design and data interpretation.
Physicochemical Properties of p-Nitroaniline
For the accurate conversion of absorbance data to product concentration, the molar extinction coefficient of p-nitroaniline is a critical parameter.
| Parameter | Value | Notes |
| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ at 405 nm[1][3][4][5] | This value can be influenced by buffer composition and pH.[1] |
| Optimal Absorbance Wavelength (λmax) | 405 nm[1][2] | While 405 nm is commonly used, some protocols utilize 410 nm.[1] |
| Molecular Weight | 138.13 g/mol | |
| Chemical Formula | C₆H₆N₂O₂ |
Kinetic Parameters of Enzymes with pNA Substrates
The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters that define an enzyme's affinity for a substrate and its turnover rate, respectively. The ratio kcat/Km represents the catalytic efficiency of the enzyme. Below is a compilation of kinetic constants for various proteases with specific pNA substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin (Bovine) | Tos-Gly-Pro-Arg-pNA | 6.8 | 96 | 1.4 x 10⁷ |
| Boc-Val-Pro-Arg-pNA | 13 | 120 | 9.2 x 10⁶ | |
| Factor Xa (Bovine) | Bz-Ile-Glu-Gly-Arg-pNA | 130 | 200 | 1.5 x 10⁶ |
| CH₃SO₂-D-Leu-Gly-Arg-pNA | 40 | 80 | 2.0 x 10⁶ | |
| Caspase-3 | Ac-DEVD-pNA | 11[1] | 2.4[1] | 2.2 x 10⁵ |
| Caspase-1 | Ac-YVAD-pNA | 18[1] | 0.5[1] | 2.8 x 10⁴ |
| Caspase-4 | Ac-LEVD-pNA | 32[1] | 0.05[1] | 1.6 x 10³ |
| Caspase-6 | Ac-VEID-pNA | 180[1] | 0.6[1] | 3.3 x 10³ |
| Caspase-7 | Ac-DEVD-pNA | 12[1] | 0.4[1] | 3.3 x 10⁴ |
| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 152 | - | - |
| Porcine Pancreatic Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 470 | - | - |
Note: Kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, ionic strength). The data presented is a compilation from available literature and should be used as a reference.
Visualizing Core Concepts
Enzymatic Cleavage of a pNA Substrate
Caption: Enzymatic cleavage of a peptide-pNA substrate.
General Experimental Workflow for a pNA-based Assay
Caption: General experimental workflow of a pNA-based assay.
Detailed Experimental Protocols
The following is a generalized protocol for a protease assay using a pNA substrate in a 96-well microplate format. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for each specific enzyme.
Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., Tris or HEPES) at the optimal pH and ionic strength.
-
Substrate Stock Solution: Dissolve the pNA-linked substrate in a suitable solvent such as DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate. Immediately before the assay, dilute the enzyme to the desired working concentration in cold assay buffer. Keep the enzyme on ice.
-
p-Nitroaniline (pNA) Standard Stock Solution: Prepare a 1 mM stock solution of pNA in the assay buffer. This will be used to generate a standard curve.
p-Nitroaniline Standard Curve
A standard curve is essential for converting the rate of change in absorbance to the molar concentration of the released pNA.
-
Perform serial dilutions of the 1 mM pNA stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 12.5, 25, 50, 100, 150, 200 µM).
-
Add a fixed volume (e.g., 100 µL) of each standard dilution to separate wells of a 96-well plate, preferably in triplicate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding pNA concentrations. The data should be linear, and the slope of the line can be used to determine the molar extinction coefficient under the specific assay conditions.
Enzyme Activity Assay
This protocol is for a total reaction volume of 100 µL per well.
-
Assay Setup: In each well of a 96-well microplate, add the following:
-
Assay buffer to bring the final volume to 100 µL.
-
Enzyme solution (e.g., 10-20 µL).
-
Include control wells:
-
No-enzyme control: Add assay buffer instead of the enzyme solution.
-
Substrate blank: Contains only the substrate and assay buffer.
-
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (e.g., 5-10 µL of a stock solution to achieve the desired final concentration). Mix gently, avoiding bubbles.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-60 minutes). Ensure that the measurements are taken during the initial linear phase of the reaction.
Data Analysis
-
For each sample, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the curve (ΔA/minute).
-
Convert the rate of change in absorbance to the rate of pNA formation using the Beer-Lambert law: v₀ (M/min) = (ΔA / min) / (ε × l) Where:
-
ΔA / min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of pNA (determined from the standard curve or use 9,960 M⁻¹cm⁻¹).
-
l is the path length of the light through the sample in cm (this is dependent on the volume in the well for a microplate reader and should be determined or provided by the instrument manufacturer).
-
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Application in a Biological Pathway: The Blood Coagulation Cascade
pNA substrates are invaluable tools for dissecting complex biological pathways involving sequential protease activation, such as the blood coagulation cascade. This pathway involves a series of serine proteases that are activated in a step-wise manner, culminating in the formation of thrombin, which then converts fibrinogen to fibrin (B1330869) to form a blood clot. Specific pNA substrates for key enzymes like Factor Xa and Thrombin allow for their precise measurement in biological samples, which is critical for diagnosing clotting disorders and monitoring anticoagulant therapies.
Caption: Simplified coagulation cascade highlighting proteases often studied with pNA substrates.
Conclusion
p-Nitroanilide-based chromogenic substrates remain a cornerstone of enzyme kinetics and are indispensable tools for researchers, scientists, and drug development professionals. Their simplicity, reliability, and adaptability make them suitable for a wide range of applications, from fundamental research into enzyme mechanisms to high-throughput screening of potential drug candidates and clinical diagnostics. A thorough understanding of the underlying principles and meticulous adherence to optimized experimental protocols will ensure the generation of high-quality, reproducible data, thereby accelerating scientific discovery and therapeutic innovation.
References
- 1. Caspase 3 (Apopain) Substrate 1, chromogenic - 5 mg [anaspec.com]
- 2. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Methodological & Application
Application Notes and Protocols for Factor Xa Assay using Tos-Gly-Pro-Arg-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, representing the convergence point of both the intrinsic and extrinsic pathways.[1][2][3][4][5] Its primary function is to convert prothrombin to thrombin, which in turn catalyzes the formation of fibrin (B1330869) from fibrinogen, leading to the formation of a blood clot. Due to its central role, Factor Xa has become a major target for the development of anticoagulant drugs for the prevention and treatment of thromboembolic disorders.
This document provides a detailed protocol for a chromogenic assay to measure the activity of Factor Xa using the specific substrate, Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297). This assay is a valuable tool for studying the kinetics of Factor Xa, screening for potential inhibitors, and determining the potency of anticoagulant compounds in a drug discovery setting.
The principle of this assay is based on the enzymatic cleavage of the chromogenic substrate by Factor Xa. The substrate, Tos-Gly-Pro-Arg-ANBA-IPA acetate, is specifically designed to be recognized and cleaved by Factor Xa at the arginine residue. This cleavage releases the chromophore, 5-amino-2-nitrobenzoic acid (ANBA), which results in a measurable increase in absorbance at 405 nm. The rate of this color change is directly proportional to the enzymatic activity of Factor Xa.[6]
Signaling Pathway: The Blood Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin clot. The cascade is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Factor Xa | Major Supplier | e.g., 12345 | -80°C |
| This compound | MedchemExpress | HY-P0020A | -20°C (desiccated) |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| CaCl₂ | Sigma-Aldrich | C1016 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well microplate, clear, flat-bottom | Corning | 3596 | Room Temperature |
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0. Prepare fresh and store at 4°C.
-
Factor Xa Stock Solution (1 µM): Reconstitute lyophilized Human Factor Xa in the Assay Buffer to a final concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Test Compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
Experimental Workflow
Assay Protocol for Factor Xa Activity Measurement
-
Prepare Reagents: Thaw all stock solutions on ice and prepare working dilutions in Assay Buffer immediately before use.
-
Assay Plate Preparation:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
For the blank wells, add an additional 50 µL of Assay Buffer.
-
For the test wells, add 50 µL of the diluted Factor Xa working solution (final concentration, e.g., 10 nM).
-
-
Initiate Reaction: Add 50 µL of the diluted substrate working solution (final concentration, e.g., 100 µM) to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
Assay Protocol for Factor Xa Inhibitor Screening
-
Prepare Reagents: As described above. Prepare serial dilutions of the test compounds in Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Assay Plate Preparation:
-
Add 50 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 50 µL of the diluted Factor Xa working solution (final concentration, e.g., 10 nM) to all wells except the blank.
-
Add 50 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the diluted substrate working solution (final concentration, e.g., 100 µM) to all wells.
-
Measurement: Measure the absorbance at 405 nm as described for the activity assay.
Data Presentation
Table 1: Determination of Optimal Factor Xa Concentration
| Factor Xa (nM) | Initial Rate (mOD/min) |
| 0.0 | 0.5 |
| 2.5 | 15.2 |
| 5.0 | 30.1 |
| 10.0 | 59.8 |
| 20.0 | 115.3 |
| 40.0 | 220.5 |
This table illustrates the relationship between Factor Xa concentration and the initial reaction velocity. A concentration of 10 nM was chosen for subsequent inhibitor screening as it provides a robust signal within the linear range of the assay.
Table 2: Determination of Michaelis-Menten Constant (Km) for the Substrate
| Substrate (µM) | Initial Rate (mOD/min) |
| 10 | 12.5 |
| 25 | 28.7 |
| 50 | 45.3 |
| 100 | 60.2 |
| 200 | 75.1 |
| 400 | 85.6 |
This data can be used to determine the Km of the substrate for Factor Xa. For routine screening, a substrate concentration around the Km value (e.g., 100 µM) is often used.
Table 3: Inhibition of Factor Xa by a Reference Inhibitor (e.g., Rivaroxaban)
| Inhibitor (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1.0 | 25.8 |
| 10.0 | 49.5 |
| 100 | 85.1 |
| 1000 | 98.9 |
This table shows the dose-dependent inhibition of Factor Xa activity. The data can be plotted to determine the IC50 value of the inhibitor, which is approximately 10 nM in this example.
Conclusion
The chromogenic assay utilizing this compound provides a robust, sensitive, and high-throughput method for measuring Factor Xa activity. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academia and the pharmaceutical industry. This assay is an indispensable tool for the discovery and characterization of novel Factor Xa inhibitors, contributing to the development of new antithrombotic therapies. Careful optimization of enzyme and substrate concentrations is recommended to ensure the best performance of the assay for specific applications.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 3. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tos-Gly-Pro-Arg-ANBA-IPA Acetate in Luminescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is a sensitive chemiluminescent peptide substrate designed for the detection of serine protease activity, particularly thrombin and trypsin.[1] The substrate consists of a specific peptide sequence (Gly-Pro-Arg) recognized by these proteases, linked to a chemiluminescent reporter molecule, 5-amino-2-nitrobenzoic acid (ANBA) isopropylamide (IPA). Enzymatic cleavage of the peptide at the arginine residue releases the ANBA-IPA moiety, which, in the presence of a suitable detection reagent, generates a sustained luminescent signal. This assay format offers high sensitivity and a broad dynamic range, making it ideal for inhibitor screening, enzyme kinetics, and quality control in drug development.
Principle of the Assay: The fundamental principle of this assay is the enzymatic hydrolysis of a non-luminescent substrate to produce a luminescent signal. The protease of interest cleaves the amide bond between arginine and the ANBA-IPA reporter. The liberated ANBA-IPA, in the presence of an enhancer and an oxidant (typically provided in a detection buffer), enters an excited state. As it returns to its ground state, it emits light, and the intensity of this luminescence is directly proportional to the activity of the protease.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the enzymatic activation and signaling pathway, as well as the general experimental workflow for a typical luminescence assay using Tos-Gly-Pro-Arg-ANBA-IPA acetate.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound
-
Enzyme: Purified serine protease (e.g., human α-thrombin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 0.1% BSA (or as required for the specific enzyme)
-
Substrate Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Chemiluminescence Detection Reagent: A commercial or user-prepared reagent containing an oxidant (e.g., hydrogen peroxide) and an enhancer in a suitable buffer.
-
Microplates: Opaque, white 96- or 384-well microplates suitable for luminescence measurements.
-
Luminometer: A microplate reader capable of measuring glow luminescence.
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer and store it at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound in high-quality DMF or DMSO to a final concentration of 10 mM. Mix thoroughly. Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Enzyme Working Solution: Prepare a working solution of the serine protease by diluting the stock in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically but typically falls in the low nanomolar to picomolar range. Prepare this solution fresh before each experiment and keep it on ice.
-
Test Compound/Inhibitor Solutions: Prepare serial dilutions of test compounds or inhibitors in the assay buffer.
Assay Protocol for Thrombin Activity Measurement
This protocol is a general guideline and may require optimization for specific enzymes and applications.
-
Plate Setup:
-
Add 40 µL of assay buffer to all wells of a white, opaque 96-well microplate.
-
For inhibitor screening, add 10 µL of the test compound dilutions to the respective wells. For a standard activity assay, add 10 µL of assay buffer.
-
Add 25 µL of the enzyme working solution to each well to initiate the pre-incubation (for inhibitor studies). For control wells (no enzyme), add 25 µL of assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate for 15-30 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Prepare the substrate working solution by diluting the 10 mM stock solution in assay buffer to the desired final concentration (typically 2X the final assay concentration, e.g., 20 µM for a 10 µM final concentration).
-
Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction. The final reaction volume will be 100 µL.
-
-
Enzymatic Incubation:
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at 37°C (or the optimal temperature for the enzyme) for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Luminescence Detection:
-
Equilibrate the chemiluminescence detection reagent to room temperature.
-
Add 100 µL of the detection reagent to each well.
-
Incubate the plate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer with an integration time of 0.5-1 second per well.
-
Data Presentation and Analysis
The results of a typical enzyme inhibition assay are presented below. The data is illustrative and serves to demonstrate how results can be structured.
Table 1: Illustrative Data for Thrombin Inhibition Assay
| Inhibitor Concentration (nM) | Relative Luminescence Units (RLU) | % Inhibition |
| 0 (No Inhibitor) | 1,250,000 | 0 |
| 0.1 | 1,187,500 | 5 |
| 1 | 937,500 | 25 |
| 10 | 625,000 | 50 |
| 100 | 187,500 | 85 |
| 1000 | 62,500 | 95 |
| No Enzyme Control | 5,000 | 100 |
Data Analysis:
-
Percentage Inhibition Calculation: % Inhibition = [1 - (RLU_sample - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)] * 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Storage and Stability
The this compound substrate should be stored as a stock solution at -20°C or -80°C for long-term stability, protected from light and moisture. Repeated freeze-thaw cycles should be avoided. When stored correctly, the stock solution is stable for several months.
References
Application Notes and Protocols: Preparing Stock Solutions of Tos-Gly-Pro-Arg-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is a chromogenic peptide substrate designed for the sensitive detection of certain proteolytic enzymes through luminescence-based assays.[1][2][3] Accurate and reproducible experimental results are critically dependent on the correct preparation, handling, and storage of the substrate stock solution. These application notes provide a detailed protocol for the preparation of stock solutions of Tos-Gly-Pro-Arg-ANBA-IPA acetate, along with best practices for its storage and handling to ensure stability and performance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C32H45N9O10S |
| CAS Number | 2070009-46-8[2] |
| Appearance | Lyophilized powder |
| Storage (Lyophilized) | -20°C to -80°C, protected from light and moisture[4][5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
Experimental Protocol: Preparation of Stock Solution
This protocol details the steps for reconstituting the lyophilized this compound to create a stock solution.
Materials:
-
This compound, lyophilized powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (optional, for solubility issues)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (if using water and requiring sterile filtration)
Procedure:
-
Equilibration of Lyophilized Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic peptide powder, which can compromise its stability.[6][7]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile, nuclease-free water to achieve the target concentration (e.g., 10 mM). It is advisable to start with water as the primary solvent.[3][8]
-
If solubility in water is limited, alternative solvents such as DMSO can be used.[3] However, always consider the compatibility of the solvent with your downstream application.
-
Recap the vial tightly and vortex gently until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Sterilization (Optional but Recommended): If the stock solution is prepared in an aqueous buffer and will be used in cell-based or other sensitive assays, it is recommended to sterilize the solution by passing it through a 0.22 µm sterile syringe filter.[1] This is particularly important if the solution will be stored for an extended period.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.[4][7]
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[1]
-
For short-term storage, aliquots can be stored at -20°C for up to one month.[1]
-
Properly label all aliquots with the compound name, concentration, date of preparation, and storage conditions.
-
Handling and Stability
-
Lyophilized Peptide: When stored as a lyophilized powder at -20°C or -80°C and protected from light and moisture, the peptide is stable for several years.[4] Peptides containing arginine are prone to absorbing moisture, making proper storage in a desiccator crucial.[4]
-
Peptide in Solution: The stability of the peptide in solution is limited.[4] Repeated freeze-thaw cycles should be strictly avoided as they can degrade the peptide.[7] For optimal stability in solution, it is recommended to use sterile buffers with a pH between 5 and 6.[4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Optimal Buffer Conditions for Tos-Gly-Pro-Arg-ANBA-IPA Acetate Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA) acetate (B1210297), is a highly specific and sensitive tool for the kinetic analysis of serine proteases, most notably thrombin and related coagulation factors. The enzymatic cleavage of the peptide sequence at the arginine residue releases the chromophore ANBA-IPA, resulting in a measurable color change. The rate of color development is directly proportional to the enzymatic activity under appropriate assay conditions.
Optimizing the buffer conditions is paramount to achieving accurate, reproducible, and sensitive results. This document provides detailed application notes and protocols for establishing the optimal buffer conditions for assays utilizing Tos-Gly-Pro-Arg-ANBA-IPA acetate.
I. Core Principles of Assay Optimization
The enzymatic activity of proteases is profoundly influenced by the physicochemical environment of the assay. Key parameters to consider for optimization include:
-
pH: Most serine proteases, including thrombin, exhibit optimal activity in a slightly alkaline pH range. The ideal pH should be determined empirically for the specific enzyme and substrate combination.
-
Buffer System: The choice of buffering agent is critical. Tris-HCl is a commonly used buffer for thrombin assays due to its appropriate buffering range and minimal interference. Other buffers such as HEPES and phosphate (B84403) buffers may also be considered, but potential interactions with the enzyme or assay components should be evaluated.
-
Ionic Strength: The salt concentration of the buffer can affect enzyme conformation and activity. Sodium chloride is typically used to adjust the ionic strength to a physiologically relevant level.
-
Additives: Depending on the sample matrix (e.g., plasma), additives may be necessary to inhibit interfering proteases or other factors.
II. Recommended Buffer Components and Ranges for Optimization
Based on established protocols for similar chromogenic substrates and the known properties of thrombin, the following components and concentration ranges are recommended for the optimization of your assay.
| Component | Recommended Starting Concentration | Range for Optimization | Purpose |
| Buffer | 50 mM Tris-HCl | 20 - 100 mM | Maintain a stable pH |
| pH | 8.1 | 7.5 - 8.5 | Optimize enzyme catalytic activity |
| Salt | 100 mM NaCl | 50 - 200 mM | Adjust ionic strength for optimal enzyme conformation and activity |
| Substrate | 0.2 mM this compound | 0.1 - 0.5 mM | Ensure substrate is not limiting; concentration should be at or below the Km for accurate kinetic measurements |
| Enzyme | Enzyme dependent | Titrate to achieve a linear reaction rate | The amount of enzyme should provide a sufficient signal within the desired assay time |
| Additives | See Section V | Dependent on sample type | Minimize interference from other components in the sample |
III. Experimental Protocols
A. Preparation of Stock Solutions
-
Buffer Stock Solution (1 M Tris-HCl, pH 8.1 at 25°C): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.1 by adding concentrated HCl. Bring the final volume to 1 L with deionized water.
-
Salt Stock Solution (5 M NaCl): Dissolve 292.2 g of NaCl in 800 mL of deionized water. Bring the final volume to 1 L with deionized water.
-
Substrate Stock Solution (10 mM this compound): The substrate is soluble in water.[1] Dissolve the required amount of substrate in deionized water to make a 10 mM stock solution. Store in aliquots at -20°C or below, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the protease (e.g., thrombin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.1% BSA to prevent nonspecific adsorption). The concentration should be determined based on the enzyme's activity. Store aliquots at -80°C.
B. Protocol for Determining Optimal pH
-
Prepare a series of 100 mM Tris-HCl buffers with pH values ranging from 7.5 to 8.5 in 0.2 pH unit increments.
-
For each pH value, prepare a reaction mixture in a 96-well microplate containing:
-
50 µL of 2X Assay Buffer (100 mM Tris-HCl at the desired pH, 200 mM NaCl)
-
20 µL of deionized water
-
10 µL of enzyme solution (diluted to a suitable concentration)
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM this compound substrate solution.
-
Immediately measure the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction rate (V₀) for each pH value from the linear portion of the absorbance versus time curve.
-
Plot V₀ versus pH to determine the optimal pH.
C. Protocol for Determining Optimal Ionic Strength
-
Using the optimal pH determined above, prepare a series of 2X Assay Buffers (100 mM Tris-HCl, pH optimal) with NaCl concentrations ranging from 100 mM to 400 mM (resulting in final concentrations of 50 mM to 200 mM).
-
Follow the procedure outlined in Section III.B, steps 2-7, using the different ionic strength buffers.
-
Plot V₀ versus NaCl concentration to determine the optimal ionic strength.
IV. Data Presentation
The results of the optimization experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of pH on Enzyme Activity
| pH | Initial Rate (mOD/min) |
| 7.5 | Insert Data |
| 7.7 | Insert Data |
| 7.9 | Insert Data |
| 8.1 | Insert Data |
| 8.3 | Insert Data |
| 8.5 | Insert Data |
Table 2: Effect of Ionic Strength on Enzyme Activity
| Final NaCl Concentration (mM) | Initial Rate (mOD/min) |
| 50 | Insert Data |
| 100 | Insert Data |
| 150 | Insert Data |
| 200 | Insert Data |
V. Considerations for Assays in Biological Matrices
When working with complex biological samples such as plasma, additional components may be required in the assay buffer to minimize interference.
| Additive | Recommended Concentration | Purpose |
| Polybrene (Hexadimethrine bromide) | 100 µg/mL | To neutralize heparin if present in the sample. |
| Aprotinin | 0.7 TIU/mL | A broad-spectrum serine protease inhibitor to prevent degradation of the substrate or enzyme by other proteases. |
| Urea | 0.8 M | To minimize the influence of progressive inhibitors. |
VI. Visualization of Workflows and Pathways
Enzymatic Cleavage and Signal Generation```dot
Caption: Workflow for optimizing assay buffer conditions.
VII. Conclusion
The protocols and recommendations outlined in this document provide a robust framework for determining the optimal buffer conditions for assays utilizing the chromogenic substrate this compound. Empirical determination of the optimal pH and ionic strength for the specific enzyme and experimental setup is crucial for obtaining high-quality, reproducible data. For assays involving complex biological matrices, the inclusion of appropriate additives is essential to ensure specificity and accuracy.
References
Application Notes and Protocols for Calculating Enzyme Activity with Tos-Gly-Pro-Arg-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is a valuable chromogenic and fluorogenic substrate for the kinetic analysis of various serine proteases. Its specific amino acid sequence, Tos-Gly-Pro-Arg, mimics the cleavage site of physiological substrates for enzymes such as thrombin and trypsin. Upon enzymatic hydrolysis at the carboxy-terminal of the arginine residue, the 5-amino-2-nitrobenzoic acid (ANBA) moiety is released. The liberation of ANBA can be monitored continuously by measuring the change in absorbance or fluorescence, providing a direct and sensitive method for determining enzyme activity. These application notes provide detailed protocols for utilizing this substrate in enzyme kinetics, inhibitor screening, and drug discovery.
Principle of the Assay
The enzymatic activity is determined by monitoring the rate of release of 5-amino-2-nitrobenzoic acid (ANBA) from the substrate Tos-Gly-Pro-Arg-ANBA-IPA acetate. The peptide sequence ensures specificity for trypsin-like serine proteases, which cleave the peptide bond on the C-terminal side of the arginine residue. The released ANBA is a chromogenic and fluorogenic molecule, allowing for versatile detection methods.
-
Chromogenic Detection: The concentration of the released ANBA can be quantified by measuring its absorbance at a specific wavelength. The rate of increase in absorbance is directly proportional to the enzyme activity.
-
Fluorogenic Detection: For enhanced sensitivity, the fluorescence of the released ANBA can be measured. The rate of increase in fluorescence intensity is proportional to the enzyme activity.
Data Presentation
Table 1: Kinetic Parameters of Serine Proteases with a Structurally Similar Substrate (Tos-Gly-Pro-Arg-pNA)
| Enzyme | Michaelis Constant (Km) | Catalytic Constant (kcat) |
| Human α-Thrombin | 4.18 ± 0.22 µM | 127 ± 8 s-1 |
| Bovine α-Thrombin | 3.61 ± 0.15 µM | 100 ± 1 s-1 |
These parameters were determined at pH 7.8 and 25°C.[1]
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Enzyme (e.g., Thrombin, Trypsin) of known concentration
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% (w/v) PEG 8000)
-
Microplate reader (for absorbance or fluorescence)
-
96-well microplates (UV-transparent for absorbance measurements)
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
Preparation of Reagents
-
Substrate Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme. It is recommended to prepare fresh dilutions for each experiment.
-
Assay Buffer: Prepare the desired assay buffer and ensure it is filtered and degassed before use.
General Protocol for Chromogenic Assay
-
Reaction Setup: In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Substrate solution (diluted from the stock to the desired final concentration)
-
Enzyme solution (to initiate the reaction)
The final reaction volume is typically 200 µL. Include appropriate controls such as a no-enzyme control (blank) and a no-substrate control.
-
-
Incubation and Measurement: Immediately after adding the enzyme, place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at the optimal wavelength for ANBA.
Note: The optimal absorbance wavelength for 5-amino-2-nitrobenzoic acid (ANBA) needs to be experimentally determined. As a starting point, a wavelength scan of the reaction product can be performed. For the related compound p-nitroaniline, the absorbance is typically measured at 405 nm.
-
Data Analysis: Record the absorbance at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes). The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
Calculation of Enzyme Activity
The enzyme activity can be calculated using the Beer-Lambert law:
Activity (mol/min) = (ΔA / Δt) * (V / (ε * l))
Where:
-
ΔA / Δt is the initial rate of change in absorbance per minute.
-
V is the total reaction volume (in Liters).
-
ε is the molar extinction coefficient of the released chromophore (ANBA) at the measurement wavelength (in M-1cm-1).
-
l is the path length of the light through the sample (in cm).
Crucial Note: The molar extinction coefficient (ε) for 5-amino-2-nitrobenzoic acid (ANBA) must be determined experimentally under the specific assay conditions (pH, buffer composition) to ensure accurate calculation of enzyme activity. As a reference, the molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M-1cm-1.
Protocol for Fluorogenic Assay
-
Reaction Setup: Follow the same reaction setup as the chromogenic assay.
-
Incubation and Measurement: Place the microplate in a fluorescence microplate reader. Excite the sample at the optimal excitation wavelength for ANBA and measure the emission at the optimal emission wavelength.
Note: The optimal excitation and emission wavelengths for 5-amino-2-nitrobenzoic acid (ANBA) need to be experimentally determined. A fluorescence scan of the reaction product should be performed.
-
Data Analysis: Record the fluorescence intensity at regular intervals. The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence intensity versus time plot.
Calculation of Enzyme Activity (Fluorogenic Assay)
For fluorogenic assays, a standard curve of the free fluorophore (ANBA) of known concentrations should be prepared under the same assay conditions. The rate of the reaction in terms of moles of product formed per unit time can be determined by comparing the initial rate of fluorescence increase to the standard curve.
Diagrams
Signaling Pathway Context: The Coagulation Cascade
References
Application of Tos-Gly-Pro-Arg-ANBA-IPA Acetate in Thrombin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin. The precise measurement of thrombin activity is crucial for diagnosing coagulation disorders and for the discovery and development of anticoagulant drugs. Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is a highly specific chromogenic peptide substrate designed for the sensitive determination of thrombin activity. This document provides detailed application notes and protocols for its use in various research and drug development settings.
The substrate consists of a tripeptide sequence, Gly-Pro-Arg, which mimics the natural cleavage site of thrombin in fibrinogen. The N-terminus is protected by a tosyl (Tos) group. The C-terminus is linked to 5-amino-2-nitrobenzoic acid (ANBA), a chromogenic reporter molecule. In the intact substrate, the ANBA molecule is colorless. Upon cleavage of the peptide bond between Arginine (Arg) and ANBA by thrombin, the free ANBA is released, which imparts a distinct color that can be quantified spectrophotometrically. The isopropylamine (B41738) (IPA) acetate salt form enhances the solubility and stability of the substrate.
Principle of the Assay
The enzymatic activity of thrombin is determined by measuring the rate of release of ANBA from the Tos-Gly-Pro-Arg-ANBA-IPA acetate substrate. The liberated ANBA absorbs light at a specific wavelength, and the rate of increase in absorbance is directly proportional to the thrombin activity in the sample. This assay can be performed in a kinetic or endpoint mode and is suitable for high-throughput screening of thrombin inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₅N₉O₁₀S |
| Molecular Weight | 747.82 g/mol |
| CAS Number | 2070009-46-8 |
| Appearance | Lyophilized powder |
| Storage | Store at -20°C, protected from light and moisture. |
Table 2: Kinetic Parameters of Thrombin with a Structurally Similar Substrate (Tos-Gly-Pro-Arg-pNA)
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (L·mol⁻¹·s⁻¹) |
| Human α-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ |
| Bovine α-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ |
Data sourced from studies on human and bovine thrombins with tripeptide chromogenic substrates.[1]
Experimental Protocols
Materials Required
-
This compound
-
Purified thrombin (human or bovine)
-
Thrombin assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 8.0)
-
Microplate reader capable of measuring absorbance at the optimal wavelength for ANBA (determination required, likely in the 405-420 nm range)
-
96-well microplates (clear, flat-bottom)
-
Reagent-grade water
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Mix thoroughly until fully dissolved. Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Thrombin Standard Solutions: Prepare a series of thrombin standards by diluting a stock solution of known concentration in the thrombin assay buffer. The concentration range should be appropriate for generating a standard curve (e.g., 0-100 nM).
-
Test Samples: Prepare test samples containing unknown thrombin activity or potential thrombin inhibitors in the thrombin assay buffer.
Thrombin Activity Assay Protocol (Kinetic Method)
-
Assay Plate Preparation: Add 50 µL of thrombin assay buffer to all wells of a 96-well microplate.
-
Addition of Thrombin/Sample: Add 25 µL of thrombin standard solutions or test samples to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 200 µM). Add 25 µL of the substrate working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at the optimal wavelength for ANBA every minute for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min). Plot the V₀ of the thrombin standards against their concentrations to generate a standard curve. Determine the thrombin activity in the test samples by interpolating their V₀ values from the standard curve.
Thrombin Inhibition Assay Protocol
-
Assay Plate Preparation: Add 50 µL of thrombin assay buffer to all wells.
-
Addition of Inhibitor: Add 10 µL of various concentrations of the test inhibitor compound (or vehicle control) to the wells.
-
Addition of Thrombin: Add 20 µL of a fixed concentration of thrombin to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the substrate working solution to each well.
-
Kinetic Measurement: Measure the absorbance kinetically as described in the thrombin activity assay protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Principle of the chromogenic thrombin activity assay.
References
Step-by-Step Guide for Chromogenic Substrate-Based Enzyme Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chromogenic substrate-based enzyme assays are a fundamental tool in life science research and drug development. These assays provide a simple and robust method for measuring enzyme activity by utilizing a substrate that, when acted upon by an enzyme, releases a colored product (a chromophore). The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the amount of product formed and thus to the enzyme's activity. This guide provides a detailed, step-by-step protocol for performing chromogenic enzyme assays, with specific examples for the enzymes Alkaline Phosphatase and Trypsin.
Principle of the Assay
The core principle of a chromogenic enzyme assay lies in the enzymatic conversion of a colorless substrate into a colored product. The rate of product formation is monitored over time by measuring the change in absorbance at a specific wavelength. This rate is then used to determine the enzyme's activity.
Key Components
-
Enzyme : The protein of interest whose activity is to be measured.
-
Chromogenic Substrate : A molecule that is specifically recognized and modified by the enzyme to release a chromophore. Common examples include p-nitrophenyl phosphate (B84403) (pNPP) for phosphatases and Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) for trypsin-like proteases.[1][2]
-
Buffer : A solution that maintains a stable pH, which is crucial for optimal enzyme activity.[3]
-
Microplate Reader or Spectrophotometer : An instrument to measure the absorbance of the colored product.
-
Incubator : To maintain a constant temperature for the enzymatic reaction.[3]
-
Stop Solution : A reagent used in endpoint assays to halt the enzymatic reaction. This is often a strong acid or base.[4][5]
General Workflow
The general workflow for a chromogenic enzyme assay involves preparing the reagents, setting up the reaction, incubating, and then measuring the absorbance. The assay can be performed as a kinetic assay (multiple readings over time) or an endpoint assay (a single reading after a fixed time).[6]
Caption: General workflow of a chromogenic enzyme assay.
Detailed Experimental Protocols
Example 1: Alkaline Phosphatase (ALP) Activity Assay using pNPP
Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules. The chromogenic substrate p-nitrophenyl phosphate (pNPP) is hydrolyzed by ALP to produce p-nitrophenol, a yellow product with a maximum absorbance at 405 nm.[2][7]
Materials:
-
ALP Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
pNPP Substrate Solution (e.g., 10 mM pNPP in ALP Assay Buffer)[8]
-
Alkaline Phosphatase (as a positive control)
-
Sample containing ALP (e.g., cell lysate, serum)
-
Stop Solution (e.g., 3 M NaOH)[9]
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Preparation of Reagents:
-
Assay Procedure (Endpoint):
-
Add 50 µL of sample or ALP standard to each well of the 96-well plate.
-
Include a blank control containing 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of pNPP Substrate Solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).[8][11]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[9]
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the concentration of p-nitrophenol produced in each sample.
-
Calculate the ALP activity, often expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.
-
Caption: Enzymatic reaction of ALP with pNPP.
Example 2: Trypsin Activity Assay using BAPNA
Trypsin is a serine protease that hydrolyzes proteins. It is highly specific for cleaving peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) is a synthetic chromogenic substrate for trypsin.[3] Trypsin cleaves BAPNA, releasing p-nitroaniline (pNA), which has a yellow color and can be measured at 405-410 nm.[1][12]
Materials:
-
Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
BAPNA Substrate Solution (e.g., 1 mM BAPNA in a small amount of DMSO, then diluted in Assay Buffer)
-
Trypsin (as a positive control)
-
Sample containing trypsin or trypsin-like activity
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Preparation of Reagents:
-
Prepare the Trypsin Assay Buffer and store it at 4°C.
-
Prepare the BAPNA Substrate Solution. BAPNA may need to be dissolved in an organic solvent like DMSO before dilution in the assay buffer.
-
Prepare serial dilutions of the trypsin standard in Assay Buffer.
-
-
Assay Procedure (Kinetic):
-
Add 50 µL of sample or trypsin standard to each well of the 96-well plate.
-
Include a blank control containing 50 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 150 µL of the pre-warmed BAPNA Substrate Solution to all wells.
-
Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
For each sample and standard, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the blank from the slopes of all standards and samples.
-
Plot the V₀ of the standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the trypsin activity in the samples.
-
Data Presentation
Quantitative data from chromogenic enzyme assays should be summarized in tables for easy comparison.
Table 1: Sample Data for ALP Assay (Endpoint)
| Sample ID | Absorbance at 405 nm (Corrected) | p-Nitrophenol (nmol) | ALP Activity (U/mL) |
| Standard 1 (0 nmol) | 0.000 | 0 | 0.0 |
| Standard 2 (10 nmol) | 0.250 | 10 | 0.5 |
| Standard 3 (20 nmol) | 0.500 | 20 | 1.0 |
| Standard 4 (40 nmol) | 1.000 | 40 | 2.0 |
| Sample A | 0.450 | 18 | 0.9 |
| Sample B | 0.820 | 32.8 | 1.64 |
Table 2: Sample Data for Trypsin Assay (Kinetic)
| Sample ID | Rate (ΔA405/min) | Trypsin Activity (U/mL) |
| Standard 1 (0 U/mL) | 0.001 | 0.0 |
| Standard 2 (5 U/mL) | 0.025 | 5.0 |
| Standard 3 (10 U/mL) | 0.050 | 10.0 |
| Standard 4 (20 U/mL) | 0.100 | 20.0 |
| Sample X | 0.042 | 8.4 |
| Sample Y | 0.078 | 15.6 |
Troubleshooting
Poor results in enzymatic assays can arise from various factors. The following table outlines common issues and their potential solutions.[13][14][15]
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage. |
| Incorrect buffer pH or temperature | Optimize assay conditions for the specific enzyme.[3] | |
| Degraded substrate | Prepare fresh substrate solution; store protected from light. | |
| Presence of inhibitors in the sample | Dilute the sample; identify and remove the inhibitor if possible. | |
| High background | Spontaneous substrate degradation | Run a "no-enzyme" control and subtract its value. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Non-linear reaction rate (kinetic assay) | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. | |
| Product inhibition | Analyze the initial linear phase of the reaction. |
Conclusion
Chromogenic substrate-based enzyme assays are a versatile and powerful technique for quantifying enzyme activity. By following a well-defined protocol and understanding the principles of the assay, researchers can obtain reliable and reproducible data. Careful optimization of assay conditions, proper use of controls, and systematic troubleshooting are essential for successful experimentation in both basic research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pNPP| Highly active| Low detection limits [kementec.com]
- 5. biopanda-diagnostics.com [biopanda-diagnostics.com]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. biocompare.com [biocompare.com]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. studylib.net [studylib.net]
- 15. home.sandiego.edu [home.sandiego.edu]
Application Note: Determining Enzyme Kinetic Parameters (Km and Vmax) with Chromogenic Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, is fundamental to biochemical and pharmaceutical research.[1][2] Key parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) provide critical insights into an enzyme's catalytic efficiency and its affinity for a substrate.[2][3] This knowledge is vital for understanding biological pathways, characterizing enzyme function, and developing novel therapeutic agents that target specific enzymes.[2][4]
Chromogenic substrates are invaluable tools for kinetic assays. These compounds are colorless or have low absorbance at a specific wavelength, but upon enzymatic cleavage, they release a colored product, or chromophore. The rate of color formation is directly proportional to the enzyme's activity and can be easily and continuously monitored using a spectrophotometer. This method offers a straightforward and robust approach to determine Km and Vmax.
This application note provides a detailed protocol for determining enzyme kinetic parameters using a chromogenic substrate, focusing on the principles of Michaelis-Menten kinetics, experimental setup, data analysis, and troubleshooting.
Principle of the Assay: Michaelis-Menten Kinetics
The kinetic behavior of many enzymes can be described by the Michaelis-Menten model. This model assumes the formation of a reversible enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and regenerate the free enzyme (E).[1][5]
The relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), Vmax, and Km is expressed by the Michaelis-Menten equation:[6]
v₀ = (Vmax * [S]) / (Km + [S])
Where:
-
v₀ is the initial rate of the reaction.
-
Vmax is the maximum rate achieved by the system at saturating substrate concentrations.[1]
-
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[1][7]
-
[S] is the concentration of the substrate.
In an assay with a chromogenic substrate, the enzyme cleaves the substrate, releasing a colored product. By measuring the increase in absorbance of this product over time at various substrate concentrations, the initial velocity (v₀) for each concentration can be calculated. These data are then used to determine Km and Vmax.
Caption: The Michaelis-Menten model of enzyme catalysis.
Experimental Protocol
This protocol provides a general framework. Specific conditions such as buffer composition, pH, temperature, and incubation time should be optimized for the specific enzyme under investigation. The example of acid phosphatase with p-nitrophenylphosphate (pNPP) is used as a reference.[8]
Materials and Equipment
-
Enzyme: Purified enzyme of known concentration.
-
Chromogenic Substrate: e.g., p-nitrophenylphosphate (pNPP).
-
Assay Buffer: Buffer that maintains optimal pH for the enzyme (e.g., 0.1 M Sodium Citrate, pH 4.8 for acid phosphatase).[8]
-
Stop Solution: To terminate the reaction (e.g., 0.2 N NaOH).[8]
-
Microplate Reader or Spectrophotometer: Capable of reading absorbance at the chromophore's λmax (e.g., 410 nm for p-nitrophenol).[8]
-
96-well microplates (clear, flat-bottom) or cuvettes. [9]
-
Incubator or water bath: To maintain a constant temperature (e.g., 37°C).[8]
-
Pipettes and general laboratory consumables.
Detailed Methodology
Caption: General workflow for an enzyme kinetic assay using a chromogenic substrate.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare the appropriate buffer and adjust to the optimal pH for the enzyme.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in the assay buffer to create a concentrated stock solution (e.g., 5 mM pNPP).[8] Protect from light if the substrate is light-sensitive.
-
Enzyme Solution: Prepare a working dilution of the enzyme in the assay buffer. The concentration should be chosen such that the reaction proceeds linearly for a reasonable amount of time.
Step 2: Assay Setup
-
Substrate Dilutions: Prepare a series of substrate concentrations in duplicate or triplicate in a 96-well plate. This is typically done by serially diluting the substrate stock solution with the assay buffer. The range of concentrations should ideally span from 0.2 * Km to 5 * Km.[4] If the Km is unknown, a broad range of concentrations should be tested.[10]
-
Blanks: For each substrate concentration, prepare a corresponding blank that contains the substrate and buffer, but no enzyme. The enzyme will be added after the stop solution.[8]
-
Equilibration: Pre-warm the plate containing the substrate dilutions and the enzyme solution to the desired reaction temperature (e.g., 37°C).[8]
Step 3: Performing the Reaction
-
Initiate Reaction: Start the reaction by adding a fixed volume of the pre-warmed enzyme solution to each well (except the blanks).[8]
-
Incubation: Incubate the plate at the constant temperature for a predetermined time (e.g., 10 minutes).[8] The incubation time should be short enough to ensure the measurement of the initial reaction velocity, where substrate consumption is minimal (<10%).
-
Stop Reaction: Terminate the reaction by adding a fixed volume of the stop solution to all wells (including blanks). The stop solution typically works by drastically changing the pH, which denatures the enzyme.[8]
-
Add Enzyme to Blanks: After adding the stop solution, add the enzyme solution to the blank wells.[8]
-
Read Absorbance: Measure the absorbance of each well at the wavelength appropriate for the colored product (e.g., 410 nm for p-nitrophenol).[8] Subtract the absorbance of the corresponding blank from the assay wells.
Data Analysis
Step 1: Calculate Initial Velocity (v₀) Convert the absorbance readings into the concentration of product formed using the Beer-Lambert Law (A = εcl). The initial velocity (v₀) is then calculated as the amount of product formed per unit time (e.g., in µmol/min).[8]
Step 2: Plot Data and Determine Kinetic Parameters
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) on the y-axis against the substrate concentration ([S]) on the x-axis. This will generate a hyperbolic curve.[7][10]
-
Parameter Determination: The most accurate method to determine Km and Vmax is to fit the experimental data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).[11]
-
Lineweaver-Burk Plot (Double Reciprocal): A common method for visualizing the data is the Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation.[5][10] Plot 1/v₀ (y-axis) versus 1/[S] (x-axis).
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Slope = Km/Vmax
-
While useful for visualization, the Lineweaver-Burk plot can disproportionately weigh data points at low substrate concentrations, where experimental error may be higher.[7][12]
Caption: Michaelis-Menten (hyperbolic) and Lineweaver-Burk (linear) plots for analyzing kinetic data.
Data Presentation
Kinetic parameters should be presented clearly, including the enzyme, substrate, and experimental conditions.
| Enzyme | Chromogenic Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Conditions |
| Chymotrypsin | N-Succinyl-L-Phe-p-nitroanilide | 50 | 0.25 | 100 | pH 7.8, 25°C |
| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 220 | 150 | 1000 | pH 7.0, 37°C |
| Acid Phosphatase | p-Nitrophenyl Phosphate (pNPP) | 350 | 5.5 | 750 | pH 4.8, 37°C |
| Trypsin | Nα-Benzoyl-L-Arg-p-nitroanilide (BAPNA) | 60 | 0.80 | 150 | pH 8.2, 25°C |
| Note: These are representative values from various literature sources and may vary based on specific assay conditions and enzyme purity. |
Troubleshooting
Poor or inconsistent results can arise from multiple factors. The following table outlines common issues and potential solutions.[9][13]
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Omission of a key reagent.- Inactive enzyme or substrate.- Incorrect wavelength setting on plate reader.- Presence of an enzyme inhibitor (e.g., sodium azide (B81097) for HRP).[13] | - Carefully check the protocol and ensure all reagents were added correctly.[9][13]- Test enzyme and substrate activity independently.- Verify reader settings.[13]- Use fresh buffers and avoid known inhibitors. |
| High Background | - Spontaneous substrate degradation.- Contaminated reagents.- Incubation time too long or temperature too high. | - Run a "no enzyme" control to measure substrate auto-hydrolysis.- Use fresh, high-purity reagents and water.- Optimize incubation time and temperature. |
| Inconsistent Readings | - Inaccurate pipetting.- Reagents not mixed properly.- Temperature fluctuations across the plate. | - Calibrate pipettes and use proper technique.- Ensure thorough mixing of reagents in wells.- Allow the plate to equilibrate to temperature before starting the reaction; use an incubator with good temperature uniformity. |
| Non-linear Reaction Rate | - Substrate depletion (>10-15%).- Enzyme concentration too high.- Product inhibition. | - Reduce the incubation time or use a lower enzyme concentration.- Perform a time-course experiment to find the linear range of the reaction. |
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. longdom.org [longdom.org]
- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 7. Untitled Document [ucl.ac.uk]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. docs.abcam.com [docs.abcam.com]
- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
Application Notes and Protocols for Tos-Gly-Pro-Arg-ANBA-IPA Acetate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is a chromogenic peptide substrate designed for the sensitive and reliable measurement of serine protease activity, particularly thrombin. Its chemical structure is engineered for high specificity and efficient enzymatic cleavage. Upon hydrolysis by a target enzyme such as thrombin, a quantifiable colorimetric or luminescent signal is generated, making it an ideal tool for high-throughput screening (HTS) of enzyme inhibitors. These application notes provide detailed protocols and supporting data for the use of Tos-Gly-Pro-Arg-ANBA-IPA acetate in HTS campaigns aimed at discovering novel thrombin inhibitors.
Thrombin, a key serine protease in the coagulation cascade, represents a major therapeutic target for the prevention and treatment of thrombotic disorders. The conversion of fibrinogen to fibrin (B1330869) by thrombin is a critical step in clot formation. Inhibition of thrombin activity is a well-established strategy for anticoagulation therapy. The assay principle relies on thrombin cleaving the substrate, releasing a product that can be measured spectrophotometrically, with the signal intensity being directly proportional to thrombin activity.
Mechanism of Action
The enzymatic reaction at the core of this HTS assay is the hydrolysis of the peptide bond C-terminal to the arginine residue in the Tos-Gly-Pro-Arg sequence by the target serine protease. In the case of thrombin inhibitor screening, the assay measures the reduction in substrate cleavage in the presence of test compounds.
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound and similar substrates in thrombin inhibitor HTS assays.
Table 1: Kinetic Parameters for Thrombin with a Structurally Similar Chromogenic Substrate (Tos-Gly-Pro-Arg-pNA)
| Enzyme Source | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |
| Human α-thrombin | 4.18 ± 0.22 µM | 127 ± 8 s-1 |
| Bovine α-thrombin | 3.61 ± 0.15 µM | 100 ± 1 s-1 |
Data is for the similar substrate Tos-Gly-Pro-Arg-pNA and serves as a valuable reference for assay development.
Table 2: Example High-Throughput Screening Performance Data for a Thrombin Inhibition Assay
| HTS Parameter | Value |
| Assay Plate Format | 1536-well |
| Median Z'-Factor | 0.80 |
| Median Control %CV | 5.89% |
| Hit Cutoff (% Inhibition) | ≥ 40% |
| Hit Rate | 0.26% |
This data is derived from a representative thrombin inhibitor HTS campaign and illustrates the robustness achievable.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 0.05% Tween 20. Store at 4°C.
-
Thrombin Stock Solution: Reconstitute purified human alpha-thrombin in the assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Thrombin Working Solution: On the day of the experiment, thaw an aliquot of the thrombin stock solution on ice. Dilute the stock solution with assay buffer to the desired final concentration (e.g., 1.25 ng/µL for a 96-well format). Keep the working solution on ice.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent such as water or DMSO to create a stock solution (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically around the Km value.
-
Test Compounds and Controls: Prepare serial dilutions of test compounds in 100% DMSO. For positive (no inhibition) and negative (no enzyme) controls, use DMSO alone. The final DMSO concentration in the assay should not exceed 1%.
High-Throughput Screening Protocol (384-Well Format)
-
Compound Addition: Dispense 5 µL of the diluted test compounds, positive control (DMSO), or negative control (DMSO) into the wells of a 384-well microplate.
-
Enzyme Addition: Add 20 µL of the diluted thrombin working solution to all wells except for the "Negative Control" wells.
-
Buffer Addition to Negative Control: To the "Negative Control" wells, add 20 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the substrate is added.
-
Reaction Initiation: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
Signal Detection: Incubate the plate at room temperature for 30-60 minutes. Measure the absorbance at a wavelength of 405 nm using a microplate reader. The reading can be taken at a single endpoint or kinetically over the incubation period.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "Negative Control" wells from the absorbance of all other wells.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound using the following formula:
-
IC50 Determination: For compounds showing significant inhibition, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor for each screening plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Visualizations
Caption: High-throughput screening workflow for thrombin inhibitor discovery.
Caption: Simplified thrombin signaling pathway via PAR1 activation.
Measuring Coagulation Protease Activity with Synthetic Peptide Substrates: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The coagulation cascade is a complex series of enzymatic reactions involving serine proteases, which ultimately leads to the formation of a fibrin (B1330869) clot. Accurate measurement of the activity of these coagulation proteases (e.g., Thrombin, Factor Xa, Factor VIIa) is critical for understanding hemostasis, diagnosing bleeding and thrombotic disorders, and for the development of novel anticoagulant therapies. Synthetic peptide substrates provide a sensitive, specific, and high-throughput method for quantifying the enzymatic activity of these proteases. These substrates are short peptides designed to mimic the natural cleavage site of a specific protease, conjugated to a reporter molecule, either a chromophore (for chromogenic assays) or a fluorophore (for fluorogenic assays). Cleavage of the peptide by the target protease releases the reporter molecule, resulting in a measurable change in absorbance or fluorescence, which is directly proportional to the enzyme's activity.
Principle of the Assay
The fundamental principle involves a synthetic peptide that is specifically recognized and cleaved by the target coagulation protease.
-
Chromogenic Substrates: These substrates are typically linked to p-nitroaniline (pNA). When the protease cleaves the peptide bond, free pNA is released, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of color development is proportional to the enzymatic activity.[1]
-
Fluorogenic Substrates: These substrates are linked to a fluorescent group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or an anilinylsulfonamide derivative (ANSN).[2][3] Upon cleavage, the fluorophore is released from the quenching effect of the peptide, resulting in a significant increase in fluorescence intensity. This method is generally more sensitive than chromogenic assays.[4]
Coagulation Cascade Overview
The coagulation cascade is a series of enzymatic activations culminating in the formation of thrombin, which then converts fibrinogen to fibrin to form a stable blood clot. The diagram below illustrates the key proteases in the intrinsic, extrinsic, and common pathways. Understanding these relationships is crucial for selecting the appropriate assays for research or drug development targeting specific points in the cascade.
Caption: Simplified diagram of the coagulation cascade pathways.
Application Notes
Synthetic peptide substrates are versatile tools with numerous applications in coagulation research and drug discovery.
-
Enzyme Kinetics and Characterization: They are essential for determining key kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat), which describe the affinity of an enzyme for its substrate and its turnover rate.
-
High-Throughput Screening (HTS) for Inhibitors: The simplicity and amenability to automation make these assays ideal for screening large compound libraries to identify potential anticoagulant drugs.
-
Mechanism of Action Studies: These assays can be used to determine the potency (IC50) and mechanism of action of novel inhibitors.
-
Clinical Diagnostics: Chromogenic assays are used in clinical laboratories to measure the activity of specific factors or the effect of anticoagulant drugs.[5]
Considerations for Assay Development:
-
Substrate Specificity: It is crucial to select a peptide substrate that is highly specific for the target protease to avoid cross-reactivity with other proteases in the sample.[6] For example, Boc-Val-Pro-Arg-MCA is a specific substrate for thrombin, while Boc-Ile-Glu-Gly-Arg-MCA is specific for Factor Xa.[7][8]
-
Buffer Conditions: pH, ionic strength, and temperature can significantly impact enzyme activity. These parameters should be optimized for each specific protease.
-
Substrate Concentration: For inhibitor screening, the substrate concentration is typically kept at or below the Km value to ensure sensitivity to competitive inhibitors.
Data Presentation: Substrate and Inhibitor Parameters
Quantitative data is crucial for comparing substrates and inhibitors. The following tables provide examples of typical data obtained from these assays.
Table 1: Examples of Peptide Substrates for Coagulation Proteases
| Protease | Substrate Type | Substrate Name | Reporter Group | Typical Km (µM) |
| Thrombin (FIIa) | Chromogenic | S-2238 (H-D-Phe-Pip-Arg-pNA) | pNA | 9 - 60 |
| Thrombin (FIIa) | Fluorogenic | Boc-Val-Pro-Arg-MCA | AMC | 25 - 60 |
| Factor Xa | Chromogenic | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | pNA | 160 - 300 |
| Factor Xa | Fluorogenic | Boc-Ile-Glu-Gly-Arg-MCA | AMC | 100 - 450 |
| Factor XIa | Chromogenic | S-2366 (pyroGlu-Pro-Arg-pNA) | pNA | 200 - 250 |
| Plasma Kallikrein | Chromogenic | S-2302 (H-D-Pro-Phe-Arg-pNA) | pNA | 150 - 200 |
Note: Km values can vary depending on assay conditions (pH, temperature, buffer composition).
Table 2: Example Kinetic Data for Thrombin with a Fluorogenic Substrate
| Parameter | Value | Unit |
| Enzyme | Human α-Thrombin | - |
| Substrate | Boc-Val-Pro-Arg-MCA | - |
| Km | 45 | µM |
| kcat | 120 | s-1 |
| kcat/Km | 2.67 x 106 | M-1s-1 |
Table 3: Example Inhibitor Potency Data
| Target Protease | Inhibitor | Assay Type | IC50 (nM) | Ki (nM) |
| Thrombin | Dabigatran | Fluorogenic | 2.5 | 0.8 |
| Thrombin | Argatroban | Fluorogenic | 5.2 | 1.9 |
| Factor Xa | Rivaroxaban | Chromogenic | 1.8 | 0.4 |
| Factor Xa | Apixaban | Chromogenic | 3.5 | 0.8 |
Note: IC50 values are dependent on substrate concentration, while Ki is an intrinsic measure of inhibitor potency.[9]
Experimental Protocols
Protocol 1: General Chromogenic Assay for Factor Xa Activity
This protocol describes a method for measuring the activity of purified Factor Xa using a pNA-based substrate in a 96-well plate format.
Materials:
-
Purified human Factor Xa
-
Chromogenic Substrate for Factor Xa (e.g., S-2222)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Factor Xa (e.g., 1 µM) in assay buffer.
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in DMSO or water).
-
Dilute the Factor Xa stock to a working concentration (e.g., 10 nM) in pre-warmed assay buffer (37°C).
-
Dilute the substrate stock to a working concentration (e.g., 1 mM) in pre-warmed assay buffer.
-
-
Assay Execution:
-
Add 50 µL of assay buffer to each well (for blanks).
-
Add 50 µL of the 10 nM Factor Xa working solution to the sample wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 1 mM substrate working solution to all wells. The final concentration will be 5 nM Factor Xa and 0.5 mM substrate in a 100 µL volume.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V₀) in mOD/min from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank wells (buffer + substrate) from the sample wells.
-
The resulting rate is proportional to the Factor Xa activity.
-
Caption: General workflow for a chromogenic protease assay.
Protocol 2: Fluorogenic Assay for Determining Inhibitor IC₅₀
This protocol details how to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against Thrombin.
Materials:
-
Purified human Thrombin
-
Fluorogenic Substrate for Thrombin (e.g., Boc-Val-Pro-Arg-MCA)
-
Test Inhibitor (e.g., Dabigatran)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.8
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
DMSO for dissolving inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Thrombin (e.g., 500 nM) in assay buffer. Dilute to a 2X working concentration (e.g., 2 nM) in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute to a 2X working concentration (e.g., 100 µM, at Km) in assay buffer.
-
Prepare a 10 mM stock solution of the inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute these into assay buffer to create a 4X working concentration series.
-
-
Assay Execution:
-
Add 25 µL of the 4X inhibitor dilutions to the appropriate wells. Add 25 µL of assay buffer with the same percentage of DMSO to "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
Add 50 µL of the 2X Thrombin working solution (2 nM) to all wells except the "no enzyme" controls (add 50 µL of assay buffer instead).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X substrate working solution (100 µM) to all wells. The final volume is 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well.
-
Subtract the average rate of the "no enzyme" controls from all other wells.
-
Normalize the data: % Inhibition = [1 - (Rateinhibitor / Rateno inhibitor)] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for determining inhibitor IC₅₀ values.
References
- 1. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 2. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cryopep.com [cryopep.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chromogenic Assays | Fisher Scientific [fishersci.com]
- 6. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Fluorogenic Substrates for α-Thrombin, Factor Xa, Kallikreins, and Urokinase [jstage.jst.go.jp]
- 8. New fluorogenic substrates for alpha-thrombin, factor Xa, kallikreins, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Luminescence Plate Reader Setup for Tos-Gly-Pro-Arg-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) as a substrate for the measurement of thrombin activity using a luminescence plate reader. Tos-Gly-Pro-Arg-ANBA-IPA acetate is a sensitive and specific peptide substrate for thrombin, a key serine protease in the blood coagulation cascade.[1][2] Upon cleavage by thrombin, the ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide) moiety is released, which can then be quantified through a chemiluminescent reaction. This assay provides a high-throughput and sensitive method for screening thrombin inhibitors and for studying thrombin kinetics, making it a valuable tool in drug discovery and hematology research.
The principle of the assay is based on a two-step enzymatic and chemical reaction. In the first step, the enzyme thrombin cleaves the peptide bond between arginine (Arg) and ANBA-IPA. In the second step, the liberated ANBA-IPA undergoes a chemical reaction with a luminescence detection reagent, leading to the emission of light. The intensity of the luminescent signal is directly proportional to the thrombin activity.
Signaling Pathway and Experimental Workflow
The enzymatic cleavage of the substrate by thrombin initiates a signaling cascade that results in the production of a luminescent signal.
Caption: Enzymatic and chemiluminescent reaction pathway.
The experimental workflow is designed for a 96-well plate format, suitable for high-throughput screening.
Caption: High-throughput screening workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | MedChemExpress | HY-P1025 | -20°C or -80°C, protected from light and moisture |
| Human α-Thrombin | Sigma-Aldrich | T6884 | -20°C or -80°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| CaCl₂ | Sigma-Aldrich | C1016 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Luminol (B1675438) (Sodium Salt) | Sigma-Aldrich | A4685 | Room Temperature |
| Hydrogen Peroxide (30%) | Sigma-Aldrich | H1009 | 2-8°C, protected from light |
| 96-well solid white microplates | Greiner Bio-One | 655075 | Room Temperature |
Experimental Protocols
Reagent Preparation
4.1.1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0)
-
Dissolve Tris base, NaCl, and CaCl₂ in deionized water.
-
Adjust the pH to 8.0 with HCl.
-
Add BSA to a final concentration of 0.1% (w/v).
-
Filter sterilize and store at 4°C.
4.1.2. Substrate Stock Solution (10 mM)
-
Dissolve this compound in DMSO to make a 10 mM stock solution.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
4.1.3. Thrombin Stock Solution (1 U/µL)
-
Reconstitute lyophilized human α-thrombin in deionized water to a concentration of 1 U/µL.
-
Store in small aliquots at -80°C.
4.1.4. Luminescence Detection Reagent
-
Luminol Stock Solution (100 mM): Dissolve luminol sodium salt in DMSO. Store at -20°C.
-
Peroxide Solution (Working Concentration): Prepare a fresh 10 mM solution of hydrogen peroxide in Assay Buffer from a 30% stock.
-
Working Detection Reagent: Immediately before use, mix equal volumes of the 100 mM Luminol Stock and the 10 mM Peroxide Solution.
Thrombin Activity Assay Protocol
-
Prepare Thrombin Working Solution: Dilute the Thrombin Stock Solution in Assay Buffer to the desired concentration (e.g., 0.1 U/mL).
-
Plate Setup:
-
Add 20 µL of Assay Buffer to all wells of a 96-well white plate.
-
For inhibitor studies, add 10 µL of inhibitor dilutions (in Assay Buffer with a final DMSO concentration ≤1%) or vehicle control to the respective wells.
-
Add 20 µL of the Thrombin Working Solution to all wells except the blank (no enzyme) wells. Add 20 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Prepare the Substrate Working Solution by diluting the 10 mM Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Add 50 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the thrombin concentration.
-
Signal Generation: Add 100 µL of the freshly prepared Luminescence Detection Reagent to each well.
-
Luminescence Reading: Immediately measure the luminescence signal using a plate reader.
Luminescence Plate Reader Setup
| Parameter | Recommended Setting | Notes |
| Read Mode | Luminescence | No excitation wavelength is required for chemiluminescence.[3] |
| Wavelength | All wavelengths (or open filter) | The emission spectrum of the chemiluminescent reaction should be captured. If a specific filter is needed, a broad-range filter (e.g., 400-500 nm) is a good starting point. |
| Integration Time | 0.5 - 2 seconds per well | This is the time the detector collects photons from each well. Longer integration times increase sensitivity but also increase the total read time. Optimize for a good signal-to-background ratio. |
| PMT Gain | Medium to High (or auto-gain) | The photomultiplier tube (PMT) gain amplifies the signal. Higher gain increases sensitivity but can also increase background noise. An auto-gain function, if available, is recommended for initial experiments. |
| Plate Type | 96-well, solid white, opaque bottom | White plates maximize light reflection and signal detection in luminescence assays.[3] |
| Temperature | 37°C | Maintain a constant temperature throughout the assay to ensure consistent enzyme kinetics. |
Data Presentation and Analysis
The raw data will be in Relative Light Units (RLU).
Table 1: Raw Data Example
| Well | Sample Type | RLU |
| A1 | Blank (No Enzyme) | 1,500 |
| A2 | Vehicle Control | 150,000 |
| A3 | Inhibitor (1 µM) | 75,000 |
| A4 | Inhibitor (10 µM) | 10,000 |
Data Analysis:
-
Subtract Background: Subtract the average RLU of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (RLU of Inhibitor Well / RLU of Vehicle Control Well)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Calculated Data Example
| Inhibitor Conc. (µM) | Average RLU (Background Subtracted) | % Inhibition |
| 0 (Vehicle) | 148,500 | 0% |
| 1 | 73,500 | 50.5% |
| 10 | 8,500 | 94.3% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Autoluminescence of the plate- Contamination of reagents- Substrate instability | - Use high-quality, opaque white plates.- Prepare fresh reagents.- Ensure substrate stock is properly stored and protected from light. |
| Low Signal | - Insufficient enzyme or substrate concentration- Sub-optimal buffer conditions- Incorrect plate reader settings | - Optimize enzyme and substrate concentrations.- Verify the pH and composition of the assay buffer.- Increase PMT gain and/or integration time. |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing- Temperature gradients across the plate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing after each reagent addition.- Allow the plate to equilibrate to the assay temperature before reading. |
For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols for Tos-Gly-Pro-Arg-ANBA-IPA Acetate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is a highly sensitive chromogenic and fluorogenic peptide substrate designed for the kinetic analysis of various serine proteases, most notably thrombin and trypsin.[1] Its utility extends to inhibitor screening, drug discovery, and the quantitative determination of specific enzyme inhibitors, such as hirudin.[1][2] Upon enzymatic cleavage at the arginine residue, the ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide) moiety is released, leading to a measurable change in absorbance or fluorescence, enabling precise quantification of enzyme activity.[1]
This document provides detailed protocols for the use of Tos-Gly-Pro-Arg-ANBA-IPA acetate in both chromogenic and fluorogenic assays, along with data presentation guidelines and diagrams to illustrate the underlying principles and workflows.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₅N₉O₁₀S |
| Molecular Weight | 747.82 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water and ethanol (B145695) (heating may be required).[3] |
| Storage | Store at -20°C for long-term stability.[1] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Principle of Detection
The core of assays utilizing this compound lies in the enzymatic cleavage of the peptide sequence. The substrate is specifically recognized by certain serine proteases, which hydrolyze the peptide bond C-terminal to the arginine residue. This cleavage releases the ANBA-IPA group, which can be detected by spectrophotometry or fluorometry.
Signaling Pathway of Thrombin Inhibition by Hirudin
The following diagram illustrates the mechanism of thrombin inhibition by hirudin, a key application for assays using this substrate.
Caption: Thrombin Inhibition by Hirudin.
Experimental Protocols
Chromogenic Assay for Thrombin Activity and Hirudin Inhibition
This protocol is adapted from established methods for determining hirudin concentration in plasma and can be modified for purified enzyme systems.[4]
Materials:
-
This compound
-
Bovine Thrombin
-
Tris Buffer (0.2 M, pH 8.1) containing 0.025 M NaCl
-
Recombinant Hirudin (for standard curve)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water.
-
Thrombin Solution: Prepare a working solution of bovine thrombin (e.g., 0.31 NIH U/ml) in Tris buffer. The optimal concentration should be determined empirically.
-
Hirudin Standards: Prepare a series of hirudin standards (e.g., 0 to 800 ng/ml) in the appropriate sample matrix (e.g., plasma or buffer).
-
-
Assay Workflow:
Caption: Chromogenic Hirudin Assay Workflow.
-
Assay Steps:
-
To each well of a 96-well plate, add 20 µL of the hirudin standard or unknown sample.
-
Add 1 mL of the thrombin reagent mixture to each well.
-
Incubate for 1 minute at room temperature.
-
Add 100 µL of the this compound working solution (e.g., 1.9 mM) to initiate the reaction.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) for each well.
-
Generate a standard curve by plotting the reaction rate against the known hirudin concentrations.
-
Determine the concentration of hirudin in unknown samples by interpolating from the standard curve.
-
Fluorogenic Assay for Serine Protease Activity
This protocol provides a general framework for a fluorescence-based assay. Optimal substrate and enzyme concentrations, as well as incubation times, should be determined for each specific protease.
Materials:
-
This compound
-
Serine Protease of interest (e.g., Trypsin, Factor Xa)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.05% Tween-20)
-
Fluorometer or microplate reader with appropriate excitation and emission filters for ANBA (Excitation ~340-360 nm, Emission ~490 nm).
-
Black 96-well microplates
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Substrate Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Enzyme Solution: Prepare a dilution series of the protease in assay buffer.
-
-
Assay Workflow:
Caption: Fluorogenic Protease Assay Workflow.
-
Assay Steps:
-
Add assay buffer and enzyme solution to the wells of a black 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately measure the fluorescence intensity over time in a kinetic mode.
-
-
Data Analysis:
-
Plot the fluorescence units (RFU) against time for each enzyme concentration.
-
The initial velocity of the reaction can be determined from the linear portion of the curve.
-
Enzyme activity can be expressed as the change in fluorescence per unit of time.
-
Quantitative Data
Kinetic Parameters for Tos-Gly-Pro-Arg-pNA with Thrombin
| Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 |
| Data obtained at pH 7.8 and 25°C. |
Troubleshooting
-
High Background Signal:
-
Ensure the purity of the substrate.
-
Check for and prevent light exposure of the substrate and plates.
-
Use high-quality, black microplates for fluorescence assays to minimize background.
-
-
Low Signal:
-
Optimize enzyme and substrate concentrations.
-
Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity.
-
Verify the correct excitation and emission wavelengths are being used.
-
-
Non-linear Reaction Progress Curves:
-
This may indicate substrate depletion, enzyme instability, or product inhibition. Use initial velocity measurements for kinetic calculations.
-
Consider using a lower enzyme concentration or a shorter reaction time.
-
Conclusion
This compound is a versatile and sensitive substrate for the characterization of serine proteases and their inhibitors. The detailed protocols and guidelines provided herein should serve as a valuable resource for researchers in academia and industry, facilitating the development of robust and reliable enzymatic assays for a wide range of applications, from basic research to high-throughput drug screening.
References
- 1. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirudin: clinical potential of a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in luminescence assays with peptide substrates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in luminescence assays that utilize peptide substrates.
Frequently Asked Questions (FAQs)
Q1: My luminescence signal is very low or indistinguishable from the background. What are the common causes?
A weak or absent signal can stem from several factors throughout your experimental workflow. Key areas to investigate include issues with reagents, assay conditions, and instrument settings. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
Here is a logical workflow to diagnose the problem:
Resolving Solubility Challenges with Tos-Gly-Pro-Arg-ANBA-IPA Acetate: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the chromogenic peptide substrate Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), achieving optimal solubility is critical for reliable and reproducible experimental results. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during its use in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving Tos-Gly-Pro-Arg-ANBA-IPA acetate?
A1: The recommended primary solvent for reconstituting lyophilized this compound is sterile, distilled water.[1][2][3][4] Several suppliers indicate a solubility of at least 25 mg/mL in water.[1][3][5] It is always advisable to start with a small amount of the peptide to test its solubility before dissolving the entire sample.[2][6]
Q2: The peptide is not dissolving completely in water. What should I do?
A2: If you encounter solubility issues with water, consider the following options:
-
Gentle Agitation and Warming: After adding the solvent, gently vortex or sonicate the vial to aid dissolution.[6] Gentle warming (up to 40°C) can also be beneficial, but avoid excessive heat.[6]
-
pH Adjustment: Since the peptide contains Arginine, it has a basic character. If it fails to dissolve in water, try a dilute acidic solution, such as 10% acetic acid.[6]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) can be used for initial solubilization, followed by a stepwise dilution with your aqueous buffer.[3][6]
Q3: Can I use organic solvents to dissolve the peptide? What are the precautions?
A3: Yes, organic solvents can be used, particularly if the peptide proves difficult to dissolve in aqueous solutions. DMSO is a common choice.[3][6] However, be aware that some organic solvents may interfere with your experimental system. When using an organic solvent to create a stock solution, it is crucial to add this stock solution to your aqueous assay buffer slowly and with continuous stirring to prevent precipitation.[2] If the solution becomes cloudy, the solubility limit in the final buffer has likely been exceeded.[2]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, first, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[6] Add the desired volume of the appropriate solvent (e.g., water) to achieve a specific concentration. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3] If using water as the solvent, it is good practice to filter the solution through a 0.22 µm filter.[1][2][3][4]
Q5: How should I store the stock solution?
A5: Store the stock solution in tightly sealed vials at -20°C or -80°C.[1][3] For short-term storage (up to one month), -20°C is generally sufficient. For long-term storage (up to six months), -80°C is recommended.[1][3]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution After Dissolving | The peptide has low solubility in the chosen solvent. | - Try gentle warming or sonication. - If using water, try adding 10% acetic acid. - If using an organic solvent stock, ensure you are adding it very slowly to a stirring aqueous buffer. |
| Peptide Precipitates Upon Dilution into Assay Buffer | The solubility limit of the peptide in the final buffer composition has been exceeded. | - Decrease the final concentration of the peptide in the assay. - Increase the percentage of the organic solvent in the final solution (if compatible with your assay). - Re-dissolve the precipitated peptide by lyophilizing and starting with a different solvent system.[2] |
| Inconsistent Assay Results | Incomplete dissolution of the peptide leading to inaccurate concentration. | - Ensure the peptide is fully dissolved before use. Visually inspect for any particulates. - Centrifuge the stock solution before taking an aliquot for your experiment to pellet any undissolved material. |
Data Presentation: Solubility Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| Water (H₂O) | ≥ 25 mg/mL | Recommended primary solvent. | [1][3][5] |
| Ethanol | 20 mg/mL | May require gentle heating. | [7] |
| 10% Acetic Acid | - | Recommended if water fails. | [6] |
| Dimethyl sulfoxide (DMSO) | - | Use for initial dissolution of hydrophobic peptides, followed by dilution. | [3][6] |
Experimental Protocols
General Protocol for Reconstitution of Lyophilized Peptide
This protocol provides a standardized method for dissolving this compound.
-
Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of the chosen solvent (e.g., sterile water) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial to mix. If necessary, warm the solution gently.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
General Protocol for a Chromogenic Assay
This protocol outlines the general steps for using this compound in a typical enzyme assay.
-
Reagent Preparation: Prepare all necessary reagents, including the assay buffer, enzyme solution, and the reconstituted this compound substrate solution.
-
Assay Plate Setup: Pipette the assay buffer and the enzyme solution into the wells of a microplate.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop Reaction (Optional): If it's an endpoint assay, add a stop solution (e.g., 25% acetic acid) to terminate the reaction.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 405 nm for p-nitroaniline release) using a microplate reader.
-
Data Analysis: Calculate the enzyme activity based on the change in absorbance over time or the final absorbance value.
Mandatory Visualizations
Signaling Pathway: General Chromogenic Substrate Assay
Caption: Enzymatic cleavage of the chromogenic substrate.
Experimental Workflow: Peptide Dissolution and Use
Caption: Workflow for peptide reconstitution and assay use.
Logical Relationship: Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting solubility.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. Thieme E-Journals - Hämostaseologie / Abstract [thieme-connect.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. jpt.com [jpt.com]
- 5. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 6. Tos-Gly-Pro-Arg-ANBA-IPA (acetate) | 2070009-46-8 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Microbial Contamination of Chromogenic Substrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting microbial contamination of chromogenic substrate solutions. Adherence to these guidelines will help ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are chromogenic substrates and why are they susceptible to microbial contamination?
A1: Chromogenic substrates are compounds that, when acted upon by a specific enzyme, produce a colored product.[1] This color change allows for the qualitative and quantitative detection of the target enzyme or protein in various assays like ELISA and Western blotting.[2][3] These solutions are often composed of aqueous buffers and organic molecules that can serve as a nutrient source for various microorganisms, making them susceptible to contamination if not handled properly.
Q2: What are the common signs of microbial contamination in a chromogenic substrate solution?
A2: Visual inspection can often reveal signs of contamination. These include:
-
Turbidity or Cloudiness: The solution may appear hazy or cloudy.
-
Visible Growth: Clumps, films, or sediments may be visible in the solution.
-
Color Change: An unexpected color change in the substrate solution before its intended use can be an indicator.
-
pH Shift: Microbial metabolism can alter the pH of the solution, which may affect its performance.
-
High Background Signal: In an assay, contaminated substrate can lead to a high background reading, obscuring the specific signal.[4]
Q3: What are the most common microbial contaminants found in laboratory reagents?
A3: Laboratory environments harbor a variety of microorganisms that can contaminate reagents. Common contaminants include bacteria and fungi.[5] Bacterial species such as Bacillus, Staphylococcus, and Pseudomonas are frequently identified.[5] Fungal contaminants often include species like Aspergillus and Penicillium.[5] These microbes can be introduced from the air, equipment, reagents, or by the user.[5]
Q4: How should I properly store my chromogenic substrate solutions to prevent contamination?
A4: Proper storage is critical for maintaining the stability and sterility of your substrate solutions. Chromogenic substrates dissolved in sterile water are generally stable for more than six months when stored in a refrigerator at 2–8 °C.[6] Always refer to the manufacturer's instructions for specific storage conditions and shelf life. Avoid repeated freeze-thaw cycles, and protect the solutions from light for extended periods.[6]
Q5: Can I filter-sterilize a contaminated chromogenic substrate solution?
A5: While filtration can remove microorganisms, it is generally not recommended to salvage a contaminated substrate solution.[7] The metabolic byproducts of the microbes, such as enzymes and acids, will remain in the solution and can interfere with your assay, leading to unreliable results. The best practice is to discard the contaminated solution and prepare a fresh one using aseptic techniques.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to microbial contamination of your chromogenic substrate solutions.
| Problem | Possible Cause | Recommended Solution |
| High background noise in assay | Microbial contamination of the substrate solution. | Discard the current substrate solution. Prepare a fresh solution using sterile water and aseptic techniques.[8] Run a control with the substrate alone to check for contaminating enzyme activity.[4] |
| Contaminated buffers or other reagents. | Use fresh, sterile buffers and reagents.[4] | |
| Weak or no signal | Degradation of the substrate due to microbial enzymes. | Discard the substrate solution and prepare a fresh one. Ensure proper storage conditions are maintained.[6] |
| Incorrect storage of the substrate solution. | Always store the substrate according to the manufacturer's instructions, typically at 2-8°C and protected from light.[6] | |
| Visible particles or cloudiness in the substrate solution | Bacterial or fungal growth. | Do not use the solution. Discard it immediately to prevent cross-contamination of other reagents and equipment. |
| Inconsistent results between experiments | Intermittent contamination of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to minimize the risk of contaminating the entire stock. |
| Poor aseptic technique during solution preparation. | Review and strictly adhere to aseptic techniques. Work in a clean, draft-free environment, such as a laminar flow hood.[8] |
Experimental Protocols
Protocol 1: Aseptic Preparation of a Chromogenic Substrate Solution
This protocol outlines the steps for preparing a chromogenic substrate solution while minimizing the risk of microbial contamination.
Materials:
-
Lyophilized chromogenic substrate
-
Sterile, high-purity water (e.g., water for injection or molecular biology grade water)
-
Sterile pipette tips
-
Sterile conical tubes or vials
-
Calibrated micropipettes
-
70% ethanol (B145695) for disinfection
-
Laminar flow hood or a clean, draft-free workspace
Procedure:
-
Prepare the Workspace: Thoroughly clean and disinfect the workspace (e.g., laminar flow hood) with 70% ethanol.[9]
-
Gather Materials: Place all necessary sterile materials within the clean workspace.
-
Equilibrate Reagents: Allow the lyophilized substrate and sterile water to come to room temperature if they were refrigerated.
-
Reconstitute Substrate:
-
Carefully open the vial of lyophilized substrate.
-
Using a sterile pipette tip, add the required volume of sterile water to the vial.
-
Gently swirl the vial to dissolve the substrate completely. Avoid vigorous shaking to prevent foaming.
-
-
Aliquot for Storage:
-
Dispense the reconstituted substrate solution into sterile, single-use aliquots in labeled tubes.
-
This practice minimizes the risk of contaminating the entire stock solution with repeated use.
-
-
Storage: Store the aliquots at the recommended temperature (typically 2-8°C) and protect them from light.[6]
Protocol 2: Quality Control Check for Microbial Contamination
This protocol can be used to test a batch of chromogenic substrate solution for microbial contamination.
Materials:
-
Chromogenic substrate solution
-
Sterile nutrient agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile inoculating loop or spreader
-
Incubator set at 30-35°C
Procedure:
-
Inoculation:
-
In a sterile environment, pipette a small volume (e.g., 100 µL) of the chromogenic substrate solution onto the surface of a nutrient agar plate.
-
Use a sterile spreader to evenly distribute the solution across the agar surface.
-
-
Incubation:
-
Seal the plate and incubate it at 30-35°C for 48-72 hours.
-
-
Observation:
-
After incubation, visually inspect the plate for any microbial colonies.
-
The presence of colonies indicates that the substrate solution is contaminated.
-
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for issues related to chromogenic substrate contamination.
Aseptic Technique Workflow
Caption: Workflow for maintaining sterility during substrate preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. jrasb.com [jrasb.com]
- 6. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. Aseptic techniques [practicalbiology.org]
- 9. Aseptic Laboratory Techniques: Plating Methods - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing substrate concentration for enzyme kinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate concentration for enzyme kinetic studies.
Troubleshooting Guides
Issue 1: Reaction velocity does not reach saturation (Vmax not achieved)
Symptom: The reaction rate continues to increase linearly with increasing substrate concentration and does not plateau to a maximal velocity (Vmax).
Possible Causes & Solutions:
| Cause | Solution |
| Substrate concentration range is too low. | The Michaelis constant (Km) may be much higher than the substrate concentrations tested.[1] Increase the substrate concentration range. |
| Substrate solubility is limited. | If the substrate is not fully soluble at higher concentrations, it can limit the reaction rate. Ensure the substrate is fully dissolved in the assay buffer. Consider using a different buffer or adding a solubilizing agent that does not affect enzyme activity. |
| Artifacts in a coupled enzyme assay. | In coupled assays, the substrate of the primary enzyme might also be a substrate for the coupling enzyme, or it could be contaminated.[1] Run a control reaction without the primary enzyme to check for any background rate and subtract this from the rate observed with the primary enzyme.[1] |
| High Km value of the enzyme. | If the enzyme naturally has a very high Km, reaching saturation may require impractically high substrate concentrations. This can sometimes be addressed by using a shorter path length in spectrophotometric assays to increase the dynamic range.[2] |
Issue 2: High background noise in the assay
Symptom: The assay shows a high signal in the absence of the enzyme or substrate, which can interfere with accurate measurements of the initial reaction velocity.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence of assay components. | The substrate, enzyme, or buffer components may be inherently fluorescent.[3] Measure the fluorescence of each component individually and, if possible, choose excitation and emission wavelengths that minimize this background.[3] |
| Substrate instability. | The substrate may be degrading non-enzymatically, leading to a false signal.[3] Run a no-enzyme control to quantify the rate of non-enzymatic substrate degradation and subtract this from the enzymatic reaction rate.[3] |
| Contaminated reagents. | Reagents, buffers, or water may be contaminated with particles or substances that interfere with the assay.[4] Use high-purity reagents and prepare fresh buffers.[4] |
| Non-specific binding. | Assay components may bind non-specifically to the microplate wells.[3][5] Ensure adequate blocking steps are included in the protocol.[5] |
Issue 3: Substrate inhibition is observed
Symptom: The reaction rate decreases at very high substrate concentrations, after initially increasing. This is a common deviation from classic Michaelis-Menten kinetics.[6]
Possible Causes & Solutions:
| Cause | Solution |
| Formation of an unproductive enzyme-substrate complex. | At high concentrations, two or more substrate molecules may bind to the enzyme's active site, forming an inactive complex.[6] This is an inherent property of the enzyme. The kinetic data can be fitted to a substrate inhibition model to determine the inhibition constant (Ki). |
| Substrate binding to an inhibitory site. | The enzyme may have a second, lower-affinity binding site for the substrate that, when occupied, inhibits the enzyme's catalytic activity.[6][7] |
| Blockage of product release. | In some cases, a second substrate molecule can bind to the enzyme-product complex, preventing the release of the product and thus inhibiting the overall reaction.[8] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal range of substrate concentrations for my experiment?
To determine the optimal substrate concentration range, you should first have an estimate of the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.[9][10] A good starting point is to test a range of substrate concentrations from 0.2- to 5-fold the estimated Km.[11] This ensures that you have data points both below and above the Km, which is crucial for accurately determining the kinetic parameters.[12] If the Km is unknown, a pilot experiment with a broad, logarithmic range of substrate concentrations should be performed to estimate it.
Q2: What is the importance of measuring the initial velocity?
Measuring the initial velocity (v0) is critical because it reflects the reaction rate at the beginning of the reaction when the substrate concentration is at its highest and has not been significantly depleted.[10][13] This ensures that the measured rate is dependent on the initial substrate concentration and not limited by substrate availability or product inhibition.[11] To ensure you are measuring the initial velocity, it is recommended that less than 10% of the substrate is converted to product.[11]
Q3: My reaction rate is too fast to measure accurately. What should I do?
If the reaction is too fast, you can try the following:
-
Reduce the enzyme concentration. A lower enzyme concentration will result in a slower reaction rate.[14]
-
Lower the temperature. Enzyme activity is temperature-dependent, and lowering the temperature will slow down the reaction.
-
Use a continuous assay. If you are using a quenched-flow or stopped-flow method, consider a continuous assay that allows for real-time monitoring of product formation.
Q4: Can the buffer components affect my results?
Yes, buffer components can significantly impact enzyme kinetics.[4] pH, ionic strength, and the presence of certain ions can all influence an enzyme's activity and its affinity for the substrate.[12] It is crucial to maintain a consistent buffer composition and pH throughout your experiments.[15] Some buffer components can also contribute to high background noise.[3]
Experimental Protocols
Protocol 1: Determining Initial Velocity
-
Prepare Reagents: Prepare a stock solution of your enzyme and substrate in the desired assay buffer. Ensure all reagents are equilibrated to the reaction temperature.[11]
-
Set up Reactions: In a series of reaction vessels (e.g., microplate wells), add a fixed concentration of the enzyme.
-
Initiate Reaction: Add a fixed concentration of the substrate to each vessel to start the reaction.
-
Measure Product Formation: At several time points, measure the concentration of the product formed. This can be done using various detection methods such as spectrophotometry or fluorometry.[12]
-
Plot Data: Plot the product concentration against time.
-
Calculate Initial Velocity: The initial velocity is the slope of the initial linear portion of the curve.[10][14]
Protocol 2: Varying Substrate Concentration to Determine Km and Vmax
-
Establish Initial Velocity Conditions: Using the protocol above, determine an enzyme concentration and a time frame where the reaction is linear.[11]
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.2x to 5x the estimated Km.[11]
-
Set up Reactions: For each substrate concentration, set up a reaction with the predetermined enzyme concentration.
-
Measure Initial Velocities: Measure the initial velocity for each substrate concentration as described in Protocol 1.
-
Plot Data: Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Determine Km and Vmax: The data should follow a hyperbolic curve (Michaelis-Menten plot).[9] Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the values of Km and Vmax.[11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. genscript.com [genscript.com]
- 7. faieafrikanart.com [faieafrikanart.com]
- 8. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untitled Document [ucl.ac.uk]
- 10. Khan Academy [khanacademy.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 13. Initial Velocity Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Chromogenic Anti-Xa Assays
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using chromogenic anti-Xa assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of interference in chromogenic anti-Xa assays?
The most frequently encountered interferences in chromogenic anti-Xa assays are pre-analytical variables related to the sample quality. These include:
-
Hemolysis: Release of hemoglobin from red blood cells.[1][2]
-
Icterus: High levels of bilirubin (B190676) in the sample.[1][2]
-
Lipemia: High concentration of lipids, causing a turbid or cloudy appearance.[3][4]
-
Other Anticoagulants: Presence of other direct oral anticoagulants (DOACs) that also inhibit Factor Xa.[5][6][7]
These substances can interfere with the spectrophotometric reading of the assay, which typically occurs at 405 nm.[8]
Q2: My anti-Xa result is unexpectedly low. What could be the cause?
An unexpectedly low anti-Xa result, suggesting lower anticoagulant activity, can be falsely produced by specific interferences.
-
Mechanism: Increased plasma hemoglobin (hemolysis) or bilirubin (icterus) can cause a spectral interference, leading to a falsely increased measurement of residual Factor Xa activity.[1][2] Since the assay is based on an inverse relationship, this increased absorbance results in a falsely lower calculated heparin (or other anti-Xa drug) activity.[1][3] This effect can occur even when no heparin is present.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Check the plasma sample for any pink or red tint (hemolysis) or dark yellow/brown color (icterus).
-
Quantify Interference: If your instrument has a module for detecting hemolysis, icterus, and lipemia (HIL), check the indices for the sample.[9][10]
-
Recollect Sample: If hemolysis is suspected to be from the blood draw, a careful recollection of the specimen is the best course of action.[11]
-
Consider Clinical Context: In cases of known in vivo hemolysis or severe liver disease, the interference is unavoidable.[3][11] The result should be interpreted with caution, and a note should be appended to the report explaining the potential for falsely decreased values.[11]
-
Q3: My anti-Xa result is unexpectedly high. What could be the cause?
An unexpectedly high anti-Xa level can be caused by lipemia or the presence of other anti-Xa inhibitors.
-
Mechanism (Lipemia): High levels of triglycerides can cause turbidity, which scatters light in the spectrophotometer.[12] Depending on the specific assay and instrument, this can lead to an overestimation of the heparin effect.[13][14]
-
Mechanism (Other Drugs): The anti-Xa assay is not specific to one drug. It measures the total anti-Xa activity in the sample. If a patient is receiving heparin and also has residual levels of a direct oral anti-Xa inhibitor (e.g., rivaroxaban, apixaban), the assay will detect the activity of both, leading to a falsely elevated result relative to the heparin concentration alone.[6][7][15]
-
Troubleshooting Steps:
-
Visual Inspection: Check the plasma for a cloudy or milky appearance (lipemia).
-
Review Patient Medications: Confirm if the patient is taking or has recently taken other anticoagulants that inhibit Factor Xa.[7][16] This interference can last for several days, especially in patients with renal impairment.[6]
-
Protocol for Lipemia: If the sample is lipemic, ultracentrifugation can be used to clear the lipids from the plasma before analysis. However, it's important to note that this process can potentially activate platelets and release Platelet Factor 4 (PF4), which neutralizes heparin and could falsely lower the result.[13]
-
Quantitative Interference Data
The following table summarizes the concentration at which common substances begin to interfere with the chromogenic anti-Xa assay, leading to potentially erroneous results. These thresholds can vary between different assay manufacturers and instruments.[3][9]
| Interfering Substance | Threshold for Interference | Effect on Anti-Xa Result | Reference |
| Hemoglobin (Hemolysis) | > 70 mg/dL (or 0.5-2 mg/mL) | Falsely Decreased | [1][3][11] |
| Bilirubin (Icterus) | > 16 mg/dL | Falsely Decreased | [1] |
| Triglycerides (Lipemia) | > 360-600 mg/dL | Falsely Increased or Decreased (Assay Dependent) | [3][7][13] |
Example of Interference Magnitude: In one study, a plasma sample with a known heparin concentration of 0.62 U/mL and a hemoglobin level of 228 mg/dL yielded a measured heparin activity of only 0.41 U/mL, an underestimation of over 30%.[1] Another study noted that for the anti-Xa assay, results can be decreased by 10% with a hemoglobin concentration of just 0.5 g/L.[9]
Experimental Protocols & Methodologies
Protocol 1: Detection and Mitigation of Lipemia
This protocol describes a method for clearing lipemic (cloudy) plasma to reduce interference.
Objective: To remove lipid particles from a plasma sample using high-speed centrifugation.
Materials:
-
Lipemic platelet-poor plasma (PPP) sample
-
High-speed microcentrifuge or ultracentrifuge
-
Pipettes and tips
-
Clean microcentrifuge tubes
Methodology:
-
Transfer the lipemic plasma sample to a high-speed compatible microcentrifuge tube.
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes. This will pack the lipid layer (chylomicrons) into a solid, white layer at the top of the sample.
-
Carefully insert a pipette tip through the top lipid layer to aspirate the cleared plasma from underneath.
-
Transfer the cleared plasma to a new, clean tube for analysis.
-
Perform the chromogenic anti-Xa assay on the cleared plasma.
Caution: Ultracentrifugation may activate platelets, causing the release of Platelet Factor 4 (PF4), which neutralizes heparin.[13] This could potentially lead to a falsely low anti-Xa result. This procedure is intended to mitigate spectral interference from lipids.
Visualizations
Diagram 1: Chromogenic Anti-Xa Assay Principle
This diagram illustrates the core mechanism of the chromogenic anti-Xa assay, showing how heparin's activity is measured.
Caption: Principle of the chromogenic anti-Xa assay.
Diagram 2: Interference Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting unexpected anti-Xa assay results.
Caption: Troubleshooting workflow for unexpected anti-Xa results.
References
- 1. Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 6. Episode 763: Four possible causes of a false heparin anti-Xa level - Pharmacy Joe - [pharmacyjoe.com]
- 7. ccjm.org [ccjm.org]
- 8. ovid.com [ovid.com]
- 9. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicallab.com [clinicallab.com]
- 11. fritsmafactor.com [fritsmafactor.com]
- 12. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fritsmafactor.com [fritsmafactor.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. acforum-excellence.org [acforum-excellence.org]
- 16. scilit.com [scilit.com]
Technical Support Center: Optimizing Luminescence-Based Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their luminescence-based assays by providing clear, actionable guidance. High background noise can significantly impact the sensitivity and reliability of your results. This guide will walk you through the common causes of elevated background and provide step-by-step solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my luminescence assay?
High background noise in luminescence assays can originate from several sources, broadly categorized as instrumental, reagent-related, and procedural. Identifying the source is the first step toward resolving the issue.
-
Instrumental Factors: This includes electronic noise from the luminometer's detector (photomultiplier tube - PMT) and light leakage into the measurement chamber.[1]
-
Assay Plates: The microplate itself can be a significant source of background. Autofluorescence and phosphorescence from the plate material, especially after exposure to ambient light, can contribute to noise.[1][2] Well-to-well crosstalk, where signal from a bright well spills over into adjacent wells, is also a common issue.[1]
-
Reagents and Buffers: The assay reagents, buffers, and even the water used can contain contaminating substances that are inherently luminescent or that interfere with the enzymatic reaction.[3] Some media components, like phenol (B47542) red and fetal bovine serum, are known to autofluoresce.[4]
-
Sample-Specific Issues: In cell-based assays, endogenous components within the cells, such as NAD(P)H and flavins, can produce a natural fluorescence that contributes to the background signal.[5][6][7]
-
Procedural Errors: Inconsistent pipetting, inadequate mixing of reagents, the introduction of air bubbles, and improper incubation times can all lead to variability and increased background.[1] Cross-contamination between wells or from shared reagent troughs is also a frequent culprit.[2]
Below is a diagram illustrating the potential sources of background noise.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving high background issues. Follow these guides to pinpoint the cause of the problem in your experiment.
Guide 1: Is Your Microplate the Culprit?
The choice of microplate is critical for achieving a good signal-to-noise ratio.
Question: How do I know if my plate is contributing to high background?
Answer:
-
Run a "Plate Read Only" control: Measure the luminescence of an empty, unused plate.
-
Run a "Buffer Only" control: Add your assay buffer to several wells and measure the luminescence.
-
Dark Adapt Your Plate: White plates can absorb energy from ambient light and release it as phosphorescence during the measurement.[1][2] To minimize this, incubate your plate in the dark for at least 10 minutes before reading.[2]
Recommended Actions & Expected Outcomes
| Action | Rationale | Expected Outcome |
| Switch to Opaque White Plates | White plates reflect light, maximizing the luminescent signal.[1][4][8] | Increased signal intensity and improved signal-to-background ratio. |
| Use Black Plates for High Signals | Black plates absorb light, which can reduce signal intensity but also significantly decrease well-to-well crosstalk.[1][9] | Reduced crosstalk, but a lower overall signal (potentially by an order of magnitude).[1] |
| Dark Adapt Plates Before Reading | Minimizes phosphorescence from the plate material after exposure to light.[2] | A noticeable decrease in background signal from "plate only" and "buffer only" wells. |
| Check for Light Leaks in the Plate | Poor quality plates may allow light to pass through the well walls. | Using a high-quality plate should prevent light leakage. |
Experimental Protocol: Plate Dark Adaptation
-
Preparation: Prepare your assay plate with all reagents and samples as per your standard protocol.
-
Incubation: Before placing the plate in the luminometer, incubate it in a completely dark environment (e.g., a light-tight box or a dark room) for a minimum of 10 minutes.
-
Measurement: Immediately transfer the plate to the luminometer and initiate the read. Avoid exposing the plate to bright light during this transfer.
Guide 2: Optimizing Your Reagents and Assay Conditions
The quality and handling of your reagents, as well as the assay conditions, play a pivotal role in background levels.
Question: How can I determine if my reagents or assay setup are causing high background?
Answer:
-
Reagent Purity: Use high-quality, fresh reagents and sterile, nuclease-free water to prepare buffers. Contaminated or old reagents can be a source of background luminescence.[3]
-
Buffer Composition: Some buffer components can be inherently fluorescent. If you are preparing your own buffers, test the background of the buffer alone.
-
Temperature Consistency: Luminescence assays are often enzyme-based and therefore temperature-sensitive.[1] Ensure that the plate is at a consistent temperature and that this temperature matches the luminometer's setting.[1]
-
Incubation Time: The timing of reagent addition and incubation is crucial. Reading too early may result in a poor signal-to-noise ratio, while incubating for too long can lead to signal saturation or decay.[1]
Recommended Actions & Data Summary
| Parameter | Recommendation | Rationale |
| Reagent Preparation | Prepare reagents fresh and protect from light where necessary.[3] | Prevents degradation and auto-luminescence of sensitive components. |
| Temperature | Ensure uniform temperature across the plate and match the reader's temperature.[1] | Enzymatic reactions are temperature-dependent; consistency is key for reproducible results. |
| Incubation Time | Optimize incubation time according to the assay manufacturer's protocol. | Allows the luminescent signal to stabilize, maximizing the signal-to-noise ratio.[1] |
| Mixing | Mix samples thoroughly but gently to avoid introducing bubbles.[1] | Ensures a homogenous reaction in each well and prevents light scattering from bubbles.[1] |
Experimental Protocol: Optimizing Incubation Time
-
Setup: Prepare a series of identical wells with your complete assay mixture (including positive and negative controls).
-
Time-Course Measurement: Read the plate at multiple time points after adding the final reagent (e.g., immediately, 5, 10, 15, 20, and 30 minutes).
-
Analysis: Plot the signal-to-background ratio at each time point. The optimal incubation time is the point at which this ratio is maximized before the signal begins to significantly decay.
Guide 3: Fine-Tuning Your Luminometer Settings
Incorrect instrument settings can amplify background noise or fail to capture the true signal.
Question: What are the key instrument settings I should optimize?
Answer:
-
Integration Time: This is the duration the detector collects photons from each well. A longer integration time can increase the signal from low-intensity samples but may also increase the background reading.
-
Gain Setting: The gain is an amplification factor for the light signal.[10] A high gain is suitable for dim signals, but can lead to saturation with bright samples.[4][10] An "auto-gain" function, if available, can be useful, but it's often best to set the gain based on the brightest well to avoid saturation.[11]
-
Emission Filters: While most luminescence assays are read without an emission filter to maximize light collection, a filter can be used to reduce background from plate autofluorescence or to separate signals in multiplexed assays.[2] Be aware that using a filter may reduce the desired signal by around 20%.[2]
Instrument Settings Optimization Workflow
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. agilent.com [agilent.com]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Green autofluorescence, a double edged monitoring tool for bacterial growth and activity in micro-plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 9. revvity.com [revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promegaconnections.com [promegaconnections.com]
Technical Support Center: Stability of Tos-Gly-Pro-Arg-ANBA-IPA Acetate
This technical support center provides guidance on the stability of the chromogenic peptide substrate, Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), in various buffer systems. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and performance of this substrate in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Tos-Gly-Pro-Arg-ANBA-IPA acetate?
A: Lyophilized peptides are best stored at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[1]
Q2: How should I reconstitute the lyophilized peptide?
A: Reconstitution should be done using a high-purity solvent appropriate for your experimental needs. For initial stock solutions, sterile, nuclease-free water is often a good starting point.[2] If solubility is an issue, a small amount of an organic solvent like DMSO may be used for initial dissolution before further dilution in the desired aqueous buffer.[3][4]
Q3: What is the expected stability of a stock solution of this compound?
A: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5] Stock solutions are generally stable for up to one month when stored at -20°C and for up to six months at -80°C.[2]
Q4: Which factors can affect the stability of this peptide in my assay buffer?
A: Several factors can influence the stability of peptides in solution, including:
-
pH: Extreme pH values can lead to hydrolysis or deamidation. A neutral pH range of 6-8 is generally recommended for peptide stability.[6]
-
Temperature: Higher temperatures accelerate degradation processes.[7]
-
Buffer Composition: Certain buffer components can interact with the peptide. For instance, phosphate (B84403) buffers can sometimes catalyze hydrolysis.
-
Oxidation: Peptides containing certain amino acids can be susceptible to oxidation, which can be minimized by using antioxidants or storing under an inert gas.[8]
-
Enzymatic Degradation: If the buffer is not sterile, microbial contamination can lead to enzymatic degradation.[6]
Q5: Are there any specific buffers that should be avoided?
A: While specific incompatibilities for this compound are not widely documented, it is advisable to avoid strongly acidic or alkaline buffers unless required by the experimental design. Some chromogenic substrates may also show interactions with certain buffers, for example, Tris-based buffers have been reported to interfere with some substrates.[9] It is always recommended to perform a stability check of the substrate in your specific assay buffer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in the assay | Substrate instability in the assay buffer leading to spontaneous release of the chromophore.[3] | Perform a control experiment by incubating the substrate in the assay buffer without the enzyme and monitor the signal over time. If the signal increases, consider adjusting the buffer pH or composition.[10] |
| Contaminated reagents or buffer. | Use high-purity, sterile reagents and buffers. Filter the final buffer solution through a 0.22 µm filter.[2] | |
| Inconsistent or non-reproducible results | Degradation of the peptide stock solution due to improper storage or handling. | Prepare fresh aliquots of the stock solution from the lyophilized powder. Avoid repeated freeze-thaw cycles. |
| Instability of the peptide in the working buffer during the experiment. | Assess the stability of the peptide in the working buffer over the time course of the experiment. If degradation is observed, consider optimizing the buffer conditions or preparing the working solution immediately before use. | |
| Inaccurate peptide concentration due to water absorption by the lyophilized powder.[11] | Allow the vial to equilibrate to room temperature before opening to minimize condensation. For precise concentration determination, consider performing an amino acid analysis.[8] | |
| Precipitation of the peptide in the buffer | The peptide has low solubility in the chosen buffer. | Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly add it to the aqueous buffer while vortexing.[3] Ensure the final concentration of the organic solvent does not interfere with your assay. |
| The pH of the buffer is close to the isoelectric point of the peptide. | Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point. |
Illustrative Stability Data
The following tables present hypothetical stability data for this compound in different buffers to illustrate how such data can be presented. The values represent the percentage of the intact peptide remaining after incubation under various conditions, as would be determined by a stability-indicating method like RP-HPLC.
Table 1: Effect of Buffer Type and pH on Stability at 25°C for 24 hours
| Buffer (50 mM) | pH | % Intact Peptide Remaining |
| Sodium Phosphate | 5.0 | 95.2% |
| Sodium Phosphate | 7.4 | 98.5% |
| Sodium Phosphate | 8.5 | 92.1% |
| Tris-HCl | 7.4 | 97.9% |
| Tris-HCl | 8.5 | 94.3% |
| Sodium Citrate | 5.0 | 96.8% |
| Sodium Citrate | 6.0 | 98.1% |
Table 2: Effect of Temperature on Stability in 50 mM Phosphate Buffer (pH 7.4) for 7 days
| Temperature | % Intact Peptide Remaining |
| 4°C | 97.3% |
| 25°C | 85.1% |
| 37°C | 68.4% |
Experimental Protocols
Protocol for Assessing the Stability of this compound using RP-HPLC
This protocol provides a general framework for evaluating the stability of this compound in different buffer solutions.
1. Materials and Reagents
-
This compound (lyophilized powder)
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade trifluoroacetic acid (TFA)
-
Buffers of interest (e.g., sodium phosphate, Tris-HCl, sodium citrate) at various pH values
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
RP-HPLC system with a C18 column and UV detector[12]
2. Preparation of Solutions
-
Peptide Stock Solution: Carefully reconstitute the lyophilized this compound in high-purity water to a final concentration of 1 mg/mL. Prepare single-use aliquots and store at -80°C.
-
Buffer Solutions: Prepare the desired buffers at the target pH values. Filter each buffer through a 0.22 µm filter.
-
HPLC Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
3. Stability Study Setup
-
Dilute the peptide stock solution into each of the prepared buffer solutions to a final concentration of 0.1 mg/mL.
-
Immediately after preparation (t=0), take an aliquot from each solution for HPLC analysis. This will serve as the baseline.
-
Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours, and 7 days), withdraw aliquots from each incubated solution for HPLC analysis.
4. RP-HPLC Analysis
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a fixed volume (e.g., 20 µL) of each sample.
-
Run a linear gradient to elute the peptide and any degradation products (e.g., 5% to 60% Mobile Phase B over 20 minutes).[12]
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for the peptide backbone).[12]
5. Data Analysis
-
Identify the peak corresponding to the intact this compound in the t=0 chromatogram.
-
For each subsequent time point, integrate the area of the intact peptide peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of intact peptide remaining at each time point relative to the initial peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time for each buffer and temperature condition to determine the stability profile.
Visualizations
Caption: Workflow for assessing peptide stability in different buffers.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 7. sustainability-directory.com [sustainability-directory.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. resolvemass.ca [resolvemass.ca]
Improving the signal-to-noise ratio in peptide substrate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their peptide substrate assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in enzymatic assays with synthetic peptides?
High background noise can originate from several sources, including the intrinsic properties of the synthetic peptide substrate, the purity of both the enzyme and substrate, non-specific binding of assay components to the microplate, and interference from buffer components or the detection method itself.[1] For example, fluorescently labeled peptides might exhibit high background fluorescence, or impurities from peptide synthesis could interfere with the assay's readout.[1][2]
Q2: How does the purity of the synthetic peptide substrate affect the signal-to-noise ratio?
The purity of the synthetic peptide is critical for reliable and accurate assay results. Impurities stemming from peptide synthesis, such as truncated or deletion sequences, byproducts from protecting groups, or residual solvents like trifluoroacetic acid (TFA), can contribute to high background signals.[2] Some of these impurities may be inherently fluorescent or reactive with assay components, leading to false signals.[3] It is highly recommended to use peptides with a purity of greater than 95% for enzymatic assays.[3]
Q3: What is the role of control wells in diagnosing and correcting for high background noise?
Control wells are essential for establishing a baseline and identifying the source of background noise.[4] Different types of controls are necessary for accurate troubleshooting:
-
Blank wells: These contain all assay components except for the enzyme and substrate. They help determine the background signal originating from the buffer and detection reagents.[4]
-
No-enzyme control: This includes the substrate and all other assay components except for the enzyme. This control helps to identify any signal that comes from substrate instability or non-enzymatic degradation.[4]
-
No-substrate control: This contains the enzyme and all other assay components except for the substrate. This is useful for measuring any intrinsic signal from the enzyme preparation itself.[4]
Q4: Can components of the assay buffer contribute to a high background signal?
Yes, certain buffer components can increase background noise. For instance, some buffers might contain fluorescent impurities that interfere with the assay's reporter molecule.[5] Reducing agents such as DTT can also interfere with some assay formats.[5] Therefore, it is crucial to use high-purity reagents and to test different buffer compositions to find the one that provides the best signal-to-noise ratio.[5]
Q5: What type of microplate is best for fluorescence-based peptide assays?
For fluorescence-based assays, it is recommended to use black plates, often with clear bottoms.[5] The black walls of the wells help to minimize light scattering and reduce background fluorescence, which leads to a better signal-to-noise ratio.[5]
Troubleshooting Guides
This section addresses common problems encountered during peptide substrate assays and provides step-by-step guidance to resolve them.
Issue 1: High Background Signal
A high background signal can significantly reduce the dynamic range of your assay and mask the true signal.
Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Substrate Instability or Autofluorescence | Test the stability of the substrate by incubating it in the assay buffer without the enzyme and monitor for any signal increase over time. Measure the fluorescence of each individual assay component (peptide substrate, enzyme, buffer) at the excitation and emission wavelengths used in the assay to identify sources of autofluorescence.[2] |
| Non-Specific Binding | Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein into your buffers to occupy non-specific binding sites on the assay plate.[6] Include a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween 20) in the assay and wash buffers to reduce non-specific binding.[7] Be aware that higher concentrations may inhibit enzyme activity, so optimization is necessary. |
| Reagent Contamination | Use fresh, high-quality reagents, including high-purity water.[2] If contamination is suspected, prepare fresh buffers and reagent solutions.[4] |
| High Antibody Concentration (Antibody-based detection) | Titrate your primary and secondary antibodies to determine the lowest concentration that still provides a strong signal without contributing to high background.[6] |
| Insufficient Washing | Increase the number and duration of wash steps to thoroughly remove unbound reagents.[6][8] |
Issue 2: Low or No Signal
A weak or absent signal can prevent the reliable measurement of enzyme activity.
Troubleshooting Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your enzyme stock using a known positive control or an alternative assay method.[7] Ensure proper storage of the enzyme and avoid repeated freeze-thaw cycles.[7] |
| Suboptimal Reagent Concentrations | Systematically vary the concentrations of the enzyme, peptide substrate, and any co-factors (like ATP in kinase assays) to find the optimal conditions for your assay.[6] |
| Incorrect Instrument Settings | Optimize the gain setting on the plate reader to maximize the signal without saturating the detector.[2] Ensure you are using the correct excitation and emission wavelengths for your fluorophore.[7] |
| Incompatible Buffer Composition | Ensure the pH of your assay buffer is optimal for your specific enzyme.[6] Verify that the buffer does not contain any known inhibitors of your enzyme.[6] |
| Short Incubation Time | Ensure the reaction is allowed to proceed for a sufficient amount of time to generate a measurable signal. Monitor the reaction kinetics to determine the linear range.[4] |
Issue 3: High Variability Between Replicates
High variability between replicate wells can compromise the reliability and reproducibility of your results.
Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all components in each well. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[4] |
| Inconsistent Temperature | Ensure that the assay plate is incubated at a stable and uniform temperature. Temperature gradients across the plate can lead to variability in enzyme activity.[4] |
| Edge Effects in the Microplate | To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells or fill them with buffer or media without any experimental components.[4][9] |
| Substrate Insolubility | For hydrophobic peptides, dissolve the substrate in a small amount of an organic solvent like DMSO before diluting it into the aqueous assay buffer.[2] Gentle sonication can also aid in dissolution.[2] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme and Substrate Concentrations
This protocol outlines a general method for determining the optimal concentrations of enzyme and substrate to maximize the signal-to-noise ratio.
-
Enzyme Titration:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Set up reactions with a fixed, saturating concentration of the peptide substrate.
-
Include a "no-enzyme" control.
-
Measure the reaction rate at each enzyme concentration.
-
Plot the reaction rate versus enzyme concentration and select a concentration that falls within the linear range of the curve.
-
-
Substrate Titration (Michaelis-Menten Kinetics):
-
Using the optimal enzyme concentration determined in the previous step, set up a series of reactions with varying concentrations of the peptide substrate.
-
Include a "no-substrate" control.
-
Measure the initial reaction rates (v₀) at each substrate concentration.
-
Plot v₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, a substrate concentration of Km or slightly above is often a good starting point.
-
Visualizations
Caption: A typical experimental workflow for a peptide substrate assay, including a troubleshooting loop for optimization.
Caption: Logical relationships between experimental factors and the signal-to-noise ratio in peptide substrate assays.
Caption: A simplified diagram of a generic kinase signaling pathway leading to the phosphorylation of a peptide substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. arp1.com [arp1.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Hyperbilirubinemia Interference in Anti-Xa Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high background signals in anti-Xa assays due to hyperbilirubinemia. The following resources are designed to help you identify, troubleshoot, and mitigate this common interference.
Frequently Asked Questions (FAQs)
Q1: Why does hyperbilirubinemia interfere with anti-Xa assays?
A1: Anti-Xa assays are typically chromogenic, meaning they measure changes in color to determine the concentration of a substance. The assay relies on a spectrophotometer to detect the color produced by a chromogenic substrate cleaved by residual Factor Xa. Bilirubin (B190676), the yellow pigment responsible for jaundice, is also chromogenic and absorbs light in a similar part of the spectrum as the assay's substrate.[1][2] This spectral overlap leads to a falsely increased absorbance reading, which is incorrectly interpreted as lower anti-Xa activity, ultimately underestimating the anticoagulant effect.[3][4]
Q2: At what bilirubin concentration does interference become a concern?
A2: The threshold for bilirubin interference can vary depending on the specific anti-Xa assay kit and the spectrophotometer used. However, literature suggests that interference can occur at total bilirubin concentrations greater than 16 mg/dL.[3][4] Some manufacturers may specify different interference limits for their assays. It is crucial to consult the package insert for your specific anti-Xa assay kit.
Q3: Can I use ultracentrifugation to remove bilirubin from my samples?
A3: While ultracentrifugation is an effective method for removing lipids in lipemic samples, it is not a suitable technique for removing bilirubin. Bilirubin is not lipid-based and will not separate from the plasma upon centrifugation.
Q4: Are there any anti-Xa assays that are less susceptible to bilirubin interference?
A4: Some manufacturers may have developed assays with proprietary technologies to minimize spectral interference from substances like bilirubin. This could involve the use of multi-wavelength spectrophotometers or specific chromogenic substrates that shift the absorbance spectrum away from that of bilirubin. It is recommended to contact the technical support of your assay provider to inquire about the bilirubin sensitivity of their specific kits. One laboratory guide indicates their assay is insensitive to unconjugated bilirubin up to 13.8 mg/dL and conjugated bilirubin up to 28.8 mg/dL.[5]
Q5: What are the alternative methods for monitoring anticoagulation in patients with severe hyperbilirubinemia?
A5: In cases of severe hyperbilirubinemia where anti-Xa assay results are unreliable, the activated partial thromboplastin (B12709170) time (aPTT) can be used as an alternative for monitoring unfractionated heparin (UFH).[6] However, it is important to note that the correlation between aPTT and anti-Xa can be poor in patients with liver disease.[6] For patients on direct oral anticoagulants (DOACs), specific drug concentration measurements via methods like liquid chromatography-mass spectrometry (LC-MS) may be necessary if precise quantification is required, though this is not routinely performed. For patients with cirrhosis, low-molecular-weight heparin (LMWH) is often the treatment of choice for venous thromboembolism, and routine monitoring with anti-Xa levels is not always recommended.[7]
Troubleshooting Guide
Issue: Suspected High Background in Anti-Xa Assay from an Icteric Sample
This guide provides a step-by-step approach to manage and mitigate interference from hyperbilirubinemia in your anti-Xa assays.
Step 1: Initial Assessment
-
Visual Inspection: Observe the plasma sample for a distinct yellow to brownish color, indicative of icterus.
-
Quantify Bilirubin: If possible, measure the total bilirubin concentration in the sample.
-
Consult Assay Specifications: Refer to the package insert of your anti-Xa assay kit to determine the manufacturer's stated limit for bilirubin interference.
Step 2: Troubleshooting Workflow
Experimental Protocols
Protocol: Sample Dilution to Mitigate Bilirubin Interference
This protocol describes a general method for diluting icteric plasma samples to reduce the bilirubin concentration to a level that does not interfere with the anti-Xa assay. Note: This protocol should be validated in your laboratory for your specific assay.
Materials:
-
Icteric patient plasma sample
-
Normal pooled plasma (NPP) or an appropriate assay-compatible diluent (consult your assay manufacturer)
-
Calibrated pipettes
-
Microcentrifuge tubes
Procedure:
-
Determine the Required Dilution Factor:
-
Based on the measured total bilirubin concentration of the sample and the interference threshold of your assay, calculate the necessary dilution factor.
-
Example: If the sample has a bilirubin concentration of 30 mg/dL and the assay's interference threshold is 15 mg/dL, a minimum of a 1:2 dilution is required. A 1:4 dilution is often a good starting point to ensure the bilirubin level is well below the threshold.[8]
-
-
Prepare the Diluted Sample:
-
For a 1:4 dilution, pipette 1 part of the icteric patient plasma into a microcentrifuge tube.
-
Add 3 parts of NPP or the recommended diluent to the same tube.
-
Gently vortex the tube to ensure thorough mixing.
-
-
Perform the Anti-Xa Assay:
-
Run the anti-Xa assay on the diluted sample according to the standard protocol.
-
-
Calculate the Final Anti-Xa Result:
-
Multiply the anti-Xa result obtained from the diluted sample by the dilution factor to get the final concentration.
-
Final Anti-Xa = Measured Anti-Xa x Dilution Factor
-
Validation Considerations:
-
Linearity: Perform serial dilutions of a high-concentration sample to ensure the assay response is linear across the dilution range.
-
Recovery: Spike a known amount of heparin into an icteric sample, dilute it, and measure the recovery to ensure the dilution process does not significantly affect the accuracy of the measurement.
-
Parallelism: Compare the dose-response curves of a diluted icteric sample and an undiluted normal sample to ensure they are parallel.
Data Presentation
The following tables summarize the quantitative data on bilirubin interference levels from various sources.
| Bilirubin Interference Thresholds in Anti-Xa Assays | |
| Source/Assay | Interference Threshold (Total Bilirubin) |
| General Literature | > 16 mg/dL[3][4] |
| University of Washington Laboratory Guide | Unconjugated: > 13.8 mg/dL, Conjugated: > 28.8 mg/dL[5] |
| Various Vendors (as cited in a review) | 10-20 mg/dL[1] |
| Reported Impact of Hyperbilirubinemia on Anti-Xa Activity | |
| Observation | Reference |
| A stepwise increase in bilirubin concentration leads to a decrease in anti-Xa activity. | [9] |
| In pediatric patients on extracorporeal life support, icterus was a common cause of underestimation of unfractionated heparin activity. | [3][4] |
Mechanism of Interference Visualization
The following diagram illustrates the spectral interference of bilirubin in a chromogenic anti-Xa assay.
References
- 1. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sundiagnostics.us [sundiagnostics.us]
- 3. Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti Xa for Heparin Infusion | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Anticoagulation in Patients With Cirrhosis: Caught Between a Rock-Liver and a Hard Place - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. The influence of free hemoglobin and bilirubin on heparin monitoring by activated partial thromboplastin time and anti-Xa assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Hypertriglyceridemia on Chromogenic Assay Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when performing chromogenic assays on samples with hypertriglyceridemia (lipemia).
Frequently Asked Questions (FAQs)
Q1: What is hypertriglyceridemia and how does it interfere with chromogenic assays?
Hypertriglyceridemia is a condition characterized by high levels of triglycerides in the blood, leading to a turbid or "milky" appearance of serum or plasma, a state known as lipemia.[1][2] This turbidity is the primary cause of interference in chromogenic assays. The lipid particles, primarily chylomicrons and very-low-density lipoproteins (VLDL), scatter and absorb light, which can lead to inaccurate spectrophotometric readings.[1][3][4][5] Chromogenic assays rely on the measurement of color change at a specific wavelength, and this light scattering can artificially increase the absorbance reading, leading to erroneous results.[2]
Q2: What are the primary mechanisms of lipemic interference in chromogenic assays?
There are two main mechanisms by which hypertriglyceridemia interferes with chromogenic assays:
-
Light Scattering: The large lipid particles suspended in the sample scatter the light beam of the spectrophotometer.[2][3] This scattering reduces the amount of light that reaches the detector, leading to a falsely elevated absorbance reading.[2]
-
Light Absorption: Lipoproteins themselves can absorb light, particularly at lower wavelengths.[2][4] This absorption adds to the overall absorbance reading, independent of the chromogenic substrate's color development.
The combination of these effects typically results in a positive interference, causing the measured concentration of the analyte to be higher than the actual concentration.
Q3: At what triglyceride level should I be concerned about interference?
The triglyceride concentration at which interference becomes significant is assay-dependent.[6] However, visible turbidity, which often corresponds to triglyceride levels above 300 mg/dL (3.4 mmol/L), is a strong indicator that interference may occur.[3] For some sensitive assays, like the chromogenic anti-Xa assay, interference has been reported at triglyceride levels between 600–1,250 mg/dL.[6] It is crucial to consult the assay manufacturer's package insert for specific lipemia interference thresholds.
Q4: How can I determine if my sample is lipemic?
Lipemia can be identified through several methods:
-
Visual Inspection: A simple and immediate method is to visually inspect the plasma or serum. A milky, opaque appearance is a clear sign of lipemia.[1]
-
Lipemic Index: Many automated clinical chemistry analyzers provide a semi-quantitative lipemic index (L-index) by measuring the turbidity of the sample at specific wavelengths (e.g., 660/700 nm).[4][5]
-
Triglyceride Measurement: Quantifying the triglyceride concentration in the sample is a direct way to assess the potential for interference.[3]
Troubleshooting Guide
Problem: My chromogenic assay results from a specific sample are unexpectedly high and not consistent with other data.
This is a common issue when working with lipemic samples. The following steps can help you troubleshoot and obtain more accurate results.
Step 1: Identify the Presence of Lipemia
As a first step, visually inspect the sample for turbidity. If the plasma or serum appears milky or opaque, hypertriglyceridemia is the likely cause of the aberrant results. For a more objective measure, if available, check the sample's lipemic index or measure the triglyceride concentration.
Step 2: Mitigate the Interference
If lipemia is confirmed, the interference must be removed or minimized. The following methods are recommended:
Method 1: Ultracentrifugation (Gold Standard)
Ultracentrifugation is considered the most effective method for clearing lipemia without significantly affecting the concentration of most analytes.[7] The high g-forces separate the lipid layer from the aqueous phase of the sample.
Method 2: High-Speed Centrifugation
High-speed centrifugation is a more accessible alternative to ultracentrifugation and can be effective in reducing lipemia, particularly that caused by larger chylomicrons.[3][7]
Method 3: Lipid-Clearing Agents
Commercial lipid-clearing agents, such as LipoClear®, can be used to precipitate lipids from the sample. However, it is crucial to validate their use as they can sometimes interfere with certain assays.[8]
Step 3: Re-run the Assay and Analyze the Results
After treating the sample to remove lipids, re-run the chromogenic assay. Compare the results from the cleared sample to the original, lipemic sample. A significant decrease in the measured value after clearing indicates that lipemia was indeed the cause of the initial high result.
Quantitative Data on Lipemic Interference
The degree of interference from hypertriglyceridemia is dependent on the triglyceride concentration, the specific chromogenic assay, and the wavelength at which the absorbance is measured. While comprehensive data for all chromogenic assays is not available, the following tables provide an overview of expected interference based on published studies.
Table 1: General Impact of Hypertriglyceridemia on Clinical Chemistry Parameters
| Triglyceride Level | Interference Potential | Analytes Commonly Affected (Positive Bias) | Analytes Commonly Affected (Negative Bias) |
| < 300 mg/dL | Low | Generally minimal interference | Generally minimal interference |
| 300 - 600 mg/dL | Moderate | Total Protein, Albumin, Bilirubin | Electrolytes (Na+, K+, Cl-) |
| > 600 mg/dL | High | Most spectrophotometric assays | Electrolytes (Na+, K+, Cl-) |
Note: The direction and magnitude of interference can vary based on the specific assay and instrument.
Table 2: Reported Lipemia Interference Thresholds for Chromogenic Anti-Xa Assays
| Assay Manufacturer | Reported Triglyceride Interference Threshold | Reference |
| Various | 600 - 1,250 mg/dL | [6] |
Experimental Protocols
Protocol 1: Ultracentrifugation for Lipemia Removal
Materials:
-
Lipemic serum or plasma sample
-
Ultracentrifuge
-
Ultracentrifuge tubes
-
Fine-tipped pipette
Procedure:
-
Transfer the lipemic sample into an ultracentrifuge tube.
-
Centrifuge the sample at 100,000 x g for 15-30 minutes at 4°C.
-
Carefully aspirate the clear infranatant (the layer below the lipid cake) using a fine-tipped pipette, avoiding the lipid layer at the top.
-
Use the cleared infranatant for the chromogenic assay.
Protocol 2: High-Speed Centrifugation for Lipemia Removal
Materials:
-
Lipemic serum or plasma sample
-
High-speed microcentrifuge
-
Microcentrifuge tubes
-
Fine-tipped pipette
Procedure:
-
Transfer the lipemic sample into a microcentrifuge tube.
-
Centrifuge the sample at 10,000 - 15,000 x g for 10-15 minutes at room temperature.[3]
-
Aspirate the clear infranatant from below the lipid layer.
-
Use the cleared infranatant for the chromogenic assay.
Protocol 3: Use of a Lipid-Clearing Agent (LipoClear®)
Materials:
-
Lipemic serum or plasma sample
-
LipoClear® reagent
-
Microcentrifuge tubes
-
Centrifuge (2,000 x g)
-
Pipettes
Procedure:
-
Allow the LipoClear® reagent and the sample to come to room temperature.[9][10]
-
Add 0.5 mL of the lipemic serum or plasma to a pre-filled LipoClear® tube.[9][10]
-
Mix the sample and reagent thoroughly and let it stand for 5 minutes at room temperature.[10]
-
Centrifuge the tube at 2,000 x g for 20 minutes.[9]
-
Carefully collect the cleared supernatant for analysis.
-
Important: Multiply the final assay result by a factor of 1.2 to correct for the dilution introduced by the LipoClear® reagent.[9]
Visualizations
Caption: Mechanism of lipemic interference in chromogenic assays.
Caption: Troubleshooting workflow for lipemic interference.
References
- 1. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frequency and causes of lipemia interference of clinical chemistry laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Removing Lipemia in Serum/Plasma Samples: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vetlabsupplies.co.uk [vetlabsupplies.co.uk]
- 10. LipoClear [woodleyequipment.com]
Validation & Comparative
Luminescence vs. Colorimetric Assays: A Comparative Guide for Researchers
In the realm of biological and chemical assays, the choice of detection method is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, understanding the nuances between different assay platforms is paramount for generating robust and reliable data. This guide provides an objective comparison of two widely used detection methods: luminescence and colorimetric assays, with a focus on their underlying principles, performance characteristics, and practical applications.
At their core, both assay types aim to quantify a target analyte or biological process. The fundamental distinction lies in the nature of the signal generated. Colorimetric assays, as the name suggests, rely on a colored product that absorbs light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte. In contrast, luminescence assays measure light produced from a chemical or enzymatic reaction, where the emitted photons are directly proportional to the amount of the target molecule.[1] This inherent difference in signal generation leads to significant disparities in their performance, particularly in terms of sensitivity and dynamic range.
Key Performance Metrics: A Quantitative Comparison
The superior performance of luminescence assays in many applications stems from their high sensitivity and broad dynamic range.[1] Unlike colorimetric assays that measure a decrease in transmitted light against a bright background, luminescence assays measure light emission against a dark background, resulting in a significantly better signal-to-noise ratio.[2]
Below is a summary of quantitative data from studies directly comparing the performance of luminescence and colorimetric assays for specific applications.
| Parameter | Luminescence Assay | Colorimetric Assay | Application Example | Reference |
| Limit of Detection (LOD) | 0.19 µg/L | 1.56 µg/L | Imidacloprid Detection (ELISA) | [3] |
| Linear Range | 0.19 - 25 µg/L | 1.56 - 200 µg/L | Imidacloprid Detection (ELISA) | [3] |
| Sensitivity | Can detect as few as 15 cells | Requires a higher number of cells | Cell Viability | [4] |
| Dynamic Range | 6-7 orders of magnitude | 2-3 orders of magnitude | General | [2] |
Signaling Pathways and Experimental Workflows
To better understand the practical differences between these two assay types, it is helpful to visualize their fundamental principles and experimental workflows.
Fundamental Principles of Detection
The following diagrams illustrate the core mechanisms of signal generation in colorimetric and luminescence assays.
Comparative Experimental Workflows
The simplified workflow of many luminescence assays is a significant advantage, particularly in high-throughput screening settings. The "add-mix-measure" format of many luminescent assays reduces the number of steps, minimizes potential for pipetting errors, and shortens the overall assay time compared to colorimetric assays that often require multiple wash and incubation steps.[2]
The following diagram compares the typical experimental workflows for a colorimetric cell viability assay (MTT) and a luminescent cell viability assay (ATP-based).
Detailed Experimental Protocols
To provide a practical context, detailed protocols for two common assay types are provided below: a colorimetric sandwich ELISA and a luminescent cell viability assay.
Colorimetric Sandwich ELISA Protocol
This protocol outlines the general steps for a sandwich ELISA using a colorimetric substrate.
-
Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[5]
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[6]
-
Blocking: Add 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.[6]
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[6]
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted, enzyme-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.[6]
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of the colorimetric substrate solution (e.g., TMB) to each well. Incubate at room temperature, protected from light, for 15-30 minutes, or until sufficient color develops.[7]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction. The color will typically change from blue to yellow.[7]
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[7]
Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
This protocol describes a common "add-mix-measure" luminescent assay for determining cell viability by quantifying ATP.
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at the desired density. Include control wells with medium only for background measurement.[8]
-
Compound Treatment: Add the test compounds to the experimental wells and incubate for the desired exposure time.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]
-
Reagent Addition: Add a volume of the luminescent reagent (e.g., CellTiter-Glo® Reagent) equal to the volume of cell culture medium in each well.[8]
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measurement: Measure the luminescence using a luminometer.[9]
Conclusion: Choosing the Right Assay for Your Needs
The choice between a luminescence and a colorimetric assay ultimately depends on the specific requirements of the experiment.
Luminescence assays are generally the superior choice when:
-
High sensitivity is required: Detecting low-abundance analytes or small changes in biological activity.
-
A wide dynamic range is necessary: Quantifying analytes over a broad concentration range.
-
High-throughput screening is performed: The simplified "add-mix-measure" workflow saves time and reduces the potential for errors.
Colorimetric assays may be suitable when:
-
The analyte is abundant.
-
Cost is a primary concern: Colorimetric reagents and instrumentation are often less expensive.[1]
-
A luminometer is not available: Colorimetric assays can be read on a standard spectrophotometer or plate reader.[1]
References
- 1. What’s the Difference Between Chemiluminescence and Colorimetric ELISA? [synapse.patsnap.com]
- 2. Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method [byonoy.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. mabtech.com [mabtech.com]
- 6. Sandwich ELISA Protocol (Colorimetric) | Direct Detection | Bio-Techne [bio-techne.com]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chromogenic Substrates for Thrombin and Other Key Proteases
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and drug development, the precise measurement of protease activity is paramount. Chromogenic substrates offer a straightforward and quantifiable method for these assays. This guide provides a detailed comparison of commonly used chromogenic substrates for four key serine proteases: thrombin, Factor Xa, plasmin, and trypsin. The information presented herein, supported by experimental data and protocols, is intended to assist researchers in selecting the most appropriate substrate for their specific applications.
Performance Comparison of Chromogenic Substrates
The efficacy of a chromogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat) or maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat or Vmax signifies a faster turnover rate. The specificity constant (kcat/Km) is a measure of the overall catalytic efficiency. The following table summarizes the kinetic constants for several widely used chromogenic substrates.
| Protease | Substrate | Peptide Sequence | Km (µM) | Vmax or kcat | Specificity Constant (kcat/Km) (s-1mM-1) |
| Thrombin | S-2238 | H-D-Phe-Pip-Arg-pNA | 7[1][2] | 1.7 x 10-7 mol/min/NIH-U (Human)[1][2] | - |
| 9 (Bovine)[1][2] | 2.2 x 10-7 mol/min/NIH-U (Bovine)[1][2] | - | |||
| 3.65 (Bovine)[3] | 15.17 µM/min (Bovine)[3] | - | |||
| Factor Xa | S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | 300 (Bovine)[4] | 100 s-1 (Bovine)[4] | 333 |
| Plasmin | S-2251 | H-D-Val-Leu-Lys-pNA | 300 (Human)[5][6] | 0.5 x 10-6 mol/min/CU[6] | - |
| Plasminogen-SK Complex | H-D-Val-Leu-Lys-pNA | 200[6] | 1 x 10-6 mol/min/mL plasma[6] | - | |
| Trypsin | BAPNA | Nα-Benzoyl-DL-arginine 4-nitroanilide | 120[1] | 0.079 mM/min/mg enzyme[1] | - |
| 162[4] | 1.62 µM/h[4] | - | |||
| 300 (at RT) | 40 mM/min (at RT) | - | |||
| 600 (at 37°C) | 82 mM/min (at 37°C) | - | |||
| 380 | 3.14 s-1 | 8.26 |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition, and enzyme source). The data presented here is for comparative purposes. pNA refers to p-nitroaniline.
Experimental Protocols
A generalized protocol for a chromogenic protease assay is provided below, followed by specific conditions for each enzyme-substrate pair.
General Chromogenic Protease Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a reaction buffer specific to the protease being assayed.
-
Prepare a stock solution of the purified protease in a suitable buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add the protease solution to the wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
The enzyme activity is proportional to the rate of p-nitroaniline release.
-
Specific Assay Conditions
-
Thrombin (S-2238):
-
Factor Xa (S-2222):
-
Plasmin (S-2251):
-
Trypsin (BAPNA):
-
Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.
-
Substrate Concentration: Ranging from 0.25 to 0.8 mM.[4]
-
Temperature: 25°C or 37°C.
-
Signaling Pathways and Experimental Workflow
To provide a broader context for the application of these proteases and their substrates, the following diagrams illustrate their key signaling pathways and a typical experimental workflow.
Caption: Thrombin signaling cascade via Protease-Activated Receptors (PARs).
Caption: Dual role of Factor Xa in coagulation and cellular signaling.
Caption: Plasmin's central role in fibrinolysis and tissue remodeling.
Caption: Trypsin signaling primarily through Protease-Activated Receptor 2 (PAR2).
Caption: General workflow for a chromogenic protease assay.
References
- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of a new Factor Xa assay using a chromogenic substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a new chromogenic Factor Xa (FXa) assay against an established alternative, supported by experimental data. Detailed methodologies for key validation experiments are included to enable a comprehensive evaluation for your laboratory's needs.
Principle of the Chromogenic Factor Xa Assay
The chromogenic Factor Xa assay is a functional test that measures the activity of Factor Xa. The core principle involves a synthetic peptide substrate that mimics the natural target of Factor Xa and is conjugated to a chromophore, typically para-nitroaniline (pNA). When Factor Xa cleaves this substrate, the pNA is released, producing a yellow color. The rate of color change, measured spectrophotometrically at 405 nm, is directly proportional to the Factor Xa activity in the sample.[1][2][3]
Performance Comparison
This section compares the performance of a new, validated chromogenic FXa assay with an established chromogenic assay method. The data presented is synthesized from published validation studies to provide a representative comparison.
Table 1: Performance Characteristics of the New Chromogenic FXa Assay
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9987 |
| Range | 0.054–0.192 IU/mL |
| Precision (RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Limit of Detection (LOD) | 0.011 IU/mL |
| Limit of Quantitation (LOQ) | 0.037 IU/mL |
Data synthesized from a validation study of a new anti-Xa factor potency assay.[1][4]
Table 2: Comparison with an Established Chromogenic FXa Assay
| Parameter | New Chromogenic FXa Assay | Established Chromogenic FXa Assay (BIOPHEN™ DiXaI) |
| Linearity (Correlation Coefficient, r²) | 0.9987 | 0.95 |
| Precision (Repeatability CV) | < 2.0% | < 8.0% |
| Precision (Reproducibility CV) | < 2.0% | < 10.0% |
| Limit of Quantitation | 0.037 IU/mL | 30 ng/mL (for Rivaroxaban) |
Performance data for the established assay is based on the BIOPHEN™ DiXaI kit and a comparative study.[3][5]
Experimental Protocols
Detailed methodologies for the validation of the new chromogenic Factor Xa assay are provided below.
General Chromogenic Factor Xa Assay Protocol
This protocol outlines the fundamental steps for measuring Factor Xa activity.
-
Sample Preparation: Prepare human citrated plasma samples. For validation purposes, samples may be spiked with known concentrations of Factor Xa or a specific inhibitor.
-
Reagent Preparation: Reconstitute lyophilized Factor Xa, antithrombin (if applicable for anti-Xa activity), and the chromogenic substrate according to the manufacturer's instructions. A common substrate is S-2765.[2]
-
Reaction Initiation: In a 96-well microplate, add the plasma sample to a reaction buffer.
-
Incubation with FXa: Add a known excess amount of Factor Xa to the wells and incubate for a specific time at 37°C.
-
Chromogenic Substrate Addition: Add the chromogenic substrate to initiate the color development reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The reading can be kinetic (measuring the rate of change) or endpoint (stopping the reaction with an acid and measuring the final absorbance).
-
Calculation: Determine the Factor Xa activity by comparing the sample's absorbance to a standard curve generated with known concentrations of Factor Xa.
Validation Experiment Protocols
a) Linearity Assessment
-
Prepare a series of at least five dilutions of a Factor Xa standard to cover the expected working range of the assay.
-
Run each dilution in the chromogenic Factor Xa assay as described above.
-
Plot the absorbance values against the known concentrations of Factor Xa.
-
Perform a linear regression analysis and determine the correlation coefficient (r²). An r² value close to 1.0 indicates a high degree of linearity.[1]
b) Precision (Repeatability and Reproducibility)
-
Repeatability (Intra-assay precision):
-
Prepare low, medium, and high concentration samples of Factor Xa.
-
Analyze each sample multiple times (e.g., n=10) within the same assay run.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for each concentration.
-
-
Reproducibility (Inter-assay precision):
-
Analyze the same low, medium, and high concentration samples on different days, with different operators, and/or with different batches of reagents.
-
Calculate the overall mean, standard deviation, and CV% for each concentration across all runs. A lower CV% indicates higher precision.[1]
-
c) Accuracy (Recovery)
-
Prepare a plasma sample with a known baseline Factor Xa activity.
-
Spike the sample with known concentrations of a Factor Xa standard at low, medium, and high levels.
-
Measure the Factor Xa activity in both the spiked and non-spiked samples.
-
Calculate the percentage recovery using the following formula: (Measured Concentration in Spiked Sample - Measured Concentration in Non-spiked Sample) / Spiked Concentration * 100%
-
Recovery values close to 100% indicate high accuracy.[1]
Visualizing the Coagulation Cascade and Assay Workflow
To better understand the context and procedure of the Factor Xa assay, the following diagrams illustrate the coagulation pathway and the experimental workflow.
Coagulation Cascade Highlighting Factor Xa's Central Role
Experimental Workflow for a Chromogenic Factor Xa Assay
References
- 1. Establishment and validation of a method for determining anti-Xa factor potency of enoxaparin sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. coachrom.com [coachrom.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of calibrated chromogenic anti-Xa assay and PT tests with LC-MS/MS for the therapeutic monitoring of patients treated with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tos-Gly-Pro-Arg-ANBA-IPA Acetate Cross-Reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Chromogenic Substrate's Performance
In the landscape of drug discovery and enzyme kinetics, the specificity of a substrate is paramount for accurate and reliable assay results. This guide provides a comparative analysis of the cross-reactivity of the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), with a panel of common serine proteases. Due to the limited direct experimental data on the ANBA-IPA derivative, this guide leverages kinetic data from its closely related and well-studied analogue, Tos-Gly-Pro-Arg-p-nitroanilide (pNA), also known as Chromozym TH. The identical peptide sequence (Tos-Gly-Pro-Arg) is the primary determinant of enzyme recognition, making the cross-reactivity profile of the pNA analogue a strong surrogate for understanding the specificity of the ANBA-IPA substrate.
The data presented herein demonstrates that while Tos-Gly-Pro-Arg-pNA is a highly sensitive substrate for Thrombin, it exhibits measurable reactivity with other serine proteases such as Plasmin and Trypsin. Conversely, it is a significantly less effective substrate for Factor Xa, indicating a degree of selectivity.
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the kinetic parameters of Tos-Gly-Pro-Arg-pNA with various serine proteases. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is the most effective measure of an enzyme's preference for a substrate.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Human α-Thrombin | 4.2[1] | 127[2] | 30.2 |
| Bovine α-Thrombin | 4.0[1] | 100[2] | 25.0 |
| Human Factor Xa | 99[1] | Not Reported | Not Reported |
| Human Plasmin | Not Reported | Not Reported | Not Reported |
| Bovine Trypsin | Not Reported | Not Reported | Not Reported |
Enzymatic Cleavage and Cross-Reactivity Pathway
The following diagram illustrates the primary enzymatic cleavage of the Tos-Gly-Pro-Arg peptide by Thrombin and highlights the potential for cross-reactivity with other serine proteases that recognize similar cleavage motifs.
Caption: Enzymatic cleavage of Tos-Gly-Pro-Arg-ANBA-IPA by various serine proteases.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a typical experimental workflow for assessing the cross-reactivity of a chromogenic substrate with a panel of enzymes.
Caption: A generalized workflow for determining enzyme kinetics and cross-reactivity.
Detailed Experimental Protocols
The following is a representative protocol for determining the kinetic parameters of a serine protease with a chromogenic substrate like Tos-Gly-Pro-Arg-pNA, which can be adapted for Tos-Gly-Pro-Arg-ANBA-IPA acetate.
I. Materials
-
Purified enzymes (e.g., Human α-Thrombin, Human Factor Xa, Human Plasmin, Bovine Trypsin)
-
Chromogenic Substrate (Tos-Gly-Pro-Arg-pNA or this compound)
-
Assay Buffer: 0.05 M Tris-HCl, 0.1 M NaCl, pH 8.0
-
Substrate Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C)
II. Reagent Preparation
-
Substrate Stock Solution (e.g., 10 mM): Dissolve the chromogenic substrate in a minimal amount of DMF or DMSO and then dilute to the final concentration with the Assay Buffer.
-
Enzyme Solutions: Prepare stock solutions of each purified enzyme in the Assay Buffer. The final concentration used in the assay should be determined empirically to provide a linear rate of substrate hydrolysis over the measurement period.
-
Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the Assay Buffer to cover a range of concentrations around the expected Km (e.g., 0.1x to 10x Km).
III. Assay Procedure
-
Plate Setup: To each well of the 96-well microplate, add the appropriate volume of each component. A typical final reaction volume is 200 µL.
-
Add Assay Buffer.
-
Add the desired volume of the working substrate solution.
-
Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding the enzyme solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes. Ensure the reaction rate is linear during the initial phase.
IV. Data Analysis
-
Calculate Initial Velocity: For each substrate concentration, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Convert to Molar Rate: Convert the rate from ΔAbs/min to µmol/min or M/s using the molar extinction coefficient of the released chromophore (for p-nitroaniline, ε₄₀₅ = 9,940 M⁻¹cm⁻¹).
-
Determine Kinetic Parameters: Plot the initial velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]). The catalytic efficiency is then calculated as kcat/Km.
This comprehensive guide provides researchers with the necessary data and protocols to objectively evaluate the cross-reactivity of this compound and its analogues, enabling more precise and reliable enzymatic assays in their research and development endeavors.
References
A Head-to-Head Comparison of Commercial Anti-Xa Assay Kits for Anticoagulant Monitoring
A comprehensive guide for researchers and drug development professionals on the performance of leading commercial anti-Xa assay kits. This report details key performance indicators, experimental protocols, and a visual guide to the assay's workflow, enabling informed decisions for your laboratory's needs.
In the landscape of anticoagulant therapy monitoring, chromogenic anti-Xa assays have become a cornerstone for quantifying the activity of both traditional heparins and modern Direct Oral Anticoagulants (DOACs). Their precision and reliability offer a significant advantage over traditional clotting-based assays like the activated partial thromboplastin (B12709170) time (aPTT), which can be influenced by various patient-specific factors.[1][2][3][4] This guide provides an objective, data-driven comparison of several commercially available anti-Xa assay kits, empowering researchers and clinicians to select the most suitable option for their specific applications.
Performance of Commercial Anti-Xa Assay Kits
The selection of an appropriate anti-Xa assay kit is critical and depends on the specific anticoagulant being monitored and the desired performance characteristics of the assay. This section presents a comparative summary of key performance data for several leading commercial kits from manufacturers including Siemens Healthineers, Stago Diagnostics, Werfen, and Hyphen BioMed. The data presented is compiled from various independent studies and manufacturer's documentation.
Direct Oral Anticoagulant (DOAC) Quantification
The advent of DOACs, such as rivaroxaban (B1684504) and apixaban (B1684502), has necessitated the adaptation and validation of anti-Xa assays for their specific measurement. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for DOAC quantification, chromogenic anti-Xa assays offer a more rapid and accessible alternative for clinical laboratories.[5][6][7]
A multi-laboratory study evaluated the performance of seven anti-Xa assays for the measurement of apixaban and rivaroxaban.[8] The kits assessed were Biophen DiXaI and Heparin LRT (Hyphen BioMed), Berichrom and Innovance Heparin (Siemens), STA-Liquid Anti-Xa (Stago Diagnostics), Technochrom anti-Xa (Technoclone), and HemosIL Liquid Anti-Xa (Werfen).[8] The study found that the six assays not supplemented with antithrombin demonstrated good performance and reproducibility.[8]
Table 1: Comparative Performance of Anti-Xa Assay Kits for DOACs
| Assay Kit (Manufacturer) | Analyte | Limit of Quantification (ng/mL) | Bias vs. HPLC-UV (ng/mL) | Correlation with HPLC-UV (r) |
| Biophen DiXaI (Hyphen BioMed) | Apixaban | 8 - 39 | -26.9 to 22.3 | Not explicitly stated, but good concordance reported[8] |
| Rivaroxaban | 15 - 33 | -11.3 to 18.7 | Not explicitly stated, but good concordance reported[8] | |
| Innovance Heparin (Siemens) | Apixaban | 20 - 350 | Not explicitly stated | 0.979 (vs. STA-Liquid Anti-Xa)[9] |
| Rivaroxaban | 20 - 350 | Not explicitly stated | 0.979 (vs. STA-Liquid Anti-Xa)[9] | |
| STA-Liquid Anti-Xa (Stago) | Apixaban | Not explicitly stated | Not explicitly stated | High correlation with HPLC-MS/MS (r=0.99) reported in a study[10] |
| Rivaroxaban | Not explicitly stated | Overall bias of 19.0 µg/L vs. HPLC-MS reported in a study[10] | High correlation with HPLC-MS/MS (r=0.99) reported in a study[10] | |
| HemosIL Liquid Anti-Xa (Werfen) | Apixaban | Not explicitly stated | Not explicitly stated | Significant correlation reported in a study with fondaparinux[11] |
| Rivaroxaban | Not explicitly stated | Not explicitly stated | Significant correlation reported in a study with fondaparinux[11] |
It is noteworthy that one antithrombin-supplemented assay, Berichrom, was found to overestimate apixaban and rivaroxaban levels.[8] Furthermore, higher concentrations of DOACs (>200 ng/mL) were associated with a greater bias and wider limits of agreement for all tested assays.[8]
Heparin Monitoring
Anti-Xa assays are also widely used for monitoring unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). The INNOVANCE Anti-Xa assay from Siemens, for instance, offers a measuring range of 0.10–1.50 IU/mL for both UFH and LMWH, which can be extended to 2.25 IU/mL with sample dilution.[12]
A study comparing three anti-Xa heparin assays, one with and two without antithrombin supplementation, found a significant correlation among all three assays.[13] The antithrombin-supplemented assay showed improved heparin recovery, particularly when patient antithrombin levels were below 40%.[13] However, this did not significantly improve the clinical usefulness of the assay in the studied patient population.[13]
Table 2: Key Features of Selected Anti-Xa Assay Kits for Heparin
| Assay Kit (Manufacturer) | Key Features |
| INNOVANCE Anti-Xa (Siemens) | Ready-to-use liquid reagent, single calibration curve for UFH and LMWH, also validated for DOACs.[9][12][14] |
| Biophen Heparin anti-Xa (Hyphen BioMed) | Two-stage chromogenic method, suitable for purified systems or plasma, meets USP/EP requirements.[15] |
| KRISHZYME™ Heparin Factor Xa (ARP) | Chromogenic assay for UFH in purified systems, validated as per US FDA guidelines for Bioassays.[16] |
Experimental Workflow and Signaling Pathway
The underlying principle of the anti-Xa assay is a chromogenic method that quantifies the amount of Factor Xa inhibitor present in a sample. The general workflow is depicted in the diagram below.
Caption: General workflow of a chromogenic anti-Xa assay.
Detailed Experimental Protocols
The following is a generalized protocol for performing an anti-Xa assay, based on methodologies described in the cited literature.[8][17] It is crucial to refer to the specific manufacturer's instructions for the chosen kit.
Sample Collection and Preparation
-
Blood Collection: Draw venous blood into tubes containing 0.109 M (3.2%) or 0.106 M sodium citrate.[17] Ensure the correct blood-to-anticoagulant ratio is achieved.
-
Centrifugation: Centrifuge the blood samples promptly to separate the plasma.
-
Plasma Aliquoting and Storage: Aliquot the plasma into polypropylene (B1209903) tubes. If not tested immediately, samples should be snap-frozen and stored at -80°C.[17]
Assay Procedure (General Chromogenic Method)
-
Reagent Preparation: Prepare reagents, calibrators, and controls according to the manufacturer's instructions. Some kits, like the INNOVANCE Anti-Xa, provide ready-to-use liquid reagents.[9][12]
-
Calibration: Perform a calibration using the specific calibrators provided for the anticoagulant being measured (e.g., UFH, LMWH, rivaroxaban, apixaban).
-
Sample Incubation: The automated analyzer pipettes the patient plasma, which is then incubated with a known excess amount of Factor Xa. During this incubation, the anti-Xa agent in the plasma forms a complex with and neutralizes a portion of the Factor Xa.
-
Chromogenic Substrate Addition: A chromogenic substrate, specific for Factor Xa, is added to the mixture.
-
Measurement: The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline). The rate of color change, or the amount of color produced, is measured by a spectrophotometer at a specific wavelength (commonly 405 nm).
-
Quantification: The amount of color produced is inversely proportional to the concentration of the anti-Xa agent in the patient's plasma. The concentration is then calculated from the calibration curve.
Conclusion
The choice of a commercial anti-Xa assay kit should be guided by the specific needs of the laboratory, including the anticoagulants to be monitored, required throughput, and desired performance characteristics. While most modern, non-antithrombin-supplemented assays demonstrate good correlation with reference methods for DOACs, it is imperative for each laboratory to perform its own validation studies.[5][8] For heparin monitoring, anti-Xa assays offer a more reliable alternative to the aPTT in many clinical scenarios.[1][2] The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals in making an informed decision for their anticoagulant monitoring needs.
References
- 1. ccjm.org [ccjm.org]
- 2. Performance of Anti-Factor Xa Versus Activated Partial Thromboplastin Time for Heparin Monitoring Using Multiple Nomograms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of Anti-Xa Assay and its Comparison with Activated Partial Thromboplastin Time for Monitoring Unfractionated Heparin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acforum-excellence.org [acforum-excellence.org]
- 5. DOACs: role of anti-Xa and drug level monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using a low-molecular weight heparin-calibrated anti-factor Xa assay to assess the concentration of apixaban and rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOAC plasma levels measured by chromogenic anti-Xa assays and HPLC-UV in apixaban- and rivaroxaban-treated patients from the START-Register - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn0.scrvt.com [cdn0.scrvt.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of three different anti-Xa assays in major orthopedic surgery patients treated with fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. siemens-healthineers.com [siemens-healthineers.com]
- 13. Comparative performance of three anti-factor Xa heparin assays in patients in a medical intensive care unit receiving intravenous, unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn0.scrvt.com [cdn0.scrvt.com]
- 15. BIOPHEN Heparin anti-Xa (2-stages kit) | Test Kits - Heparin Heparin-Like Substances [coachrom.com]
- 16. arp1.com [arp1.com]
- 17. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Sensitivity of Tos-Gly-Pro-Arg-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) with alternative substrates used in the enzymatic analysis of thrombin and other related serine proteases. The focus is on the critical performance metrics of specificity and sensitivity, supported by available experimental data and detailed methodologies.
Introduction to Chromogenic Substrates in Protease Assays
Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases. These substrates are composed of a short amino acid sequence, a chromophore group, and often a protective group. When the target enzyme cleaves the peptide bond, a colorless substrate is converted into a colored product, and the rate of color change is directly proportional to the enzyme's activity. This principle allows for the quantitative determination of enzyme kinetics and is widely applied in coagulation and fibrinolysis research.
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic substrate designed for high specificity towards thrombin. Its peptide sequence, Gly-Pro-Arg, is a well-established recognition motif for thrombin. The chromophore, 5-amino-2-nitrobenzoic acid (ANBA), offers potential advantages in terms of specificity over the more traditional p-nitroaniline (pNA) group.
Performance Comparison: Specificity and Sensitivity
The ideal chromogenic substrate exhibits high sensitivity to its target enzyme while maintaining low reactivity with other proteases, a characteristic defined by its kinetic parameters, the Michaelis constant (K_m_), and the catalytic rate constant (k_cat_). The specificity constant (k_cat_/K_m_) is the most reliable measure for comparing the specificity of different substrates.
Key Findings:
-
Enhanced Specificity with ANBA Chromophore: Studies have shown that coupling tripeptide sequences to ANBA derivatives can significantly decrease the hydrolysis rates by other serine proteases such as kallikrein, plasmin, and Factor Xa when compared to their corresponding p-nitroanilide (pNA) counterparts.[1] This suggests that this compound likely exhibits higher specificity for thrombin than Tos-Gly-Pro-Arg-pNA.
-
Similar Affinity for Thrombin: The same research indicates that the K_m_ values for thrombin with ANBA-peptide substrates are in the same order of magnitude as the corresponding pNA-peptides.[1] This implies that the affinity of this compound for thrombin is comparable to that of Tos-Gly-Pro-Arg-pNA.
Comparative Kinetic Data of Thrombin Substrates:
The following table summarizes the kinetic constants for several common chromogenic substrates for human α-thrombin, providing a basis for comparison.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Specificity Constant (k_cat_/K_m_) (µM⁻¹s⁻¹) |
| Tos-Gly-Pro-Arg-pNA (Chromozym TH) | 4.18 ± 0.22 | 127 ± 8 | 30.4 |
| H-D-Phe-Pip-Arg-pNA (S-2238) | 1.33 ± 0.07 | 91.4 ± 1.8 | 68.7 |
| H-D-hexahydrotyrosyl-Ala-Arg-pNA (Spectrozyme-TH) | Data not consistently reported in a comparable format | Data not consistently reported in a comparable format | Data not consistently reported in a comparable format |
Data for human α-thrombin at pH 7.8 and 25°C, sourced from Lottenberg et al. (1983).
Based on this data, S-2238 shows a higher specificity constant for thrombin compared to Chromozym TH, primarily due to its lower K_m_ value, indicating a higher affinity. While quantitative data for this compound is unavailable, the general properties of ANBA substrates suggest its specificity constant is likely to be at least comparable to, and potentially greater than, that of Tos-Gly-Pro-Arg-pNA, especially when considering its reduced reactivity with other proteases.
Experimental Protocols
General Protocol for Thrombin Activity Assay using a Chromogenic Substrate
This protocol provides a general framework for measuring thrombin activity. Specific concentrations and incubation times may need to be optimized depending on the experimental setup.
Materials:
-
Purified thrombin or plasma sample containing thrombin
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., sterile deionized water or DMSO) and then dilute to the desired working concentration in the assay buffer.
-
Prepare a series of thrombin standards of known concentrations in the assay buffer.
-
Prepare plasma samples by appropriate dilution in the assay buffer.
-
-
Assay Setup:
-
Add a specific volume of the assay buffer to each well of the 96-well microplate.
-
Add the thrombin standard or sample to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the temperature to equilibrate.
-
-
Initiation of the Reaction:
-
Add the chromogenic substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. Kinetic readings are generally preferred.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA/min) for each standard and sample.
-
Generate a standard curve by plotting the reaction rate against the known thrombin concentrations.
-
Determine the thrombin activity in the unknown samples by interpolating their reaction rates on the standard curve.
-
Visualizations
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The diagram below illustrates the general mechanism of thrombin-mediated PAR1 activation and downstream signaling.
Caption: Thrombin-mediated activation of PAR1 signaling cascade.
Experimental Workflow for Chromogenic Assay
The following diagram outlines the key steps in a typical chromogenic protease assay.
Caption: General workflow for a chromogenic enzyme assay.
Conclusion
This compound is a valuable tool for the specific and sensitive measurement of thrombin activity. While direct comparative kinetic data is limited, evidence suggests that the inclusion of the ANBA chromophore enhances its specificity by reducing off-target cleavage by other serine proteases, a significant advantage in complex biological samples. Its affinity for thrombin is expected to be comparable to the widely used Tos-Gly-Pro-Arg-pNA substrate. For researchers prioritizing high specificity in their thrombin assays, this compound represents a compelling choice. As with any assay, optimization of experimental conditions is recommended to achieve the most accurate and reproducible results.
References
A Researcher's Guide: Correlating Chromogenic Assays with In Vivo Data
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro chromogenic assays and in vivo data is critical for accurate, efficient, and ethical research. This guide provides a comprehensive comparison of key chromogenic assays with their corresponding in vivo methodologies, supported by experimental data and detailed protocols.
This guide will delve into three widely used applications where this correlation is paramount: monitoring of heparin anticoagulation therapy, diagnosis and management of Hemophilia A, and the detection of bacterial endotoxins. By presenting a clear comparison, this guide aims to empower researchers to make informed decisions about the most appropriate assay for their specific needs.
Heparin Anticoagulation Monitoring: Chromogenic Anti-Xa Assay vs. In Vivo Therapeutic Monitoring
The monitoring of unfractionated heparin (UFH) is crucial to ensure therapeutic efficacy while minimizing the risk of bleeding or thrombosis. The chromogenic anti-Xa assay has emerged as a reliable in vitro alternative to traditional clotting-time-based assays like the activated partial thromboplastin (B12709170) time (aPTT), offering a more direct measure of heparin's anticoagulant activity.
Data Presentation: Quantitative Comparison
| Parameter | Chromogenic Anti-Xa Assay | aPTT for Heparin Monitoring | In Vivo Correlation/Outcome |
| Therapeutic Range | 0.3-0.7 IU/mL[1] | 1.5-2.5 times control[1] | Achieving and maintaining the therapeutic range is associated with reduced risk of thrombosis and bleeding events. |
| Concordance with aPTT | Overall concordance of 73.3% reported in one study.[1] | - | Discordance can lead to under- or over-anticoagulation. |
| Time to Therapeutic Range | Patients reach therapeutic range sooner compared to aPTT monitoring.[2][3] | Slower attainment of therapeutic range.[2][3] | Faster attainment of therapeutic levels can improve patient outcomes. |
| Number of Dose Adjustments | Fewer dose adjustments are typically required.[2] | More frequent dose adjustments are often necessary.[2][4] | Reduced adjustments lead to more stable anticoagulation. |
| Interferences | Less affected by patient-specific variables such as elevated Factor VIII and lupus anticoagulants. | Affected by numerous physiological variables, leading to potential inaccuracies.[5] | Reduced interference provides a more accurate reflection of heparin's anticoagulant effect. |
Experimental Protocols
Chromogenic Anti-Xa Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific kit and analyzer used.
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge to obtain platelet-poor plasma.[6]
-
Reagent Preparation: Reconstitute and prepare calibrators, controls, and chromogenic substrate according to the manufacturer's instructions.
-
Assay Procedure:
-
Add a specific volume of patient plasma, calibrator, or control to a reaction cuvette.
-
Add a reagent containing a known amount of excess Factor Xa and antithrombin.[6][7]
-
Incubate to allow the heparin in the sample to form a complex with antithrombin, which then inhibits Factor Xa.
-
Add a chromogenic substrate specific for Factor Xa. The residual, uninhibited Factor Xa cleaves the substrate, releasing a colored compound (p-nitroaniline).[7]
-
Measure the rate of color change at 405 nm using a spectrophotometer. The color intensity is inversely proportional to the heparin concentration in the sample.[7]
-
-
Data Analysis: Construct a standard curve using the results from the calibrators. Determine the heparin concentration in the patient sample and controls by interpolating their absorbance values on the standard curve.
In Vivo Heparin Monitoring Protocol
-
Dosing: Administer unfractionated heparin intravenously, typically with an initial bolus followed by a continuous infusion. Dosing is weight-based and adjusted according to institutional protocols.
-
Blood Sampling: Draw blood for monitoring at baseline and then typically 6 hours after the initiation of therapy or any dose change to allow the heparin concentration to reach a steady state.
-
Laboratory Analysis: Perform either the aPTT or the chromogenic anti-Xa assay on the plasma sample.
-
Dose Adjustment: Adjust the heparin infusion rate based on the laboratory results to maintain the therapeutic range.
Signaling Pathway and Experimental Workflow
Caption: Workflow of heparin monitoring.
Caption: Heparin's mechanism of action.
Hemophilia A Diagnosis and Monitoring: Chromogenic Factor VIII Assay vs. One-Stage Clotting Assay
The accurate measurement of Factor VIII (FVIII) activity is essential for the diagnosis, severity classification, and treatment monitoring of Hemophilia A. While the one-stage clotting assay is widely used, the chromogenic assay is considered the gold standard in many situations, particularly for monitoring novel FVIII replacement therapies.
Data Presentation: Quantitative Comparison
| Parameter | Chromogenic Factor VIII Assay | One-Stage Clotting Assay | In Vivo Correlation/Outcome |
| Assay Principle | Two-stage assay measuring the ability of FVIII to generate Factor Xa.[8] | One-stage, aPTT-based clotting assay.[8] | FVIII activity levels correlate with bleeding phenotype in Hemophilia A patients. |
| Discrepancy | Can show discrepant results compared to the one-stage assay, which may better reflect the in vivo hemostatic potential of some FVIII variants and modified FVIII products.[8] | May overestimate or underestimate FVIII activity for certain FVIII gene mutations and extended half-life products.[8] | Accurate FVIII measurement is crucial for appropriate dosing and preventing breakthrough bleeds. |
| Correlation | Good correlation with the one-stage assay for standard FVIII products.[9] | - | - |
| Precision (CV%) | Within-run CV of 1.2% and 0.9% reported in one study.[9] | Within-run CV of 1.6% and 2.6% reported in the same study.[9] | Higher precision leads to more reliable monitoring. |
| Bias | A significant bias was observed for FVIII activity < 40 IU/dL compared to the one-stage assay in one study.[9] | - | Understanding assay bias is important for clinical decision-making. |
Experimental Protocols
Chromogenic Factor VIII Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific kit and analyzer used.
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. Perform a double centrifugation to obtain platelet-poor plasma. Freeze the plasma if not tested immediately.[10]
-
Reagent Preparation: Reconstitute and prepare reagents, including Factor IXa, Factor X, phospholipids, calcium, and a chromogenic substrate for Factor Xa, according to the manufacturer's instructions.
-
Assay Procedure:
-
Incubate diluted patient plasma with Factor IXa, Factor X, phospholipids, and calcium. The FVIII in the plasma acts as a cofactor in the activation of Factor X to Factor Xa.
-
Add a specific chromogenic substrate for Factor Xa.
-
The amount of Factor Xa generated is directly proportional to the FVIII activity in the sample. The Factor Xa cleaves the chromogenic substrate, releasing a colored product.
-
Measure the rate of color development at 405 nm.
-
-
Data Analysis: Create a standard curve using plasma with known FVIII concentrations. Determine the FVIII activity in the patient sample by comparing its result to the standard curve.
In Vivo Assessment of Factor VIII Activity
-
Baseline Measurement: Measure the patient's baseline FVIII activity using a one-stage or chromogenic assay.
-
Factor VIII Infusion: Administer a dose of FVIII concentrate. The dose is calculated based on the patient's body weight, the desired increase in FVIII level, and the product's known recovery.
-
Post-Infusion Measurement: Draw blood samples at specific time points after infusion (e.g., 15 minutes, 1 hour, 3 hours, etc.) to determine the peak FVIII level and its subsequent decline.
-
Pharmacokinetic Analysis: Analyze the FVIII activity levels over time to determine pharmacokinetic parameters such as half-life and in vivo recovery. This information is used to tailor future dosing regimens.
Signaling Pathway and Experimental Workflow
Caption: Workflow of Factor VIII assessment.
References
- 1. Standardization of Anti-Xa Assay and its Comparison with Activated Partial Thromboplastin Time for Monitoring Unfractionated Heparin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Time Within Therapeutic Range Using Anti-Factor Xa Versus Activated Partial Thromboplastin Time Monitoring of Unfractionated Heparin in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifactor Xa levels vs. activated partial thromboplastin time for monitoring unfractionated heparin. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance of Anti-Factor Xa Versus Activated Partial Thromboplastin Time for Heparin Monitoring Using Multiple Nomograms | Semantic Scholar [semanticscholar.org]
- 5. acforum-excellence.org [acforum-excellence.org]
- 6. labcorp.com [labcorp.com]
- 7. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. testcatalog.org [testcatalog.org]
Navigating Thrombin Activity in Plasma: A Comparative Guide to Tos-Gly-Pro-Arg-ANBA-IPA Acetate
For researchers, scientists, and drug development professionals engaged in the intricate study of coagulation, the accurate measurement of thrombin activity in plasma is paramount. Chromogenic substrates have become indispensable tools in this endeavor, offering a quantitative alternative to traditional clotting assays. Among these, Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) stands out as a substrate designed for enhanced specificity. This guide provides a comprehensive comparison of its use in plasma samples against other alternatives, supported by available data and detailed experimental protocols.
Core Limitations in Plasma Samples
The use of any chromogenic substrate in a complex biological matrix like plasma is not without its challenges. Tos-Gly-Pro-Arg-ANBA-IPA acetate, despite its design for higher specificity, is subject to several limitations that researchers must consider.
A primary concern is the potential for non-specific cleavage by other proteases present in plasma.[1] While the 5-amino-2-nitro benzoic acid (ANBA) chromophore is intended to mitigate this, residual activity from enzymes such as plasmin or Factor Xa can still contribute to background signal.[2] Furthermore, high concentrations of the substrate itself can lead to unspecific cleavage in a plasma environment.[3]
Pre-analytical variables and sample quality also play a critical role. Hemolysis, the rupture of red blood cells, can release components that interfere with spectrophotometric readings and potentially alter enzymatic activity. The presence of direct oral anticoagulants (DOACs) in patient samples can also confound results by directly inhibiting thrombin or other coagulation factors.
| Limitation | Description | Potential Impact on Results | Mitigation Strategies |
| Non-Specific Cleavage | Other plasma proteases (e.g., plasmin, kallikrein, Factor Xa) may slowly hydrolyze the substrate.[2] | Falsely elevated thrombin activity. | Use of specific inhibitors for interfering proteases; running appropriate controls with protease-deficient plasma. |
| Substrate Concentration | High concentrations of the chromogenic substrate can lead to non-specific cleavage in plasma.[3] | Increased background signal and inaccurate quantification. | Optimization of substrate concentration to below the Km value for thrombin. |
| Hemolysis | Release of intracellular contents from red blood cells can interfere with absorbance readings. | Inaccurate spectrophotometric measurements. | Strict adherence to proper blood collection and sample handling protocols to prevent hemolysis. |
| Interfering Substances | Presence of anticoagulants (e.g., heparin, DOACs) or other drugs in plasma samples.[1] | Underestimation or overestimation of true thrombin activity. | Detailed patient medication history; use of specific drug neutralizers if available. |
| Matrix Effects | Variability in plasma composition (e.g., lipids, proteins) between samples can affect enzyme kinetics. | Sample-to-sample variability and reduced assay precision. | Inclusion of a standard curve in every assay; use of pooled normal plasma for baseline measurements. |
A Comparative Analysis of Thrombin Substrates
The choice of substrate is a critical decision in assay design. This compound is part of a broader family of chromogenic and fluorogenic substrates, each with distinct characteristics. The primary alternatives include substrates with a para-nitroanilide (pNA) chromophore and those with a fluorogenic reporter group.
ANBA-based substrates were developed to offer superior specificity compared to their pNA counterparts.[2] The modification to the chromophore structure reduces the rate of hydrolysis by other coagulation enzymes.[2] Fluorogenic substrates, on the other hand, generally provide higher sensitivity, allowing for the detection of lower levels of enzymatic activity.[4]
| Feature | Tos-Gly-Pro-Arg-ANBA-IPA | Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Fluorogenic Substrates (e.g., Z-Gly-Gly-Arg-AMC) |
| Reporter Group | ANBA-IPA (5-amino-2-nitro benzoic acid isopropylamide) | pNA (para-nitroanilide) | AMC (7-amino-4-methylcoumarin) |
| Detection Method | Colorimetric (Absorbance) | Colorimetric (Absorbance at 405 nm) | Fluorometric (Excitation/Emission) |
| Specificity | Higher than pNA substrates.[2] | Susceptible to cleavage by other proteases.[2] | Variable, dependent on the peptide sequence. |
| Sensitivity | Moderate | Moderate | High[4] |
| Km for Thrombin | Expected to be in a similar order of magnitude to pNA substrates.[2] | 1.6 - 16 µM[5] | Varies (e.g., Z-GGR-AMC ~420 µM)[4] |
| kcat for Thrombin | No specific data available. | 35 - 130 s⁻¹[5] | Varies (e.g., Z-GGR-AMC ~1.86 s⁻¹)[4] |
| Advantages | Improved specificity in complex mixtures.[2] | Well-characterized; extensive literature. | Highest sensitivity for low-level detection.[4] |
| Disadvantages | Less published data on kinetic parameters. | Lower specificity compared to ANBA substrates.[2] | Requires a fluorescence plate reader; potential for quenching. |
Experimental Protocols
Below is a detailed methodology for a typical chromogenic thrombin activity assay in plasma. This protocol can be adapted for use with this compound.
Plasma Sample Preparation
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (B86180) anticoagulant at a 9:1 blood-to-anticoagulant ratio.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Plasma Aspiration: Carefully aspirate the supernatant (PPP) without disturbing the buffy coat and transfer it to a clean polypropylene (B1209903) tube.
-
Storage: Samples can be assayed immediately or stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Assay Buffer: Prepare a suitable assay buffer, typically Tris-buffered saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8).
-
Substrate Stock Solution: Dissolve this compound in sterile, nuclease-free water or a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.[6]
-
Working Substrate Solution: On the day of the assay, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.2-0.5 mM).
-
Thrombin Standard: Reconstitute a purified human thrombin standard to a known concentration (e.g., 10 IU/mL) in the assay buffer. Prepare a standard curve by performing serial dilutions.
Assay Procedure (96-well plate format)
-
Sample Dilution: Dilute the plasma samples in the assay buffer. The optimal dilution factor should be determined empirically but is often in the range of 1:10 to 1:100.
-
Plate Setup: Add 50 µL of diluted plasma samples, standards, and buffer blanks to the appropriate wells of a clear, flat-bottom 96-well microplate.
-
Initiate Reaction: Add 50 µL of the working substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at the appropriate wavelength for the ANBA chromophore (typically around 405 nm) every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well, which is the change in absorbance per minute (mOD/min).
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Plot the Vmax of the thrombin standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in the plasma samples by interpolating their Vmax values from the standard curve.
-
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams have been generated.
Caption: Enzymatic cleavage of the chromogenic substrate by thrombin.
Caption: General workflow for a chromogenic thrombin assay.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tos-Gly-Pro-Arg-ANBA-IPA Acetate
This document outlines the essential, step-by-step procedures for the safe disposal of Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to adhere to standard laboratory safety practices. Treat Tos-Gly-Pro-Arg-ANBA-IPA acetate as a hazardous chemical.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A lab coat must be worn to protect skin and clothing.
Step-by-Step Disposal Procedures
The proper disposal method depends on whether the waste is in liquid or solid form. In all cases, waste must be segregated and disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the drain.[1]
Liquid Waste Disposal:
Liquid waste includes unused solutions of this compound and aqueous solutions from experimental procedures.
-
Identify as Hazardous Waste: All solutions containing this compound must be treated as hazardous waste.
-
Segregation: Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix this waste with other waste streams, particularly those that are non-halogenated or contain incompatible materials like strong acids, bases, or oxidizers.[3]
-
Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from sources of ignition.[4] It is best practice to use secondary containment to prevent spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for disposal by a licensed hazardous waste contractor.[1][2]
Solid Waste Disposal:
Solid waste includes contaminated personal protective equipment (PPE), empty vials, and other disposable materials that have come into contact with the chemical.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container designated for solid chemical waste.[5]
-
Packaging: Place items such as contaminated gloves, wipes, and bench paper in a sealed plastic bag before placing them in the solid hazardous waste container.[6]
-
Storage: Store the sealed container in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[5]
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1][6] |
| Liquid Waste Storage | Labeled, sealed, leak-proof container in a designated hazardous waste accumulation area with secondary containment. | [2][4] |
| Solid Waste Storage | Labeled, sealed, leak-proof container for solid hazardous waste. Contaminated items should be double-bagged. | [5][6] |
| Incompatible Wastes | Do not mix with strong acids, bases, oxidizing agents, or non-halogenated waste streams. | [3] |
| Spill Cleanup Residue | All materials used for spill cleanup (absorbents, PPE, etc.) must be collected and disposed of as hazardous waste. | [3][6] |
| Disposal Method | Via a licensed hazardous waste disposal contractor arranged by the institution's Environmental Health and Safety (EHS) department. | [1][2] |
Emergency Procedures: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[3]
-
Don Appropriate PPE: This may include a higher level of respiratory protection depending on the size and nature of the spill.[3]
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.[3]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[3][6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[3][6]
-
Dispose of all materials (absorbents, PPE, cleaning materials) as hazardous waste following the procedures outlined above.[3]
Diagrams
Caption: Workflow for the disposal of this compound.
Caption: Spill management protocol for this compound.
References
Essential Safety and Operational Guide for Handling Tos-Gly-Pro-Arg-ANBA-IPA Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), a chromogenic peptide substrate utilized in luminescence-based assays.[1][2] Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of your research.
I. Personal Protective Equipment (PPE) and Engineering Controls
Before handling Tos-Gly-Pro-Arg-ANBA-IPA acetate, it is imperative to utilize appropriate personal protective equipment and engineering controls to minimize exposure.[3] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE / Control | Specification | Purpose |
| Eye Protection | Safety goggles marked with "Z87" (ANSI Z87.1 standard). A face shield is recommended when a significant splash hazard exists.[4] | Protects against dust particles and splashes of solutions.[4][5] |
| Hand Protection | Chemical-resistant nitrile or latex gloves. Double gloving may be necessary for added protection.[4][5] | Prevents skin contact with the compound.[5] Gloves should be changed immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[5][6][7] |
| Respiratory Protection | A respirator or dust mask is recommended when handling the lyophilized powder.[4][5] | Avoids inhalation of fine dust particles.[5] |
| Engineering Controls | Handle in a well-ventilated area. A fume hood or biosafety cabinet provides additional protection.[3][8] | Maintains a sterile work environment and minimizes inhalation exposure.[3] |
| General Attire | Long pants and closed-toe shoes.[4][6] | Standard laboratory practice to protect against spills. |
II. Operational Plan: From Receipt to Use
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.[4][7]
A. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard information.[6]
-
Storage of Lyophilized Powder:
-
Store the lyophilized peptide in a cool, dry, and dark environment.[7]
-
Recommended storage temperatures are -20°C for short-to-mid-term storage (1 month) and -80°C for long-term storage (6 months).[2] Always refer to the supplier's data sheet for specific recommendations.[1]
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[4]
-
B. Reconstitution and Aliquoting
-
Preparation: Work in a designated clean and organized area.[7]
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[4]
-
Reconstitution:
-
Use high-purity water or a buffer solution as recommended for your specific assay.[7]
-
Slowly add the solvent to the vial containing the peptide.[5]
-
Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.[6]
-
If preparing a stock solution with water, it may need to be filtered and sterilized through a 0.22 µm filter before use.[2]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, divide the reconstituted solution into single-use aliquots.[5][6]
-
Storage of Solutions:
C. Use in Assays
-
Follow established laboratory protocols for luminescence-based assays.
-
Handle all solutions containing the peptide with the same precautions as the stock solution.
-
After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[5]
III. Disposal Plan
Proper disposal is critical for laboratory safety and environmental protection.[3] Never pour peptide solutions or reagents into public drains.[5][7]
A. Waste Collection
-
Designated Waste Container: Place all waste materials, including the peptide in solid or solution form, unused solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), into a clearly labeled waste container designated for chemical waste.[5][8]
-
No Mixing: Do not mix with other waste streams unless specified by your institution's waste management guidelines.
B. Container Sealing and Disposal
-
Secure Sealing: Securely seal the waste container to prevent any leakage.[5]
-
Institutional Protocols: Dispose of the chemical waste according to your institution's specific procedures and local, regional, and national regulations.[5][8][9] This may involve removal by a licensed chemical destruction plant or controlled incineration.[8]
-
Packaging Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if not combustible.[8]
IV. Emergency Procedures
A. Spills
-
Containment: Equip the lab with a spill kit. Promptly contain any spills using absorbent materials.[6]
-
Ventilation: Ensure adequate ventilation.[8]
-
Decontamination: Disinfect the spill area as appropriate.
-
Disposal: Collect all contaminated materials in the designated chemical waste container.[8]
B. Accidental Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
This information is intended as a guide and should be supplemented with a thorough review of the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols.[3][7] Always maintain detailed records of handling and disposal for compliance and traceability.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of peptide substrates.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. choiceaminos.com [choiceaminos.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. realpeptides.co [realpeptides.co]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. biosb.com [biosb.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
